Palmitic acid-d2-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
13,13-dideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Deuterium-Labeled Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the core physicochemical and spectroscopic properties of deuterium-labeled palmitic acid, with a primary focus on perdeuterated palmitic acid (d31-PA). It contrasts these properties with its non-labeled counterpart, details relevant experimental protocols, and explores the significant implications of deuteration in metabolic research and pharmaceutical development, most notably the kinetic isotope effect.
Comparative Physicochemical Properties
Deuterium labeling on the carbon backbone of palmitic acid results in a significant mass increase but has subtle effects on bulk physicochemical properties such as melting point, boiling point, and acidity. The fundamental chemical reactivity and solubility profile remain largely unchanged.
Table 1: Physicochemical Properties of Palmitic Acid vs. d31-Palmitic Acid
| Property | Palmitic Acid (PA) | d31-Palmitic Acid (d31-PA) | Key Differences & Notes |
| Chemical Formula | C₁₆H₃₂O₂[1] | C₁₆D₃₁HO₂ (CD₃(CD₂)₁₄COOH)[2] | All hydrogens on the acyl chain are replaced by deuterium. |
| Molecular Weight | 256.42 g/mol [3] | ~287.6 g/mol | Significant mass increase of +31 Da due to deuteration. |
| Melting Point | 61.8 - 62.9 °C[3][4][5] | 61 - 64 °C | The melting point range is nearly identical, indicating that deuteration has a minimal effect on intermolecular forces in the solid state. |
| Boiling Point | ~351.5 °C[4][6] | Not empirically reported, but expected to be very similar to PA. | Boiling point is primarily dictated by molecular weight and intermolecular forces. A slight increase might be expected but is generally negligible. |
| Solubility | Soluble in organic solvents (ethanol, DMSO, DMF); sparingly soluble in aqueous buffers.[1][7] | Expected to be nearly identical to PA. | The overall nonpolar character of the acyl chain, which governs solubility, is not significantly altered by deuteration. |
| pKa | ~4.95[3] | Expected to be ~4.95 | Deuteration of the carbon chain has a negligible inductive effect on the acidity of the distant carboxylic acid proton. Significant pKa shifts only occur when the acidic proton itself is replaced with deuterium (O-D vs. O-H).[8] |
Comparative Spectroscopic Properties
Spectroscopic techniques reveal the most dramatic and useful differences between standard and deuterium-labeled palmitic acid. These differences form the basis for using d31-PA as a tracer in complex biological systems.
Table 2: Spectroscopic Properties of Palmitic Acid vs. d31-Palmitic Acid
| Property | Palmitic Acid (PA) | d31-Palmitic Acid (d31-PA) | Key Differences & Notes |
| Mass Spectrometry | M = ~256.24 amu | M+31 = ~287.24 amu | The +31 mass shift provides a clear and unambiguous signal for tracking the labeled molecule and its metabolites. Fragmentation patterns are also shifted, aiding in structural elucidation.[9] |
| Infrared (IR) Spectroscopy | C-H stretch: ~2850-3000 cm⁻¹ | C-D stretch: ~2050-2250 cm⁻¹ | The C-D bond vibrations appear in a "silent" region of the biological spectrum, which is free from interfering signals from endogenous molecules.[10][11] This allows for highly specific detection. |
| ¹H NMR Spectroscopy | Characteristic signals for CH₃ (~0.88 ppm), (CH₂)ₙ (~1.25 ppm), and α-CH₂ (~2.35 ppm).[12] | Absence of acyl chain proton signals. | The disappearance of proton signals is a definitive indicator of successful deuteration. |
| ¹³C NMR Spectroscopy | Sharp, single peaks for each unique carbon.[13] | Signals are split into multiplets due to C-D coupling and are shifted slightly upfield. | These changes can confirm the position and extent of deuteration. |
| ²H NMR Spectroscopy | No signal. | Strong, broad signal in the aliphatic region. | Provides direct detection and quantification of the deuterium-labeled species.[14] |
The Kinetic Isotope Effect (KIE)
A primary motivation for using deuterium-labeled compounds in drug development and metabolic research is the Kinetic Isotope Effect (KIE) .
The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as part of the rate-determining step will proceed more slowly when a C-D bond must be broken instead.
In the context of palmitic acid, this is highly relevant to its metabolism via β-oxidation . The initial step of this pathway is catalyzed by Acyl-CoA dehydrogenase, which involves the abstraction of a hydrogen atom from the α or β carbon. When d31-palmitic acid is metabolized, the cleavage of the C-D bond at this position is slower, reducing the overall rate of metabolism. This principle is exploited in drug design to protect specific metabolic "soft spots" on a molecule, thereby increasing its metabolic stability and half-life.[15][16]
Key Experimental Protocols
Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining the melting point and phase transition behavior of lipids.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of palmitic acid (or d31-PA) into a standard aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Heating Scan: Ramp the temperature at a controlled rate (e.g., 2°C/min) to a temperature well above the melting point (e.g., 80°C).[17]
-
Cooling Scan: (Optional) Cool the sample back to the starting temperature at a controlled rate to study crystallization behavior.
-
-
Data Analysis: The melting event is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[18][19]
Protocol 2: Competitive Kinetic Isotope Effect Assay using LC-MS/MS
This protocol provides a robust method for determining the KIE by simultaneously incubating the labeled and unlabeled compound with a metabolic system (e.g., human liver microsomes) and measuring their relative depletion rates.[20]
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (cofactor for metabolic enzymes).
-
Substrate Addition: Prepare a 1:1 molar ratio stock solution of palmitic acid and d31-palmitic acid in a suitable organic solvent (e.g., acetonitrile).
-
Incubation:
-
Pre-warm the microsomal master mix to 37°C.
-
Initiate the reaction by adding a small volume of the 1:1 substrate stock solution.
-
Take an aliquot immediately at t=0 and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. This serves as the baseline ratio.
-
Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.
-
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Separate the analytes using a C18 reverse-phase HPLC column.[21]
-
Use a tandem mass spectrometer (MS/MS) operating in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Set up two distinct MRM transitions: one for unlabeled palmitic acid (e.g., m/z 255 -> 255) and one for d31-palmitic acid (e.g., m/z 286 -> 286).
-
-
Data Analysis: Calculate the peak area ratio of d31-PA to PA at each time point. An increase in this ratio over time indicates that the unlabeled PA is being consumed faster than the deuterated d31-PA, demonstrating a significant KIE.
Conclusion and Implications
While perdeuteration of palmitic acid does not substantially alter its bulk physicochemical properties, it induces profound changes in its spectroscopic characteristics and metabolic stability. The distinct signatures in mass spectrometry and infrared spectroscopy make d31-palmitic acid an invaluable tool for tracing metabolic pathways and quantifying fatty acid flux in complex biological systems.[22][23] Furthermore, the inherent kinetic isotope effect provides a powerful strategy for modulating metabolic rates. For researchers in drug development, understanding these properties is crucial for designing stabilized molecules and for accurately interpreting data from metabolic studies involving deuterium-labeled compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]
- 3. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Palmitic acid CAS#: 57-10-3 [m.chemicalbook.com]
- 6. Palmitic acid - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An infrared spectroscopic study of specifically deuterated fatty-acyl methyl groups in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon-deuterium bonds as non-perturbative infrared probes of protein dynamics, electrostatics, heterogeneity, and folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. Palmitic acid(57-10-3) 13C NMR spectrum [chemicalbook.com]
- 14. NMR studies of carboxylic acids : an investigation of head group behaviour in lyotropic and nematic phases - UBC Library Open Collections [open.library.ubc.ca]
- 15. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. perkinelmer.com.ar [perkinelmer.com.ar]
- 20. DSpace [apo.ansto.gov.au]
- 21. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Palmitic Acid-d2 in Primary Hepatocytes: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid (C16:0) is the most common saturated fatty acid in the diet and a key player in cellular metabolism, particularly in the liver. Its metabolic fate is a critical determinant of hepatocyte function and dysfunction, with implications for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. The use of stable isotope-labeled fatty acids, such as palmitic acid-d2 ([2,2-D2]palmitic acid), allows for precise tracing of its metabolic pathways within primary hepatocytes. This technical guide provides an in-depth overview of the metabolic processing of palmitic acid-d2, detailing its incorporation into various lipid species, the experimental protocols for its study, and the signaling pathways that govern its fate.
Data Presentation: Quantitative Analysis of Palmitic Acid-d2 Metabolism
The metabolic fate of palmitic acid-d2 in primary hepatocytes is diverse, with the labeled fatty acid being channeled into several key metabolic pathways. The following tables summarize the expected quantitative distribution of palmitic acid-d2 into major lipid classes following incubation with primary hepatocytes. Note: The following data are representative examples derived from typical stable isotope tracing studies in hepatocytes and are intended to be illustrative.
Table 1: Incorporation of Palmitic Acid-d2 into Major Lipid Classes
| Lipid Class | Percentage of Incorporated Palmitic Acid-d2 (at 24 hours) | Key Enzymes Involved |
| Triglycerides (TG) | 45-60% | GPAT, AGPAT, DGAT1/2 |
| Phospholipids (PL) | 25-35% | GPAT, AGPAT, CDS, CCT |
| Diacylglycerols (DAG) | 5-10% | GPAT, AGPAT |
| Cholesteryl Esters (CE) | 2-5% | ACAT |
| Free Fatty Acids (FFA) | <5% | - |
Table 2: Distribution of Palmitic Acid-d2 within Phospholipid Subclasses
| Phospholipid Subclass | Percentage of Palmitic Acid-d2 in Total Phospholipids |
| Phosphatidylcholine (PC) | 50-65% |
| Phosphatidylethanolamine (PE) | 20-30% |
| Phosphatidylserine (PS) | 5-10% |
| Phosphatidylinositol (PI) | 3-7% |
Table 3: Beta-Oxidation of Palmitic Acid-d2
| Metabolic Product | Measurement | Notes |
| Acetyl-CoA | Isotopic enrichment in downstream metabolites (e.g., citrate) | Reflects the rate of mitochondrial beta-oxidation. |
| Acid-Soluble Metabolites | Quantification of radiolabeled water (if using 3H) or labeled intermediates | Provides an overall measure of fatty acid oxidation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate tracing of the metabolic fate of palmitic acid-d2.
Primary Hepatocyte Isolation and Culture
-
Source: Male C57BL/6J mice (8-12 weeks old).
-
Method: Two-step collagenase perfusion method.
-
Anesthetize the mouse and surgically expose the portal vein.
-
Perfuse the liver with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA to disrupt cell junctions.
-
Follow with a perfusion of HBSS containing collagenase type IV to digest the liver matrix.
-
Excise the liver, gently disperse the cells in Williams' Medium E, and filter through a 70 µm cell strainer.
-
Purify hepatocytes by Percoll gradient centrifugation.
-
Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow cells to attach for 4-6 hours before proceeding with experiments.
Palmitic Acid-d2 Labeling
-
Preparation of Labeling Medium:
-
Prepare a stock solution of palmitic acid-d2 by dissolving it in ethanol.
-
Complex the palmitic acid-d2 to fatty acid-free bovine serum albumin (BSA) in a 5:1 molar ratio in serum-free Williams' Medium E.
-
The final concentration of palmitic acid-d2 in the labeling medium should be between 100-500 µM, depending on the experimental design.
-
-
Labeling Procedure:
-
After cell attachment, wash the primary hepatocytes with warm PBS.
-
Replace the culture medium with the pre-warmed palmitic acid-d2 labeling medium.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer.
-
Lipid Extraction
-
Method: Bligh-Dyer lipid extraction.
-
At the end of the incubation period, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a mixture of methanol:chloroform (2:1, v/v) to the cells and scrape them from the plate.
-
Transfer the cell suspension to a glass tube.
-
Add chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:2:1.8.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas and store at -80°C until analysis.
-
Mass Spectrometry Analysis
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan mode to detect all lipid species, followed by data-dependent MS/MS for lipid identification.
-
Data Analysis: Use specialized software (e.g., LipidSearch, MS-DIAL) to identify lipid species and quantify the isotopic enrichment of deuterium in palmitic acid-containing lipids.
-
Visualization of Metabolic and Signaling Pathways
The metabolic fate of palmitic acid is tightly regulated by a complex network of signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and workflows.
Conclusion
The use of palmitic acid-d2 as a metabolic tracer provides a powerful tool for dissecting the intricate details of fatty acid metabolism in primary hepatocytes. By combining stable isotope labeling with advanced mass spectrometry techniques, researchers can obtain quantitative insights into the flux of palmitic acid through various metabolic pathways. This knowledge is essential for understanding the molecular basis of liver diseases and for the development of novel therapeutic strategies targeting hepatic lipid metabolism. The methodologies and data presented in this guide offer a comprehensive framework for scientists and drug development professionals working in this critical area of research.
Whitepaper: The Role of Palmitic Acid-d2-1 in Elucidating Lipid Biosynthesis Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body, playing a central role in metabolism, cellular structure, and signaling.[1][2][3] It can be obtained from dietary sources or synthesized endogenously from carbohydrates and amino acids through de novo lipogenesis (DNL).[1][3] Understanding the intricate pathways of its synthesis, storage, and utilization is critical for developing therapies for metabolic diseases, cancer, and neurodegenerative disorders.[2][4]
Palmitic acid-d2-1 is a stable, deuterium-labeled isotopologue of palmitic acid.[5] By replacing two hydrogen atoms with deuterium at a specific position, it serves as a powerful tracer in metabolic studies.[5][6] This modification makes it distinguishable from its endogenous, unlabeled counterpart by mass spectrometry (MS) without altering its fundamental biochemical properties.[7][8] The use of stable isotope tracers like this compound is a gold-standard method for quantitatively evaluating the major pathways of fatty acid metabolism, including tissue uptake, oxidation, and incorporation into complex lipids like triglycerides and phospholipids.[9][10] This guide provides an in-depth overview of the application of this compound in lipid biosynthesis research, detailing experimental methodologies, quantitative data analysis, and the signaling pathways it helps to unravel.
Core Metabolic Pathways of Palmitic Acid
Palmitic acid is a linchpin in lipid metabolism. Its journey begins with its synthesis and extends to its incorporation into a vast array of complex lipids, each with distinct biological functions.
-
De Novo Lipogenesis (DNL): This is the primary pathway for endogenous palmitic acid synthesis, occurring mainly in the liver and adipose tissue.[1] The process starts with acetyl-CoA, which is carboxylated to form malonyl-CoA.[2] Through a series of enzymatic reactions catalyzed by fatty acid synthase (FAS), these two-carbon units are sequentially added to build the 16-carbon backbone of palmitic acid.[2]
-
Incorporation into Glycerolipids: Once synthesized or taken up from circulation, palmitic acid is activated to palmitoyl-CoA. It serves as a primary building block for glycerolipids. It is incorporated into triglycerides (TGs) for energy storage in lipid droplets and into phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are essential structural components of cell membranes.[1][11][12]
-
Sphingolipid Synthesis: Palmitic acid is a crucial precursor for the synthesis of ceramides, the foundational molecules of all sphingolipids.[1] These lipids are vital for neuronal cell membrane structure and signal transduction.[1]
-
Beta-Oxidation: In mitochondria, palmitic acid is broken down through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the cell's primary energy currency.[1]
Experimental Design: Tracing Lipid Biosynthesis with this compound
Stable isotope labeling offers a robust method to track the metabolic fate of fatty acids in living systems.[13] A typical experimental workflow involves introducing this compound into a biological system (cell culture or animal model) and monitoring its incorporation into various lipid species over time using mass spectrometry.
References
- 1. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tracing de novo Lipids using Stable Isotope Labeling LC-TIMS-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Deuterium Labels in Palmitic Acid-d2-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds, such as Palmitic acid-d2-1, are invaluable tools in metabolic research, pharmacokinetic studies, and drug development. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, allows for the tracing of molecules in complex biological systems. The stability of these isotopic labels is paramount to the integrity and accuracy of experimental outcomes. This technical guide provides a comprehensive overview of the stability of deuterium labels in this compound, detailing factors that can influence label integrity, experimental protocols for stability assessment, and the biological pathways where this tracer is employed.
Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a key energy source and a fundamental building block for more complex lipids.[1] Its deuterated analogue, this compound, where two deuterium atoms are typically placed at the C-2 position, is frequently used to investigate fatty acid metabolism and its role in various physiological and pathological processes.[2][3] Understanding the conditions under which the C-D bonds remain stable is crucial for the accurate interpretation of data derived from studies utilizing this tracer.
Core Concepts: Stability of Deuterium Labels
The stability of a deuterium label is primarily determined by the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and less susceptible to chemical and enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[4] However, under certain conditions, the deuterium label can be lost through exchange with protons from the surrounding environment, a process known as hydrogen-deuterium (H/D) exchange.
Several factors can influence the stability of the deuterium label in this compound:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. While C-D bonds are generally stable, extreme pH values can promote the exchange, particularly if there are adjacent activating functional groups.
-
Temperature: Elevated temperatures can provide the necessary activation energy to overcome the C-D bond strength, increasing the rate of H/D exchange and other degradation reactions.[5][6]
-
Enzymatic Activity: While the kinetic isotope effect slows down enzymatic reactions, some enzymes may still be capable of cleaving C-D bonds, leading to the loss of the label. This is a critical consideration in biological systems.
-
Solvent: The solvent system used for storage and experimentation can influence stability. Protic solvents, which contain exchangeable protons (e.g., water, methanol), can be a source of protons for H/D exchange.
Data Presentation: Quantitative Stability Assessment
While specific quantitative data for the stability of this compound under a wide range of conditions is not extensively published in a consolidated format, the following tables summarize the expected stability based on general principles of C-D bond stability and findings from related studies on deuterated compounds. These tables are intended to provide a guideline for researchers. It is highly recommended to perform stability studies under the specific experimental conditions to be used.
Table 1: Predicted Stability of this compound Under Various pH Conditions at 25°C
| pH | Incubation Time (hours) | Predicted Deuterium Retention (%) | Potential for H/D Exchange |
| 2 | 24 | >98% | Minimal |
| 4 | 24 | >99% | Very Low |
| 7.4 (Physiological) | 24 | >99% | Very Low |
| 10 | 24 | >95% | Low to Moderate |
| 12 | 24 | >90% | Moderate to High |
Table 2: Predicted Stability of this compound at Neutral pH (7.4) Under Various Temperature Conditions
| Temperature (°C) | Incubation Time (hours) | Predicted Deuterium Retention (%) | Potential for Degradation |
| 4 (Refrigerated) | 72 | >99% | Very Low |
| 25 (Room Temperature) | 24 | >99% | Very Low |
| 37 (Physiological) | 24 | >98% | Low |
| 60 | 24 | >90% | Moderate |
| 100 | 1 | <80% | High |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to quantify the retention of deuterium in this compound after incubation under specific experimental conditions.
1. Sample Preparation and Incubation:
- Prepare solutions of this compound at a known concentration in the desired buffer (e.g., phosphate-buffered saline for physiological pH) or solvent.
- Divide the solution into aliquots for different time points and conditions (e.g., varying pH, temperature).
- Incubate the samples for the desired duration. A control sample should be immediately processed at time zero.
2. Lipid Extraction:
- To each sample, add a known amount of an internal standard (e.g., Palmitic acid-d31).[3]
- Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
- Vortex the mixture thoroughly and centrifuge to separate the phases.
- Carefully collect the lower organic phase containing the lipids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Evaporate the solvent from the extracted lipids under a stream of nitrogen.
- Add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-methanol), to the dried lipid extract.[7]
- Heat the mixture at 60°C for 10-15 minutes to facilitate the conversion of fatty acids to their more volatile methyl esters.
- After cooling, add hexane and water to the mixture, vortex, and centrifuge.
- Collect the upper hexane layer containing the FAMEs.
4. GC-MS Analysis:
- Inject an aliquot of the hexane extract into a GC-MS system equipped with a suitable capillary column for FAME analysis (e.g., DB-23).
- GC Conditions:
- Injector Temperature: 250°C
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium
- MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitor the molecular ions ([M]+) and key fragment ions for both the deuterated palmitate methyl ester and the internal standard. For this compound methyl ester, the molecular ion will be at m/z corresponding to C17H32D2O2. For the internal standard (Palmitic acid-d31 methyl ester), the molecular ion will be at m/z corresponding to C17H3D31O2.
5. Data Analysis:
- Calculate the ratio of the peak area of the this compound derivative to the peak area of the internal standard for each time point and condition.
- Compare these ratios to the ratio obtained from the time-zero control to determine the percentage of deuterium retention.
Protocol 2: Assessment of this compound Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a non-destructive method to directly observe the deuterium label.
1. Sample Preparation:
- Dissolve a known amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4) to a final concentration suitable for NMR analysis (typically in the millimolar range).
- For stability studies under aqueous conditions, a co-solvent system or the use of micelles/liposomes may be necessary.
- Prepare samples for different time points and conditions as in the GC-MS protocol.
2. NMR Data Acquisition:
- Acquire 2H (deuterium) NMR spectra on a high-field NMR spectrometer.
- Acquisition Parameters:
- Observe Nucleus: 2H
- A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- Use a relaxation delay of at least 5 times the T1 of the deuterium signal to ensure quantitative measurements.
3. Data Analysis:
- Integrate the area of the deuterium signal corresponding to the C-2 position of palmitic acid.
- Compare the integral values over time and across different conditions to the initial (time-zero) integral to determine the percentage of deuterium retention.
Mandatory Visualizations
Signaling Pathways Involving Palmitic Acid
Palmitic acid is not only a metabolic fuel but also a signaling molecule that can influence various cellular processes, often implicated in metabolic diseases and inflammation.[8] One of the key pathways activated by palmitic acid is the Toll-like receptor 4 (TLR4) signaling pathway, which can lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[9][10] Palmitic acid is also a precursor for the synthesis of ceramides, which are important signaling lipids involved in processes such as apoptosis and insulin resistance.[4][11]
References
- 1. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-induced conformational change at the catalytic site of Sulfolobus solfataricus alcohol dehydrogenase highlighted by Asn249Tyr substitution. A hydrogen/deuterium exchange, kinetic, and fluorescence quenching study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
A Technical Guide to Palmitic Acid-d2-1 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sources, purity, and applications of Palmitic acid-d2-1, a crucial tool in metabolic research, drug development, and clinical diagnostics. This guide is intended to serve as a practical resource for researchers, offering detailed methodologies and a clear overview of the procurement and quality aspects of this deuterated fatty acid.
Commercial Sources and Purity
This compound (Hexadecanoic-2,2-d2 acid) is a stable isotope-labeled form of palmitic acid, primarily utilized as an internal standard for the precise quantification of its unlabeled counterpart in various biological matrices by mass spectrometry (MS). Several reputable commercial suppliers offer this compound for research purposes. The purity of this compound is a critical factor for accurate and reproducible experimental results. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Catalog Number (Example) | Stated Purity | Isotopic Purity | Formulation | CAS Number |
| Cayman Chemical | 9001876 | ≥98% | ≥98% deuterated forms (d1-d2)[1] | Crystalline solid | 62689-96-7[1] |
| Santa Cruz Biotechnology | sc-225381 | - | 98%[2] | - | 62689-96-7[2] |
| MedChemExpress | HY-N0830S4 | 98.0% | - | Crystalline solid | 62689-96-7[3] |
| Sigma-Aldrich (Merck) | 45533 | 99% (CP) | 98 atom % D[4] | Solid | 62689-96-7[4] |
Note: Product specifications, including purity and catalog numbers, may vary by lot and are subject to change. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.[2]
Quality Control and Certificate of Analysis
The quality and purity of this compound are paramount for its use as an internal standard. A Certificate of Analysis (CoA) is a crucial document provided by the supplier that details the results of quality control testing for a specific batch of the product. Researchers should carefully review the CoA before using the compound.
Key Parameters on a Certificate of Analysis:
-
Chemical Purity: Typically determined by Gas Chromatography (GC) or other chromatographic techniques, this value indicates the percentage of the desired compound in the material, excluding any isotopic variants or other impurities. For instance, a CoA for palmitic acid might show a purity of ≥97.5% by GC.[5]
-
Isotopic Purity: This specifies the percentage of the deuterated form of the molecule. For this compound, suppliers often state an isotopic purity of 98% or higher, meaning that 98% of the labeled molecules contain two deuterium atoms at the specified positions.[2][4]
-
Appearance: The physical form and color of the compound are noted, which should be consistent with the product description (e.g., white to off-white powder or flakes).[5]
-
Identity Confirmation: Techniques such as Infrared (IR) spectroscopy or Mass Spectrometry (MS) are used to confirm the chemical structure of the compound. The CoA will typically state that the spectrum "conforms" to the structure of this compound.[5]
-
Other Physicochemical Properties: Additional data such as acid value, saponification value, and iodine value may be provided for fatty acids.[5]
Experimental Protocols
This compound is most commonly employed as an internal standard in quantitative mass spectrometry-based lipidomics. Its chemical properties are nearly identical to endogenous palmitic acid, allowing it to co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. The known concentration of the added deuterated standard enables accurate quantification of the unknown amount of the endogenous analyte.
General Protocol for Quantification of Palmitic Acid in Biological Samples using GC-MS
The following is a generalized protocol adapted from established methods for fatty acid analysis.[6]
1. Sample Preparation and Lipid Extraction:
-
For Plasma/Serum: To 100 µL of plasma or serum, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 25 ng/mL final concentration).[7] Vortex for 1 minute. Centrifuge to pellet proteins, and collect the supernatant.[7]
-
For Tissues: Weigh a small amount of frozen tissue and homogenize it in a cold solvent mixture, such as methanol or a chloroform:methanol solution, containing a known amount of this compound.[6][8]
-
For Cultured Cells: After removing the culture medium, wash cells with phosphate-buffered saline (PBS). Scrape the cells into a solvent like methanol containing the internal standard.[9]
2. Derivatization:
-
For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester. A common method is methylation.
-
Dry the lipid extract under a stream of nitrogen.
-
Add a derivatizing agent such as m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFAH) or prepare fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl.[10]
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized palmitic acid and this compound.
4. Data Analysis:
-
Quantify the amount of endogenous palmitic acid by comparing the peak area of its characteristic ion to the peak area of the corresponding ion from the deuterated internal standard.
-
A calibration curve should be generated using known concentrations of unlabeled palmitic acid and a fixed concentration of the internal standard to ensure accurate quantification.
Visualization of Workflows and Pathways
Experimental Workflow for Internal Standard-Based Quantification
The following diagram illustrates the general workflow for using this compound as an internal standard for the quantification of palmitic acid in a biological sample.
Caption: Workflow for quantifying palmitic acid using this compound as an internal standard.
Metabolic Fate of Palmitic Acid
Once inside the cell, palmitic acid can enter several metabolic pathways. While this compound is primarily used as a non-metabolized internal standard for quantification, understanding the fate of the endogenous compound is crucial for interpreting experimental results in metabolic studies. The following diagram outlines the major metabolic pathways of palmitic acid.
Caption: Major metabolic pathways of intracellular palmitic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Palmitic acid-2,2-d2 D 98atom 62689-96-7 [sigmaaldrich.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
In-depth Technical Guide: Palmitic Acid-d2 Applications in Studying Metabolic Disorders
A Core Component for Advancing Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rising prevalence of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), necessitates the development of advanced research tools to unravel their complex pathophysiology. Stable isotope-labeled compounds, particularly deuterated fatty acids like palmitic acid-d2, have emerged as indispensable probes for tracing the intricate dynamics of lipid metabolism in vivo. This technical guide provides a comprehensive overview of the applications of palmitic acid-d2 in studying metabolic disorders, with a focus on its utility in quantifying fatty acid flux, de novo lipogenesis, and its incorporation into various lipid species. We detail established experimental protocols, present key quantitative data in a structured format, and illustrate relevant metabolic pathways and experimental workflows using clear, concise diagrams. This guide serves as a practical resource for researchers and drug development professionals aiming to leverage the power of stable isotope tracers to advance our understanding and treatment of metabolic diseases.
Introduction to Palmitic Acid-d2 as a Metabolic Tracer
Palmitic acid (C16:0) is the most common saturated fatty acid in the human body and plays a central role in energy storage, membrane structure, and cell signaling. Its metabolism is frequently dysregulated in metabolic disorders. Palmitic acid-d2 (D2-PA) is a stable isotope-labeled form of palmitic acid where two hydrogen atoms on the carbon chain have been replaced by deuterium atoms. This subtle modification makes it an ideal tracer for metabolic studies for several key reasons:
-
Non-radioactive: Unlike radioisotopes, stable isotopes like deuterium are non-radioactive, making them safe for use in both preclinical and clinical human studies.
-
High Sensitivity of Detection: While deuterium is a naturally occurring isotope, its natural abundance is very low. This allows for the administration of a known amount of D2-PA and its highly sensitive detection above the natural background using mass spectrometry (MS).
-
Metabolically Indistinguishable: The addition of two deuterium atoms does not significantly alter the biochemical properties of palmitic acid. This ensures that D2-PA follows the same metabolic pathways as its unlabeled counterpart, providing an accurate representation of endogenous fatty acid metabolism.
By introducing a known quantity of D2-PA into a biological system, researchers can trace its journey and quantify its rate of appearance and incorporation into various lipid pools. This provides a dynamic, kinetic picture of lipid metabolism that is not achievable through static measurements of metabolite concentrations alone.
Key Applications in Metabolic Disorder Research
The versatility of palmitic acid-d2 allows for its application in a wide array of metabolic studies. Below, we highlight its core applications in the context of prevalent metabolic disorders.
Quantifying De Novo Lipogenesis (DNL)
De novo lipogenesis is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. In states of energy surplus, such as that seen in obesity and insulin resistance, DNL is often significantly upregulated, contributing to the accumulation of fat in the liver (hepatic steatosis) and the secretion of triglyceride-rich lipoproteins. While deuterated water (D₂O) is the gold standard for directly measuring DNL, D2-PA is used to trace the fate of pre-formed fatty acids, providing crucial context to the overall lipid balance.
Tracing Fatty Acid Uptake, Storage, and Oxidation
A primary and powerful application of D2-PA is to trace the flux of exogenous fatty acids. Following administration, researchers can monitor the rate of D2-PA uptake by various tissues (e.g., liver, muscle, adipose tissue), its esterification into complex lipids like triglycerides (TGs) and phospholipids (PLs) for storage, and its oxidation for energy production. This provides critical insights into lipid partitioning and how it becomes dysregulated in conditions like insulin resistance, where tissues may exhibit impaired fatty acid uptake or oxidation.
Elucidating Lipid Signaling Pathways
Beyond their role in energy metabolism, fatty acids and their derivatives are potent signaling molecules that can influence pathways related to inflammation, apoptosis, and insulin signaling. The accumulation of certain lipid species, a phenomenon known as lipotoxicity, is a key driver of cellular dysfunction in metabolic diseases. D2-PA can be used to trace the incorporation of palmitate into specific signaling lipids, such as ceramides and diacylglycerols (DAGs), helping to dissect the molecular mechanisms underlying lipotoxicity and insulin resistance.
Experimental Protocols
The successful application of palmitic acid-d2 as a metabolic tracer requires meticulous experimental design and execution. Below are generalized protocols for in vivo and in vitro studies.
In Vivo Studies in Animal Models
This protocol outlines a typical workflow for tracing D2-PA metabolism in a rodent model of a metabolic disorder.
Materials:
-
Palmitic acid-d2 (e.g., from Cambridge Isotope Laboratories, Inc.)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Sterile saline solution (0.9% NaCl)
-
Animal model (e.g., ob/ob mice, diet-induced obese mice) and appropriate control animals
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
Procedure:
-
Preparation of D2-PA-BSA Complex:
-
Dissolve a precise amount of D2-PA in a small volume of ethanol.
-
Prepare a sterile solution of fatty acid-free BSA in saline (e.g., 10% w/v).
-
While vortexing or stirring the BSA solution, slowly add the D2-PA/ethanol solution. This allows the fatty acid to bind to albumin, mimicking its natural transport in the bloodstream.
-
The final molar ratio of D2-PA to BSA is typically between 3:1 and 6:1. Gently warm the solution (e.g., to 37°C) to ensure complete complexing.
-
-
Animal Fasting: Fast the animals for a predetermined period (e.g., 4-6 hours or overnight) to standardize the metabolic state before the tracer infusion.
-
Tracer Administration:
-
Anesthetize the animals according to approved institutional protocols.
-
Administer the D2-PA-BSA complex via tail vein injection or a continuous infusion. The choice depends on the research question; a bolus injection is suitable for tracking rapid uptake, while a continuous infusion is used for steady-state kinetic studies.
-
The dose of D2-PA will vary depending on the animal model and study design but is typically in the range of 10-50 mg/kg body weight for a bolus injection.
-
-
Time-Course Sampling:
-
Collect small blood samples at various time points post-administration (e.g., 2, 5, 10, 30, 60, 120 minutes) to measure the plasma clearance of D2-PA and its appearance in different circulating lipid fractions.
-
-
Lipid Extraction and Analysis:
-
Extract total lipids from plasma and homogenized tissue samples using a standard method such as the Folch or Bligh-Dyer procedure.
-
Separate the total lipid extract into different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Convert the fatty acids within each lipid class to fatty acid methyl esters (FAMEs) through a process of hydrolysis and methylation.
-
Analyze the isotopic enrichment of palmitate in each lipid fraction using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The instrument will measure the ratio of the deuterated (m+2) to the undeuterated (m+0) palmitate.
-
In Vitro Studies with Cell Cultures
This protocol provides a framework for using D2-PA to study fatty acid metabolism in cultured cells.
Materials:
-
Palmitic acid-d2
-
BSA (fatty acid-free)
-
Cell culture medium (e.g., DMEM)
-
Cultured cells of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes, C2C12 myotubes)
-
Cell lysis buffer
-
Lipid extraction solvents
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard growth medium.
-
Preparation of D2-PA-BSA Medium:
-
Prepare a sterile, concentrated stock solution of D2-PA complexed with BSA as described for the in vivo protocol.
-
Dilute this stock solution in serum-free or low-serum cell culture medium to achieve the desired final concentration of D2-PA (e.g., 50-500 µM).
-
-
Cell Treatment:
-
Wash the cells with phosphate-buffered saline (PBS) to remove residual growth medium.
-
Incubate the cells with the D2-PA-containing medium for a specific duration, which can range from minutes to several hours depending on the metabolic process being studied.
-
-
Cell Harvesting and Lipid Extraction:
-
At the end of the incubation period, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Lyse the cells and extract total lipids as described for tissue samples.
-
-
Lipid Analysis: Analyze the isotopic enrichment of palmitate in different cellular lipid fractions using GC-MS or LC-MS.
Data Presentation and Interpretation
The primary outcome of D2-PA tracer studies is the measurement of isotopic enrichment, which reflects the proportion of the labeled tracer within a given metabolite pool. This data can be used to calculate various kinetic parameters that provide insight into metabolic rates.
Key Parameters and Calculations
-
Tracer-to-Tracee Ratio (TTR): This is the fundamental measurement obtained from the mass spectrometer, representing the ratio of the abundance of the labeled metabolite (tracer) to the unlabeled metabolite (tracee). It is a direct measure of isotopic enrichment.
-
Fractional Synthesis Rate (FSR): In the context of lipid synthesis, FSR represents the fraction of a lipid pool that is newly synthesized over a given time period. For example, the FSR of triglycerides can be calculated by measuring the rate of incorporation of D2-PA into the triglyceride pool over time, relative to the enrichment of the precursor pool (e.g., plasma free fatty acids).
Quantitative Data Summary
The following tables summarize hypothetical but representative data from studies using D2-PA to investigate metabolic disorders, demonstrating how such data can be presented for clear comparison.
Table 1: Palmitic Acid-d2 Enrichment in Plasma and Liver Lipids in a Mouse Model of NAFLD
| Lipid Fraction | Control Group (TTR %) | NAFLD Group (TTR %) | Fold Change | p-value |
| Plasma Free Fatty Acids | 15.2 ± 2.1 | 14.8 ± 1.9 | 0.97 | >0.05 |
| Liver Triglycerides | 5.8 ± 1.2 | 12.5 ± 2.5 | 2.16 | <0.01 |
| Liver Phospholipids | 2.1 ± 0.5 | 2.3 ± 0.6 | 1.10 | >0.05 |
| Liver Diacylglycerols | 3.5 ± 0.8 | 7.1 ± 1.5 | 2.03 | <0.01 |
| Liver Ceramides | 1.9 ± 0.4 | 4.2 ± 0.9 | 2.21 | <0.01 |
Data are presented as mean ± SD. TTR was measured 2 hours post D2-PA administration.
Table 2: Effect of a Novel Therapeutic Agent on D2-PA Incorporation into Liver Triglycerides in Diet-Induced Obese Mice
| Treatment Group | Liver TG Content (mg/g) | D2-PA Enrichment in Liver TG (TTR %) | Fractional TG Synthesis (%/hr) |
| Vehicle Control | 25.4 ± 3.1 | 10.2 ± 1.8 | 5.1 ± 0.9 |
| Therapeutic Agent X | 15.1 ± 2.5 | 6.1 ± 1.2 | 3.0 ± 0.6 |
| p-value | <0.001 | <0.01 | <0.01 |
Data are presented as mean ± SD.
Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex processes involved in D2-PA tracer studies, from the experimental procedure to the metabolic fate of the tracer.
Caption: Workflow for in vivo metabolic tracing studies using Palmitic Acid-d2.
Caption: Intracellular metabolic fate of Palmitic Acid-d2 tracer.
Conclusion and Future Directions
Palmitic acid-d2 is a powerful and safe tool for dissecting the complexities of lipid metabolism in health and disease. Its application has already yielded significant insights into the pathophysiology of metabolic disorders and provides a robust platform for evaluating the efficacy of novel therapeutic interventions. For drug development professionals, these techniques offer a means to gain a deeper understanding of a compound's mechanism of action, to identify pharmacodynamic biomarkers of target engagement, and to assess the metabolic consequences of drug treatment.
Future advancements in mass spectrometry, with ever-increasing sensitivity and resolution, will further enhance the utility of D2-PA and other stable isotope tracers. The integration of stable isotope tracing with other 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, will provide a more holistic, systems-level understanding of metabolic regulation. This integrated approach will undoubtedly open new avenues for the development of personalized medicine strategies for metabolic diseases.
Foundational Studies of Fatty Acid Metabolism Using Deuterated Palmitic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid (C16:0) is the most abundant saturated fatty acid in the human body, playing a central role in energy storage, membrane structure, and cellular signaling.[1][2] Dysregulation of its metabolism is implicated in a host of pathological conditions, including metabolic syndrome, cardiovascular disease, and cancer.[3] Consequently, accurately tracing and quantifying the metabolic fate of palmitic acid is crucial for understanding disease mechanisms and developing novel therapeutics.
Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for these investigations. By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can track the journey of molecules through complex biological systems.[4][5] Deuterium (²H or D), a stable isotope of hydrogen, is a particularly effective tracer for studying fatty acid oxidation.
This technical guide focuses on the foundational use of deuterated palmitic acid as a tracer for fatty acid metabolism. While various deuterated forms exist, this document will detail the principles and methodologies established through seminal studies using heavily-deuterated palmitic acid (e.g., d31-palmitic acid) to trace its catabolism. We will also discuss the role of sparsely-deuterated forms like palmitic acid-d2, which are primarily utilized as internal standards for precise quantification in mass spectrometry.[6] This guide provides key quantitative data, detailed experimental protocols, and visual workflows to empower researchers in applying these powerful techniques.
Core Principle: Tracing Beta-Oxidation with Deuterium
The primary catabolic fate of palmitic acid is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. When a deuterated fatty acid like d31-palmitic acid is oxidized, the deuterium atoms are released in the form of deuterated water (D₂O).[7] This labeled water then mixes with the body's total water pool, and its enrichment can be measured in bodily fluids like urine or plasma. This provides a cumulative record of the total amount of the administered fatty acid that has been oxidized over a period, offering a significant advantage over ¹³C-based breath tests, which require constant monitoring and correction for isotope exchange in the TCA cycle.[8][9]
Data Presentation: Quantitative Analysis from Foundational Studies
The following tables summarize quantitative data from key validation studies that established the use of deuterated palmitic acid for measuring dietary fat oxidation. These studies compared the recovery of deuterium from d31-palmitic acid in body water (measured from urine) with the recovery of ¹³CO₂ from [1-¹³C]-palmitic acid in breath, the established method at the time.
Table 1: Comparison of d31-Palmitic Acid and [1-¹³C]-Palmitic Acid Recovery in Resting Subjects
| Parameter | d31-Palmitic Acid | [1-¹³C]-Palmitic Acid (Uncorrected) | [1-¹³C]-Palmitic Acid (Corrected*) |
| Tracer | d31-Palmitic Acid | [1-¹³C]-Palmitic Acid | [1-¹³C]-Palmitic Acid |
| Mean Recovery (10h) | 13.2% ± 7.7% | 6.4% ± 3.6% | 12.7% ± 7.9% (calculated) |
| Correlation (r²) | - | - | 0.88 (p < 0.0002) |
| Mean Difference | - | - | 0.5% ± 2.8% |
*Data corrected for isotopic exchange using [1-¹³C]-acetate recovery (53.7% ± 10.4%). Data sourced from Jones et al.[7][8]
Table 2: Comparison of d31-Palmitic Acid and [1-¹³C]-Palmitic Acid Recovery During Exercise
| Parameter | d31-Palmitic Acid (Uncorrected) | [1-¹³C]-Palmitic Acid (Uncorrected) | [1-¹³C]-Palmitate (Corrected*) |
| Tracer | d31-Palmitic Acid | [1-¹³C]-Palmitic Acid | [1-¹³C]-Palmitic Acid |
| Mean Recovery (9h) | 10.6% ± 3% | 5.6% ± 2% | 10.2% ± 3.7% (calculated) |
| Correlation (y=0.96x) | - | - | p < 0.0001 |
| Mean Difference | - | - | 0.4% ± 3% |
*Data corrected for isotopic exchange using [1-¹³C]-acetate recovery (54% ± 4%). Data sourced from Raman et al.[9]
Experimental Protocols
The following are detailed methodologies for key experiments involving deuterated palmitic acid. Protocol 1 describes an in vivo study for measuring dietary fat oxidation, based on the foundational validation studies. Protocol 2 provides a general method for in vitro labeling of cultured cells to trace fatty acid uptake and metabolism.
Protocol 1: In Vivo Measurement of Dietary Palmitic Acid Oxidation
This protocol is adapted from studies validating d31-palmitic acid against [1-¹³C]-palmitic acid in human subjects.[7][9]
1. Subject Preparation:
-
Subjects should arrive at the laboratory in the morning after an overnight fast (10-12 hours).
-
Record baseline measurements including weight, height, and body composition.
-
Collect baseline urine and saliva samples to determine natural background deuterium enrichment.
2. Tracer Administration:
-
Prepare a liquid meal (e.g., Boost Plus). The composition should be standardized for all subjects.
-
Warm the liquid meal to approximately 50°C to ensure the fatty acid tracer dissolves and remains in suspension.
-
Add d31-palmitic acid to the meal at a dose of 15 mg/kg body weight. Mix thoroughly.
-
Administer the meal to the subject for consumption over a 15-20 minute period.
3. Sample Collection:
-
Collect all urine produced by the subject for the next 9-10 hours. It is critical to collect the total volume.
-
For time-course analysis, collect urine at specific intervals (e.g., 0, 2, 4, 6, 8, 10 hours post-dose).
-
Store urine samples at -20°C or -80°C until analysis.
4. Sample Analysis (Deuterium Enrichment):
-
Thaw urine samples and mix well.
-
Isolate water from the urine, typically by cryogenic distillation or equilibration techniques.
-
Measure the deuterium enrichment (in ppm or δ notation) of the water sample using Isotope Ratio Mass Spectrometry (IRMS).
5. Calculation of Fatty Acid Oxidation:
-
Calculate the total body water (TBW) pool size using anthropometric equations (e.g., Watson formula) or by administering a loading dose of ¹⁸O-water.
-
Determine the cumulative amount of deuterium tracer that has entered the body water pool based on the measured enrichment and the total body water volume.
-
Express the cumulative recovery as a percentage of the initial dose administered. This percentage represents the proportion of the ingested d31-palmitic acid that was oxidized.
Formula: % Oxidation = [(Enrichment_sample - Enrichment_baseline) × TBW (L)] / [Dose (mg) × (D/H ratio of tracer)] × 100
Protocol 2: In Vitro Labeling of Cultured Cells with Deuterated Palmitic Acid
This protocol provides a general framework for tracing the uptake and incorporation of deuterated palmitic acid into cellular lipid pools.
1. Preparation of Labeling Medium:
-
Prepare a stock solution of deuterated palmitic acid (e.g., palmitic acid-d2 or d31-palmitic acid) in ethanol or DMSO.
-
Complex the fatty acid to fatty-acid-free Bovine Serum Albumin (BSA) to enhance its solubility and facilitate cellular uptake.
-
Warm a solution of fatty-acid-free BSA (e.g., 10% in PBS) to 37-42°C.
-
Slowly add the palmitic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., a 6:1 molar ratio of fatty acid to BSA).
-
Incubate at 37°C for 30-60 minutes to allow for complete binding.
-
-
Prepare the final labeling medium by adding the palmitate-BSA complex to the cell culture medium (e.g., DMEM) to a final concentration typically ranging from 50 to 200 µM.
2. Cell Culture and Labeling:
-
Seed cells (e.g., hepatocytes, adipocytes, or cancer cell lines) in multi-well plates and grow to the desired confluency (typically 70-80%).
-
Aspirate the growth medium and wash the cells once with warm PBS.
-
Add the pre-warmed deuterated palmitic acid labeling medium to the cells.
-
Incubate the cells for the desired period (a time-course experiment, e.g., 0, 1, 4, 8, 24 hours, is recommended to determine optimal labeling time).
3. Metabolite Extraction:
-
Place the culture plate on ice to quench metabolic activity.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water or a biphasic chloroform:methanol:water system) to the cells.
-
Scrape the cells into the solvent and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and lipids for analysis.
4. Sample Analysis (LC-MS/MS):
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Use a targeted or untargeted LC-MS/MS method to identify and quantify the deuterated palmitate and its downstream metabolites (e.g., deuterated forms of other fatty acids, triglycerides, phospholipids, or ceramides).
-
Analyze the mass isotopologue distribution to determine the fractional contribution of the tracer to each lipid pool.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of fatty acid metabolism using deuterated palmitic acid.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 3. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]
- 7. metsol.com [metsol.com]
- 8. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: a method for measuring fat-oxidation in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the GC-MS Analysis of Palmitic Acid-d2-1 in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in the human body and is integral to numerous physiological and pathological processes.[1] It serves not only as a crucial energy source and a structural component of cell membranes but also as a signaling molecule in various pathways, including those involved in metabolic syndrome, cardiovascular diseases, and cancer.[1][2][3] The use of stable isotope-labeled compounds, such as Palmitic acid-d2-1, allows for precise kinetic studies of fatty acid metabolism and turnover in biological systems.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids in complex biological matrices like plasma.[5] Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[5][6][7] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound in plasma samples, employing a robust and sensitive method suitable for clinical and research applications. The use of Single Ion Monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and selectivity of the analysis.[8][9]
Experimental Protocols
This section details the complete workflow for the analysis of this compound in plasma, from sample preparation to data acquisition.
Materials and Reagents
-
This compound (Internal Standard)
-
Unlabeled Palmitic Acid (for calibration standards)
-
Heptadecanoic acid (optional additional internal standard)[4][8]
-
Human Plasma (or study samples)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Iso-octane (HPLC grade)[10]
-
Derivatization Reagent: 5% Acetyl chloride in Methanol[11] or Boron trifluoride (BF3) in Methanol (14%)[7]
-
Sodium Sulfate (anhydrous)
-
Glass test tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or Speed-vac
-
GC-MS system with a polar capillary column (e.g., HP-88 or similar cyanopropyl silicone column)[11][12]
Sample Preparation: Lipid Extraction
-
Thaw frozen plasma samples on ice.
-
In a glass test tube, add 100 µL of plasma.
-
Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in hexane). This will serve as the internal standard for quantification.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture (Folch method).[8]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.[10]
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Dry the extracted lipid fraction under a gentle stream of nitrogen or using a Speed-vac at 37°C.[8]
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Direct analysis of free fatty acids by GC is challenging due to their low volatility.[5][7] Derivatization to FAMEs is a critical step to increase volatility.[5][6]
-
To the dried lipid extract, add 500 µL of 5% acetyl chloride in methanol.[11]
-
Cap the tube tightly and vortex briefly.
-
Heat the sample at 75°C for 30 minutes to facilitate the methylation reaction.[11]
-
Allow the sample to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W HP-88 (60 m x 0.25 mm, 0.20 µm) or equivalent polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.[8]
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 2 minutes.
-
Ramp 1: 4°C/minute to 240°C.
-
Hold at 240°C for 10 minutes.[13]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma extracts with known concentrations of unlabeled palmitic acid and a fixed concentration of the this compound internal standard. Process these standards in the same manner as the study samples.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte (unlabeled palmitic acid) to the internal standard (this compound) against the concentration of the analyte. The concentration of palmitic acid in the unknown samples can then be determined from this curve.
Data Presentation
Quantitative data from the analysis should be summarized for clarity and ease of comparison.
Table 1: Example Calibration Curve Data for Palmitic Acid Analysis
| Standard Concentration (µg/mL) | Peak Area (Palmitic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,000 | 150,000 | 0.10 |
| 5 | 76,000 | 152,000 | 0.50 |
| 10 | 151,000 | 151,000 | 1.00 |
| 25 | 378,000 | 151,200 | 2.50 |
| 50 | 755,000 | 151,000 | 5.00 |
| 100 | 1,510,000 | 151,000 | 10.00 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Table 2: Example Validation Summary
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 100 µg/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound in plasma.
Palmitic Acid Signaling Pathway Example
Palmitic acid is a known modulator of several key signaling pathways. For instance, it can influence the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2][3]
Caption: Simplified overview of Palmitic Acid's role in signaling pathways.
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 3. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 4. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. agilent.com [agilent.com]
- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 13. shimadzu.com [shimadzu.com]
Quantitative Analysis of Palmitic Acid Using a Stable Isotope Dilution LC-MS/MS Method
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a primary component of lipids in animals and plants. Beyond its role in energy storage, palmitic acid is a key signaling molecule implicated in numerous cellular processes and pathologies, including metabolic syndrome, cardiovascular disease, and cancer.[1][2] Accurate and precise quantification of palmitic acid in biological matrices is therefore crucial for understanding its physiological and pathological roles.
This application note provides a detailed protocol for the quantitative analysis of palmitic acid in biological samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology employs a stable isotope-labeled internal standard, Palmitic acid-d2-1, to ensure high accuracy and reproducibility by correcting for matrix effects and variations during sample preparation and analysis.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of palmitic acid is depicted below. The process begins with the extraction of lipids from the biological sample, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: Experimental workflow for quantitative LC-MS/MS analysis of Palmitic Acid.
Experimental Protocols
Materials and Reagents
-
Palmitic acid standard (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
LC-MS grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Biological matrix (e.g., human plasma, cell lysate)
Sample Preparation: Lipid Extraction
Two common methods for lipid extraction are the Folch method (using chloroform/methanol) and the MTBE method. The choice of method may depend on the sample type and laboratory safety protocols.
Folch Extraction Method:
-
To 100 µL of plasma or cell homogenate, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 10 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
MTBE Extraction Method:
-
To 100 µL of plasma or cell homogenate, add 1.5 mL of methanol.
-
Add 10 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.
-
Vortex for 30 seconds.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 1 hour with gentle shaking.
-
Add 1.25 mL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Collect the upper organic phase.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 2 min, return to 30% B and equilibrate for 3 min. |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions should be monitored. The collision energy should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Palmitic acid | 255.2 | 255.2 | 50 |
| This compound | 257.2 | 257.2 | 50 |
Data Analysis and Quantification
Calibration Curve
A calibration curve is constructed by preparing a series of standards containing known concentrations of palmitic acid and a constant concentration of the internal standard (this compound). The concentration range should encompass the expected concentrations in the biological samples.
Example Calibration Standard Concentrations:
| Standard | Palmitic Acid Concentration (µg/mL) | This compound Concentration (µg/mL) |
| Blank | 0 | 1.0 |
| STD 1 | 0.1 | 1.0 |
| STD 2 | 0.5 | 1.0 |
| STD 3 | 1.0 | 1.0 |
| STD 4 | 5.0 | 1.0 |
| STD 5 | 10.0 | 1.0 |
| STD 6 | 25.0 | 1.0 |
| STD 7 | 50.0 | 1.0 |
Quantification
The concentration of palmitic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.
Calculation: Concentration of Palmitic Acid = (Area Ratiosample - y-intercept) / slope
Where:
-
Area Ratiosample is the peak area of palmitic acid divided by the peak area of this compound in the sample.
-
y-intercept and slope are obtained from the linear regression of the calibration curve.
The data processing workflow is summarized in the following diagram:
Caption: Data analysis workflow for the quantification of Palmitic Acid.
Quantitative Data Summary
The following table presents example quantitative data obtained from the analysis of palmitic acid in human plasma samples from a control and a treated group.
| Sample ID | Group | Peak Area (Palmitic Acid) | Peak Area (this compound) | Peak Area Ratio | Calculated Concentration (µg/mL) |
| Control 1 | Control | 1,250,000 | 2,500,000 | 0.50 | 12.5 |
| Control 2 | Control | 1,350,000 | 2,600,000 | 0.52 | 13.0 |
| Control 3 | Control | 1,100,000 | 2,450,000 | 0.45 | 11.3 |
| Treated 1 | Treated | 2,500,000 | 2,550,000 | 0.98 | 24.5 |
| Treated 2 | Treated | 2,750,000 | 2,650,000 | 1.04 | 26.0 |
| Treated 3 | Treated | 2,600,000 | 2,500,000 | 1.04 | 26.0 |
Palmitic Acid Signaling Pathways
Palmitic acid is known to influence a variety of signaling pathways, often initiating pro-inflammatory and metabolic dysregulation responses. A key mechanism involves its interaction with Toll-like receptor 4 (TLR4).[1][3]
References
- 1. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Lipid Analysis Using Palmitic Acid-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of lipids, particularly free fatty acids like palmitic acid, is crucial for understanding various physiological and pathological processes. Palmitic acid, a 16-carbon saturated fatty acid, is not only a key component of cellular membranes and a major source of energy but also acts as a signaling molecule in numerous pathways, including those involved in metabolic diseases and inflammation. Accurate quantification of palmitic acid in biological matrices is therefore essential for research in areas such as metabolic disorders, cardiovascular disease, and oncology.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, extraction efficiency, and instrument response.[1] Palmitic acid-d2 (hexadecanoic-2,2'-d2 acid) is an ideal internal standard for the quantification of endogenous palmitic acid. By introducing a known amount of Palmitic acid-d2 into the sample at the earliest stage of sample preparation, the ratio of the endogenous analyte to the internal standard can be used for accurate and precise quantification, minimizing the impact of sample loss and matrix effects.[2]
This document provides detailed application notes and protocols for the use of Palmitic acid-d2 as an internal standard in the quantitative analysis of palmitic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes the principle of stable isotope dilution, where a known quantity of a deuterated form of the analyte, in this case, Palmitic acid-d2, is added to the sample. The internal standard is chemically identical to the endogenous palmitic acid and therefore behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
By measuring the peak area ratio of the endogenous palmitic acid to the Palmitic acid-d2 internal standard, accurate quantification can be achieved. This ratio remains constant even if there is loss of sample during the preparation steps. A calibration curve is generated using a series of standards with known concentrations of unlabeled palmitic acid and a constant concentration of Palmitic acid-d2. The concentration of palmitic acid in the unknown samples is then determined by interpolating their peak area ratios on this calibration curve.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and hexane.
-
Reagents: LC-MS grade water, formic acid, ammonium acetate, and a derivatizing agent if required (e.g., 2-picolylamine).
-
Internal Standard (IS): Palmitic acid-d2 solution of known concentration (e.g., in ethanol or chloroform).
-
Analytical Standard: High-purity palmitic acid.
-
Biological Matrix: Plasma, serum, cell lysates, or tissue homogenates.
Sample Preparation: Lipid Extraction
The following protocol is a general guideline for lipid extraction from plasma or serum. The volumes may need to be adjusted based on the sample type and concentration of the analyte.
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To a 100 µL aliquot of the sample (e.g., plasma) in a clean glass tube, add a known amount of Palmitic acid-d2 internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The amount of internal standard added should be comparable to the expected endogenous concentration of palmitic acid.
-
Protein Precipitation and Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Add 400 µL of LC-MS grade water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 65:30:5 acetonitrile:isopropanol:water).
Preparation of Calibration Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare a stock solution of palmitic acid in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL. Prepare a separate stock solution of Palmitic acid-d2 at 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of palmitic acid by serially diluting the stock solution.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the palmitic acid working solutions and a constant amount of the Palmitic acid-d2 internal standard into a blank biological matrix (e.g., stripped plasma). These standards should cover the expected concentration range of the analyte in the samples.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These may need to be optimized for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B and gradually increase to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-60°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for palmitic acid and Palmitic acid-d2 should be optimized. A common transition for palmitic acid is the loss of the carboxyl group.
-
Palmitic Acid: e.g., m/z 255.2 → 255.2 (monitoring the parent ion) or a specific fragment.
-
Palmitic Acid-d2: e.g., m/z 257.2 → 257.2 (monitoring the parent ion) or a corresponding fragment.
-
-
Instrument Parameters: Optimize parameters such as declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each transition to maximize signal intensity.
-
Data Presentation and Validation
Quantitative data should be presented in a clear and structured format. The following table provides an example of validation data for the quantification of palmitic acid using Palmitic acid-d2 as an internal standard, based on typical performance characteristics observed in similar assays and in accordance with FDA guidelines on bioanalytical method validation.[3][4]
| Parameter | Low QC (LQC) | Medium QC (MQC) | High QC (HQC) | Acceptance Criteria |
| Nominal Conc. (µg/mL) | 1.0 | 50.0 | 100.0 | - |
| Intra-day Precision (%CV) | 4.5 | 3.2 | 2.8 | ≤ 15% |
| Inter-day Precision (%CV) | 6.8 | 5.1 | 4.3 | ≤ 15% |
| Accuracy (% Bias) | -3.5 | 1.8 | -2.1 | Within ± 15% |
| Recovery (%) | 92.5 | 95.1 | 94.3 | Consistent and reproducible |
| Matrix Effect (%) | 98.2 | 101.5 | 99.7 | CV ≤ 15% |
Definitions:
-
%CV (Coefficient of Variation): (Standard Deviation / Mean) * 100
-
% Bias: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100
-
Recovery (%): (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) * 100
-
Matrix Effect (%): (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) * 100
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of palmitic acid using Palmitic acid-d2 as an internal standard.
Caption: Workflow for Quantitative Analysis of Palmitic Acid.
Palmitic Acid-Induced TLR4 Signaling Pathway
Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a pro-inflammatory signaling cascade.[5][6] The following diagram illustrates a simplified representation of this pathway.
Caption: Palmitic Acid-Induced TLR4 Signaling Pathway.
Conclusion
The use of Palmitic acid-d2 as an internal standard provides a robust and reliable method for the quantitative analysis of palmitic acid in biological matrices. The stable isotope dilution LC-MS/MS method described offers high specificity, sensitivity, accuracy, and precision, making it suitable for a wide range of research and drug development applications. Proper method validation is essential to ensure the generation of high-quality, reproducible data. The provided protocols and validation data serve as a comprehensive guide for implementing this quantitative lipid analysis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Derivatization of Palmitic Acid-d2-1 with BSTFA for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent low volatility of free fatty acids can lead to poor chromatographic performance, including peak tailing and late elution.[1] Derivatization is a crucial step to convert these non-volatile compounds into more volatile derivatives suitable for GC analysis.[2] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.[1][2] This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[3]
This application note provides a detailed protocol for the derivatization of Palmitic acid-d2-1, a deuterated stable isotope of palmitic acid, with BSTFA for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The use of deuterated internal standards is a common practice in quantitative mass spectrometry to improve accuracy and precision.[4] This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantitative analysis of this specific fatty acid.
Key Advantages of BSTFA Derivatization:
-
Versatility: Reacts with a wide range of polar compounds.[3]
-
High Reactivity: Reacts rapidly and often more completely than other silylating agents.[3]
-
Volatile By-products: The by-products of the reaction are volatile, minimizing chromatographic interference.[1][3]
Materials and Methods
Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous solvent (e.g., Dichloromethane, Hexane, or Acetonitrile)
-
GC vials with caps and septa
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh 1-10 mg of the this compound sample into a clean, dry GC vial.[3]
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[1][3]
-
Dissolve the dried sample in an appropriate volume of an anhydrous aprotic solvent (e.g., 100 µL of acetonitrile) to achieve a desired concentration (e.g., 1 mg/mL).[1][2]
2. Derivatization Procedure:
-
To the sample solution in the GC vial, add 50 µL of BSTFA containing 1% TMCS.[1][2] This provides a significant molar excess of the derivatizing reagent.
-
Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.[1][2]
-
Place the vial in a heating block or oven set to 60-75°C for 60 minutes.[1][2] The exact temperature and time can be optimized depending on the specific laboratory conditions and instrumentation.
-
After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis. If necessary, the sample can be further diluted with an anhydrous solvent like dichloromethane.[1]
3. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.[5]
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of fatty acid TMS derivatives.[5][6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 80-100°C, held for a few minutes, followed by a temperature ramp of 10-20°C/min to a final temperature of 280-320°C, held for several minutes.[5][7] This program should be optimized to ensure good separation of the analyte from any other components in the sample.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[5]
-
Mass Range: Scan a mass range appropriate for the TMS derivative of this compound (e.g., 50-500 m/z).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the TMS-palmitic acid-d2-1 derivative to enhance sensitivity and selectivity.[5]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of palmitic acid using BSTFA derivatization and GC-MS. These values can serve as a benchmark for method validation.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 µg/g | [5] |
| Limit of Quantification (LOQ) | 0.3 µg/g | [5] |
| Intra-day Precision (CV%) | < 6% | [8] |
| Recovery | 82% - 111% | [8] |
| Linearity (r²) | > 0.999 | [8] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the derivatization and analysis of this compound.
Logical Relationships in Silylation
Caption: The silylation of this compound with BSTFA, catalyzed by TMCS.
Conclusion
The derivatization of this compound with BSTFA is a robust and reliable method for preparing samples for quantitative analysis by GC-MS. The protocol outlined in this application note provides a clear and detailed procedure for researchers, scientists, and drug development professionals. By converting the non-volatile fatty acid into its more volatile TMS derivative, this method enables accurate and precise quantification with low detection and quantification limits. Adherence to the described experimental conditions and GC-MS parameters will facilitate successful implementation of this analytical technique in various research and development settings.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Human Metabolome Database: GC-MS Spectrum - Palmitic acid GC-MS (1 TMS) (HMDB0000220) [hmdb.ca]
- 7. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of free fatty acids in rabbit plasma by GC-MS after trimethylsilylation derivatization [jcps.bjmu.edu.cn]
Palmitic acid-d2-1 sample preparation for mass spectrometry
Application Note and Protocol
Topic: Palmitic Acid-d2: Sample Preparation for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitic acid (C16:0) is one of the most common saturated fatty acids found in animals and plants. It plays a crucial role in various biological processes, from energy storage to cellular signaling.[1] Accurate quantification of palmitic acid in biological matrices is essential for understanding its role in health and disease, particularly in metabolic disorders like diabetes and metabolic syndrome.[1] Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is a powerful technique for this purpose.
The accuracy of quantification can be affected by sample loss during preparation and variations in instrument response. To overcome these challenges, a stable isotope-labeled internal standard is employed. Palmitic acid-d2 (hexadecanoic-2,2'-d2 acid) is a deuterated analog of palmitic acid, making it an ideal internal standard for the quantification of endogenous palmitic acid.[1] It shares nearly identical chemical and physical properties with the analyte, ensuring it behaves similarly during extraction, derivatization, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2] This application note provides detailed protocols for the preparation of samples for the quantitative analysis of palmitic acid using palmitic acid-d2 as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard method for quantitative analysis. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., palmitic acid-d2) to the sample at the beginning of the workflow. This "spiked" internal standard co-processes with the endogenous, unlabeled analyte through all subsequent steps. Any sample loss will affect both the analyte and the standard proportionally. By measuring the ratio of the signal intensity of the analyte to the internal standard in the mass spectrometer, the concentration of the analyte in the original sample can be calculated with high precision and accuracy.[2]
Caption: Rationale for using a stable isotope internal standard.
General Workflow for Sample Preparation
The overall process for preparing biological samples for palmitic acid analysis by mass spectrometry involves several key stages, from initial sample handling to the final extract ready for injection.
Caption: General experimental workflow for palmitic acid analysis.
Protocol 1: Analysis from Plasma/Serum by LC-MS/MS
This protocol describes a liquid-liquid extraction (LLE) method suitable for analyzing free palmitic acid in plasma or serum. Derivatization is often not required for LC-MS but can improve sensitivity.
Materials:
-
Plasma or serum samples
-
Palmitic acid-d2 internal standard solution (e.g., 10 µg/mL in ethanol)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Centrifuge tubes (glass, screw-cap)
-
Pipettors and tips
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
-
Reconstitution solvent (e.g., Methanol:Water 1:1 v/v)[3]
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a clean glass centrifuge tube, add 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add a precise volume of the palmitic acid-d2 internal standard solution to the sample. The amount should be comparable to the expected endogenous level of palmitic acid.
-
Protein Precipitation: Add 200 µL of cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.[3]
-
Lipid Extraction:
-
Solvent Collection: Carefully transfer the lower organic layer (chloroform) containing the lipids to a new clean glass tube, avoiding the protein pellet at the interface.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried lipid extract in 100 µL of the reconstitution solvent. Vortex for 20 seconds to ensure the lipids are fully dissolved.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis from Cells/Tissues by GC-MS
This protocol is for the analysis of total palmitic acid (free and esterified) from cell or tissue samples. It includes a saponification step to release esterified fatty acids and a mandatory derivatization step to make the fatty acids volatile for GC-MS analysis.
Materials:
-
Cell pellet or tissue homogenate
-
Palmitic acid-d2 internal standard solution
-
Methanol
-
Iso-octane
-
Potassium Hydroxide (KOH) solution (e.g., 1N in methanol)
-
Hydrochloric Acid (HCl), concentrated
-
Derivatization Reagent: Boron trichloride-methanol (BCl3-methanol, 12% w/w)[4] or Pentafluorobenzyl bromide (PFBBr) with diisopropylethylamine (DIPEA)[2][5]
-
Hexane (GC grade)
-
Sodium Sulfate (anhydrous)
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Cells: Use a known number of cells (e.g., 1 million). Lyse the cells by adding 1 mL of methanol.
-
Tissues: Homogenize a known weight of tissue (e.g., 10-20 mg) in methanol.
-
-
Internal Standard Spiking: Add a precise volume of the palmitic acid-d2 internal standard solution to the homogenate.
-
Saponification (for Total Fatty Acids):
-
Acidification:
-
Cool the sample to room temperature.
-
Add concentrated HCl dropwise until the pH is below 3 (check with pH paper). This protonates the fatty acids.[5]
-
-
Fatty Acid Extraction:
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization (to FAMEs):
-
Final Sample Preparation:
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.
-
Pass the extract through a small amount of anhydrous sodium sulfate to remove any residual water.
-
Mass Spectrometry Parameters
The following tables provide typical starting parameters for LC-MS/MS and GC-MS analysis. These should be optimized for the specific instrument used.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC Column | C18 or Phenyl column (e.g., 2.1 x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Formate[6] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[7] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |
| Example MRM Transitions | Palmitic Acid: m/z 255.2 -> 255.2 (Parent) |
| Palmitic Acid-d2: m/z 257.2 -> 257.2 (Parent) |
Note: Fragmentation of saturated fatty acids in negative ESI is often low, so monitoring the parent ion in SIM or MRM can provide good sensitivity.[8]
Table 2: Example GC-MS Parameters (for FAMEs)
| Parameter | Setting |
|---|---|
| GC Column | Polar column (e.g., DB-23, DB-WAX) (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold 2 min, ramp to 250°C at 10°C/min, hold 5 min[9] |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Analysis Mode | Selected Ion Monitoring (SIM) |
| Example Ions to Monitor | Palmitic Acid Methyl Ester: m/z 270 (M+), 74 (McLafferty) |
| | Palmitic Acid-d2 Methyl Ester: m/z 272 (M+), 76 |
Quantitative Data Summary
The performance of a method is characterized by several key parameters. The table below summarizes typical values achievable with the described protocols.
Table 3: Method Performance Characteristics
| Parameter | GC-MS | LC-MS/MS | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.05 - 1 µM | 0.01 - 0.5 µM | [10][11] |
| Limit of Quantification (LOQ) | 0.2 - 5 µM | 0.05 - 2 µM | [10][11] |
| Linearity (R²) | > 0.99 | > 0.99 | [11] |
| Extraction Recovery | 85 - 105% | 90 - 110% | - |
| Intra-day Precision (%RSD) | < 15% | < 10% | [11] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [11] |
Values are representative and may vary based on matrix, instrumentation, and specific protocol optimization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. shimadzu.com [shimadzu.com]
- 7. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 11. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Palmitic Acid-d2-1 in Stable Isotope Labeling Studies
Introduction
Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a primary energy source and a fundamental building block for complex lipids.[1] Its metabolism is intricately linked to numerous signaling pathways that regulate cell growth, inflammation, and insulin sensitivity.[1][2] Stable isotope labeling, utilizing compounds such as Palmitic acid-d2-1, offers a powerful methodology to trace the metabolic fate of palmitate in both in vitro and in vivo systems. This technique allows for the quantitative analysis of metabolic fluxes, providing deep insights into the dynamics of lipid metabolism and its role in various physiological and pathological states.[3]
This compound is a stable isotope-labeled analog of palmitic acid where two hydrogen atoms on the second carbon have been replaced with deuterium. This non-radioactive tracer can be administered to cells or animal models, and its incorporation into various lipid species and metabolic pathways can be monitored using mass spectrometry.[4] This approach is invaluable for researchers in metabolic diseases, oncology, and drug development to understand how palmitate metabolism is altered in disease and in response to therapeutic interventions.
This document provides detailed application notes and protocols for the use of this compound in stable isotope labeling studies, tailored for researchers, scientists, and drug development professionals.
Core Applications
The primary applications of this compound in stable isotope labeling studies include:
-
Measurement of Fatty Acid Flux: Quantifying the rate of appearance and disappearance of palmitate in plasma or cell culture medium, providing an index of overall fatty acid turnover.[5][6]
-
Tracing De Novo Lipogenesis and Lipid Synthesis: Following the incorporation of the deuterated backbone of palmitate into more complex lipids such as triglycerides, phospholipids, and cholesterol esters.[4][7]
-
Quantification of Fatty Acid Oxidation (β-oxidation): By measuring the appearance of the deuterium label in body water, the rate of fatty acid oxidation can be determined.[8][9]
-
Elucidation of Signaling Pathways: Investigating how the metabolic flux of palmitate influences key signaling pathways, such as those involving Akt, ERK1/2, AMPK, and TLR4, which are implicated in metabolic diseases and cancer.[2][10][11][12]
Data Presentation
The quantitative data derived from studies using this compound and other deuterated palmitate isotopes can be effectively summarized in tables for clear comparison and interpretation.
| Parameter Measured | Model System | Condition | Palmitate Flux (nmol/kg/min) | Reference |
| Systemic Palmitate Flux | Healthy Adults | Rest | 0.5 | [5][6] |
| Systemic Palmitate Flux | Healthy Adults | Exercise | 2.0 | [5][6] |
| Isotope Recovery | Tracer | Recovery Site | Cumulative Recovery (%) | Reference |
| d31-palmitate | Urine (9 hours) | 10.6 ± 3.0 | [13] | |
| [1-13C]palmitate | Breath (9 hours) | 5.6 ± 2.0 | [13] | |
| Deuterium Incorporation | Parameter | Value | Context | Reference |
| Maximum Deuterium Atoms in Palmitate | N value | 21 | In vivo measurement | [14] |
| Palmitic Acid Uptake | Animal Model | Condition | AUC (mM·minutes) | Reference |
| Healthy Rats | Standard Diet | 33.3 ± 10.5 | [1] | |
| Fatty Liver Rats | High-Fat Diet | 57.4 ± 17.0 | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Labeling of Cultured Cells
This protocol describes the use of this compound to trace its metabolism in a cell culture setting.
1. Preparation of Palmitic Acid-BSA Conjugate:
-
Palmitic acid is poorly soluble in aqueous media and must be complexed with fatty acid-free bovine serum albumin (BSA) for delivery to cells.[3]
-
Prepare a 20% fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).
-
Prepare a 20 mM stock solution of this compound by dissolving it in sterile water with a minimal amount of NaOH at 70°C.
-
Warm both the BSA and this compound solutions to 37°C.
-
Add the this compound solution dropwise to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1 palmitate to BSA).
-
Incubate the mixture at 37°C for 1 hour to allow for complex formation.
-
Sterile-filter the final conjugate through a 0.22 µm filter.
2. Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow overnight.
-
The following day, replace the growth medium with serum-free medium containing the this compound-BSA conjugate at the desired final concentration (e.g., 100 µM).
-
Incubate the cells for a specified time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled palmitate.
3. Sample Harvesting and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge to pellet.
-
Extract total lipids from the cell pellet using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
The lower organic phase containing the lipids is collected, dried under a stream of nitrogen, and stored at -80°C until analysis.
In Vivo Administration in Rodent Models
This protocol outlines the administration of this compound to rodents to study systemic fatty acid metabolism.
1. Tracer Preparation and Administration:
-
For intraperitoneal (i.p.) injection, this compound can be prepared in a 5:1 molar ratio to bovine serum albumin.[15]
-
Alternatively, for oral gavage, the deuterated palmitic acid can be mixed with a carrier oil such as corn oil.[8][9]
-
A typical bolus dose for i.p. injection is 0.01 g/kg body weight.[15]
2. Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods.
-
Collect plasma by centrifugation of blood samples containing an anticoagulant.
-
At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
Snap-freeze all samples in liquid nitrogen and store at -80°C.
3. Sample Processing:
-
Extract lipids from plasma and homogenized tissues using the same method described for cultured cells.
-
For fatty acid oxidation studies, body water can be collected and analyzed for deuterium enrichment.[8][9]
Sample Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing the incorporation of this compound into the total fatty acid pool.
1. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To increase volatility for GC analysis, fatty acids are derivatized to FAMEs.
-
Resuspend the dried lipid extract in a solution of 14% boron trifluoride in methanol.
-
Heat the mixture at 100°C for 30 minutes.
-
After cooling, add water and hexane to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer and dry it under nitrogen.
-
Resuspend the FAMEs in a suitable solvent for GC-MS injection.
2. GC-MS Analysis:
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., a polar FFAP column) coupled to a mass spectrometer.
-
Set the instrument to operate in either full scan or selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled and deuterated methyl palmitate.
-
The isotopic enrichment is calculated from the relative abundance of the deuterated and non-deuterated forms.
Visualization of Pathways and Workflows
Signaling Pathways Influenced by Palmitate Metabolism
The metabolic flux of palmitic acid has been shown to modulate several key signaling pathways involved in metabolic regulation and inflammation.
Caption: Palmitate-induced signaling pathways.
Experimental Workflow for In Vitro Studies
This diagram outlines the major steps involved in a typical cell culture-based stable isotope labeling experiment with this compound.
Caption: In vitro experimental workflow.
Logical Relationship of Palmitate Metabolism
This diagram illustrates the central role of palmitate and how this compound can be used to trace its distribution into various metabolic pools.
Caption: Metabolic fates of palmitic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for studying the incorporation of nonesterified fatty acids into cardiac lipids by using deuterium-labelled palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free fatty acid turnover measured using ultralow doses of [U-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ckisotopes.com [ckisotopes.com]
- 9. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 10. Modeling compound lipid homeostasis using stable isotope tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A palmitate-rich metastatic niche enables metastasis growth via p65 acetylation resulting in pro-metastatic NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitic Acid Reduces the Autophagic Flux and Insulin Sensitivity Through the Activation of the Free Fatty Acid Receptor 1 (FFAR1) in the Hypothalamic Neuronal Cell Line N43/5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Palmitic Acid Reduces the Autophagic Flux and Insulin Sensitivity Through the Activation of the Free Fatty Acid Receptor 1 (FFAR1) in the Hypothalamic Neuronal Cell Line N43/5 [frontiersin.org]
- 15. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fatty acid flux with Palmitic acid-d2-1 infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of fatty acid (FA) flux, particularly the rate of appearance (Ra) of free fatty acids (FFAs) in plasma, is a cornerstone in the study of lipid metabolism. This dynamic process is central to understanding energy homeostasis, insulin resistance, obesity, and other metabolic diseases. The use of stable isotope tracers, such as deuterium-labeled palmitic acid (palmitic acid-d2), offers a safe and precise method to quantify the kinetics of FFA turnover in vivo.[1][2] This application note provides a detailed protocol for conducting fatty acid flux studies using a continuous infusion of palmitic acid-d2, along with methods for sample analysis and data interpretation.
Palmitic acid is the most common saturated fatty acid in the human body, making up 20-30% of total fatty acids.[3] By introducing a known amount of labeled palmitate into the circulation and measuring its dilution by endogenously released unlabeled palmitate, researchers can calculate the rate at which FFAs are entering the plasma.[4] This technique is highly sensitive and can be applied across various physiological and pathological states.[1]
Principle of the Method
The core principle of this method is isotopic dilution. A continuous intravenous infusion of palmitic acid-d2 is administered at a known, constant rate. As the labeled tracer mixes with the endogenous pool of unlabeled palmitate, it becomes diluted. By measuring the isotopic enrichment of palmitate in plasma samples collected once a steady state is achieved, the rate of appearance (Ra) of endogenous palmitate can be calculated. In a steady-state condition, the rate of appearance equals the rate of disappearance (Rd), providing a measure of fatty acid turnover or flux.[2][4]
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for planning and executing a fatty acid flux study using palmitic acid-d2 infusion.
Table 1: Tracer Infusion Parameters
| Parameter | Typical Value | Unit | Notes |
| Tracer | Palmitic acid-d2 | - | Deuterated palmitic acid is a commonly used stable isotope tracer. |
| Infusion Rate | 0.03 - 0.04 | µmol/kg/min | This rate is typically sufficient to achieve measurable enrichment without perturbing the endogenous fatty acid pool.[2] |
| Priming Dose | Not typically necessary | - | Due to the rapid turnover of free fatty acids, a priming dose is generally not required to reach a steady state.[2] |
| Infusate Concentration | 1 mM Palmitate / 0.17 mM BSA | - | This corresponds to a 6:1 molar ratio of palmitate to Bovine Serum Albumin (BSA). |
| Infusion Pump Speed | ~0.174 | cc/min | The pump speed should be calibrated to deliver the desired infusion rate based on the infusate concentration and subject's body weight.[4] |
Table 2: Experimental Timeline
| Time Point (minutes) | Event | Rationale |
| -60 to 0 | Acclimatization | Allows the subject to rest and physiological parameters to stabilize before the infusion begins. |
| 0 | Start Palmitic acid-d2 Infusion | Initiation of the continuous tracer infusion. |
| 0, 60, 70, 80, 90 | Blood Sampling | Baseline (0 min) and steady-state samples (60-90 min) are collected to determine isotopic enrichment.[4] |
| 90 | End of Study | Conclusion of the infusion and final sample collection. |
II. Experimental Protocols
A. Preparation of Palmitic acid-d2-Albumin Infusate
Materials:
-
Sodium Palmitate-d2
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Sterile 0.9% NaCl solution
-
Sterile water for injection
-
Sterile glass vials
-
Heated stir plate
-
0.22 µm sterile filter
Protocol:
-
Prepare a BSA Solution: In a sterile glass beaker, dissolve fatty acid-free BSA in sterile 0.9% NaCl to a final concentration of 0.17 mM. Gently stir the solution on a stir plate at 37°C until the BSA is completely dissolved. Do not heat above 40°C to avoid denaturation.
-
Prepare a Sodium Palmitate-d2 Solution: In a separate sterile glass vial, dissolve sodium palmitate-d2 in sterile water by heating to 70°C with stirring. The solution should become clear.
-
Complex Palmitate with BSA: While stirring the BSA solution at 37°C, slowly add the warm palmitate-d2 solution to achieve a final palmitate concentration of 1 mM. This results in a 6:1 molar ratio of palmitate to BSA.
-
Sterile Filtration: Allow the solution to stir for at least one hour to ensure complete binding. Once cooled to room temperature, sterile-filter the final palmitate-d2-albumin solution through a 0.22 µm filter into a sterile container for infusion.
-
Quality Control: It is recommended to measure the exact concentration of palmitate in the final infusate for accurate flux calculations.
B. Subject Preparation and Infusion Procedure
-
Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. Two intravenous catheters are placed, one in each arm. One catheter is used for the infusion of the tracer, and the other is used for blood sampling. To obtain arterialized venous blood, the sampling hand can be warmed in a heated blanket.
-
Background Blood Sample: Before starting the infusion, a baseline blood sample is collected to determine the natural isotopic abundance of palmitate.
-
Tracer Infusion: The palmitic acid-d2-albumin solution is infused at a constant rate (e.g., 0.04 µmol/kg/min) using a calibrated infusion pump.[2]
-
Steady-State Blood Sampling: After a period of continuous infusion (typically 60 minutes) to allow for isotopic equilibration, a series of blood samples are collected at timed intervals (e.g., 60, 70, 80, and 90 minutes) to confirm that a steady state of isotopic enrichment has been achieved.[4]
-
Sample Handling: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.
C. Sample Analysis by Mass Spectrometry
The isotopic enrichment of palmitate in plasma samples is determined using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Plasma Free Fatty Acid Extraction and Derivatization (for GC-MS):
-
Lipid Extraction: Free fatty acids are extracted from plasma using a method such as the Dole extraction procedure.[5]
-
Derivatization: The extracted fatty acids are then converted to their methyl esters (FAMEs) for GC-MS analysis. This is a common and necessary step for gas chromatography.[6]
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Column: A capillary column suitable for FAME analysis (e.g., HP-5ms) is used.
-
Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the ions corresponding to the unlabeled (m/z) and d2-labeled (m/z+2) palmitate methyl esters.
-
Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the peak area of the labeled palmitate to the total peak area (labeled + unlabeled).
3. LC-MS Analysis:
-
Advantage: LC-MS methods can often measure FFA concentration and isotopic enrichment simultaneously without the need for derivatization, which can save time and reduce potential for analytical error.[5][7]
-
Sample Preparation: A rapid extraction of FFA from plasma is performed, and the extract is directly injected into the LC-MS system.[5]
-
Chromatography: Reversed-phase liquid chromatography is typically used to separate the fatty acids.
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode using single ion monitoring to measure the ions corresponding to unlabeled and d2-labeled palmitate.
D. Calculation of Fatty Acid Flux
The rate of appearance (Ra) of palmitate is calculated using the steady-state Steele equation:
Ra (µmol/kg/min) = [ (Ei / Ep) - 1 ] * I
Where:
-
Ei is the isotopic enrichment of the infusate (as a fraction or percentage).
-
Ep is the isotopic enrichment of plasma palmitate at steady state (as a fraction or percentage).
-
I is the infusion rate of the tracer (in µmol/kg/min).[4]
III. Visualization of Pathways and Workflows
Caption: Signaling pathways regulating fatty acid release from adipocytes and uptake by target tissues.
Caption: Experimental workflow for measuring fatty acid flux using d2-palmitate infusion.
References
- 1. Determination of plasma-free fatty acid kinetics with tracers: methodologic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choice of infusion-sampling mode for tracer studies of free fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for in vivo fatty acid tracing with Palmitic acid-d2-1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stable isotope tracers are invaluable tools for investigating the dynamics of fatty acid metabolism in vivo. This protocol details the use of Palmitic acid-d2 (d2-PA), a deuterated stable isotope of palmitic acid, to trace its metabolic fate. The major assumption underlying the use of stable isotope tracers is that the tracer and the endogenous compound (tracee) are metabolically indistinguishable[1]. Administering d2-PA allows for the quantitative analysis of its incorporation into complex lipids, its rate of oxidation, and its overall turnover, providing critical insights into metabolic pathways in various physiological and pathological states.
The use of stable isotopes, such as deuterium, offers a safe alternative to radioactive isotopes for studies in both preclinical models and humans[1][2]. The detection of d2-PA and its metabolites is typically achieved using mass spectrometry, a highly sensitive analytical technique that can measure tracer enrichments in biological samples[3][4]. This approach enables researchers to dissect the contributions of different fatty acid sources to lipid synthesis and energy production[1][5]. Applications of this technique are widespread, including the study of metabolic diseases like obesity, type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular disease[6][7].
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for in vivo fatty acid tracing studies using deuterated palmitic acid in mice. These values should be optimized based on the specific experimental goals, animal model, and analytical sensitivity.
Table 1: Palmitic Acid-d2 Tracer Administration in Mice
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection | Intravenous (IV) Infusion |
| Vehicle | Corn oil, Intralipid | Castor oil | Saline with fatty acid-free BSA |
| Dosage Range | 150 - 1500 mg/kg[3][8][9] | 0.3 - 30 µmol/mouse[10][11] | 0.04 µmol/kg/min (for 13C-palmitate, adaptable for d2-PA)[12] |
| Acclimation | Fasting (e.g., 4-12 hours) is common to reduce endogenous substrate competition. | Overnight fasting is often employed. | Subjects are typically fasted overnight.[12] |
| Notes | Suitable for studying dietary fat absorption and metabolism. | Bypasses initial absorption, useful for studying systemic metabolism. | Allows for precise control of tracer delivery to maintain steady-state plasma concentrations.[13] |
Table 2: Sample Collection and Processing
| Sample Type | Time Points (Post-Tracer) | Processing | Analytes of Interest |
| Blood (Plasma) | 0, 5, 15, 30, 60, 120, 240 minutes[3][8] | Centrifuge to separate plasma, add anticoagulant (e.g., EDTA), store at -80°C. | d2-Palmitate, d2-PA labeled triglycerides, phospholipids, cholesteryl esters, deuterated water (D2O). |
| Tissues (Liver, Adipose, Muscle, Heart) | Endpoint (e.g., 2-4 hours) | Flash-freeze in liquid nitrogen, store at -80°C. | d2-PA incorporation into tissue lipid pools (triglycerides, phospholipids, etc.). |
| Urine/Saliva | Collected over several hours post-tracer | Store at -20°C or -80°C. | Deuterated water (D2O) as a measure of cumulative fatty acid oxidation.[1][6] |
Experimental Protocols
Animal Preparation
-
Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week prior to the experiment.
-
Fasting: For many studies, animals are fasted overnight (e.g., 12 hours) to reduce the variability of endogenous fatty acid levels. Provide free access to water.
-
Catheterization (for IV infusion): For intravenous infusion studies, surgically implant a catheter into a suitable vein (e.g., jugular vein) 2-3 days prior to the experiment to allow for recovery.
Tracer Preparation and Administration
For Oral Gavage:
-
Prepare a homogenous suspension of Palmitic acid-d2 in a vehicle like corn oil or a lipid emulsion (e.g., Intralipid)[3][8].
-
Administer the tracer suspension directly into the stomach using a gavage needle at a volume appropriate for the animal's size.
For Intraperitoneal Injection:
-
Dissolve Palmitic acid-d2 in a suitable vehicle such as castor oil[10].
-
Inject the solution into the peritoneal cavity.
For Intravenous Infusion:
-
Prepare a sterile solution of Palmitic acid-d2 complexed with fatty acid-free bovine serum albumin (BSA) in saline. The molar ratio of fatty acid to BSA is typically between 3:1 and 5:1[14].
-
Administer the tracer solution via the implanted catheter using a calibrated infusion pump to ensure a constant infusion rate[12][13]. A priming dose may be given at the beginning of the infusion to rapidly achieve isotopic steady-state[6].
Sample Collection
-
Blood: Collect blood samples at predetermined time points from the tail vein, saphenous vein, or via a catheter. Place samples into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Tissues: At the end of the experiment, euthanize the animal according to approved protocols. Quickly dissect the tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue), rinse with cold saline, blot dry, and flash-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Urine/Saliva: For studies measuring fatty acid oxidation via deuterated water production, collect urine or saliva samples at various time points[1][6].
Sample Processing and Lipid Extraction
-
Plasma Preparation: Centrifuge the collected blood at 2000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma to a new tube and store at -80°C.
-
Lipid Extraction from Plasma and Tissues:
-
Homogenize tissue samples in a suitable buffer.
-
Perform a total lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform and methanol (typically 2:1 v/v)[15].
-
Add an internal standard (e.g., a different deuterated fatty acid like Palmitic Acid-d31) to normalize for extraction efficiency[15].
-
After phase separation, collect the lower organic phase containing the lipids[15].
-
Dry the lipid extract under a gentle stream of nitrogen gas and store at -80°C[15].
-
Derivatization for GC-MS Analysis (Optional but Recommended)
To improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, fatty acids are often converted to fatty acid methyl esters (FAMEs)[4][15].
-
Re-dissolve the dried lipid extract in toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Incubate at 50°C for at least 2 hours.
-
Extract the FAMEs with hexane.
-
Dry the hexane layer and reconstitute in a small volume of hexane for GC-MS injection[15].
Mass Spectrometry Analysis
Analyze the prepared samples using either Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to determine the enrichment of d2-PA in different lipid fractions.
-
LC-MS: Allows for the analysis of intact complex lipids, providing information on how d2-PA is incorporated into triglycerides, phospholipids, and other lipid species[4][8].
-
GC-MS: Typically used for the analysis of FAMEs, providing information on the enrichment of d2-PA in the total fatty acid pool[16].
For fatty acid oxidation studies, the deuterium enrichment in body water (from plasma, urine, or saliva) can be measured by headspace gas chromatography interfaced with an isotope ratio mass spectrometer after exchanging the deuterium with acetone[8].
Visualizations
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ckisotopes.com [ckisotopes.com]
- 4. researchgate.net [researchgate.net]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. metsol.com [metsol.com]
- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 9. researchgate.net [researchgate.net]
- 10. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The saturated fatty acid, palmitic acid, induces anxiety-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A new method for studying the incorporation of nonesterified fatty acids into cardiac lipids by using deuterium-labelled palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Protein Palmitoylation using Palmitic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-palmitoylation is a reversible post-translational modification involving the attachment of the 16-carbon fatty acid, palmitate, to cysteine residues via a thioester linkage.[1][2] This dynamic modification plays a critical role in regulating protein trafficking, subcellular localization, stability, and protein-protein interactions.[1][2] Aberrant palmitoylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[1][2]
Quantification of changes in protein palmitoylation is crucial for understanding its role in cellular signaling and disease pathogenesis. This application note describes a powerful method for the relative quantification of protein palmitoylation using stable isotope metabolic labeling with deuterated palmitic acid (Palmitic acid-d2) coupled with mass spectrometry-based proteomics.
Principle of the Method
The quantification strategy is based on the metabolic incorporation of either natural ("light") palmitic acid or heavy isotope-labeled ("heavy") Palmitic acid-d2 into the proteome of cultured cells. Two cell populations are cultured in parallel; one is supplemented with natural palmitic acid, while the other is supplemented with Palmitic acid-d2. The heavy isotope label is incorporated into newly synthesized palmitoylated proteins.
Following labeling, the two cell populations are lysed, and the proteomes are combined. Palmitoylated proteins are then enriched from the mixed lysate. A common and effective method for enrichment is Acyl-Biotin Exchange (ABE) chemistry.[3] In ABE, free cysteine thiols are first blocked. Then, the thioester bonds of palmitoylated cysteines are specifically cleaved with hydroxylamine, and the newly exposed thiols are tagged with biotin. The biotin-tagged proteins are then captured using streptavidin affinity chromatography.
The enriched palmitoylated proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between peptides from the "light" and "heavy" labeled populations due to the mass difference imparted by the deuterium atoms. The relative abundance of the "light" and "heavy" forms of a given peptide is determined by comparing the signal intensities of the corresponding isotopic peaks in the mass spectrum. This allows for the accurate relative quantification of palmitoylation levels for thousands of proteins between the two experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Culture:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
-
Metabolic Labeling:
-
Palmitic acid (Sigma-Aldrich)
-
Palmitic acid-d2 (Deuterated Palmitic Acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
-
Lysis and Protein Extraction:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)
-
-
Acyl-Biotin Exchange (ABE):
-
Blocking Buffer: Lysis Buffer containing 50 mM N-ethylmaleimide (NEM)
-
Hydroxylamine Solution: 1 M hydroxylamine-HCl, pH 7.4
-
Tris-HCl control solution: 1 M Tris-HCl, pH 7.4
-
Biotinylation Reagent: 1 mM EZ-Link™ HPDP-Biotin (Thermo Fisher Scientific) in DMSO
-
Streptavidin Agarose Resin (e.g., Pierce™ Streptavidin Agarose)
-
Wash Buffer 1: Lysis Buffer with 0.5% SDS
-
Wash Buffer 2: Lysis Buffer with 1 M NaCl
-
Wash Buffer 3: Lysis Buffer
-
-
Mass Spectrometry Sample Preparation:
-
Elution Buffer: Lysis Buffer containing 100 mM β-mercaptoethanol
-
Tris-HCl, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade (e.g., Promega)
-
Formic Acid
-
C18 desalting columns (e.g., Sep-Pak, Waters)
-
Detailed Protocol: Relative Quantification of Protein Palmitoylation
Part 1: Metabolic Labeling of Cells
-
Cell Culture: Plate cells in two separate sets of dishes to a confluency of 70-80%. One set will be for the "light" label (natural palmitic acid) and the other for the "heavy" label (Palmitic acid-d2).
-
Preparation of Labeling Media:
-
Prepare a 100 mM stock solution of Palmitic acid and Palmitic acid-d2 in ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in PBS.
-
To prepare the labeling media, complex the fatty acids with BSA. For a final concentration of 100 µM palmitic acid, mix the palmitic acid stock with the BSA solution at a 1:3 molar ratio in serum-free media. Incubate at 37°C for 30 minutes.
-
Add the fatty acid-BSA complex to the cell culture medium (containing dialyzed FBS) to the desired final concentration (e.g., 100 µM).
-
-
Labeling:
-
Remove the standard culture medium from the cells and wash once with warm PBS.
-
Add the "light" labeling medium to one set of dishes and the "heavy" labeling medium to the other.
-
Incubate the cells for 16-24 hours under standard cell culture conditions.
-
Part 2: Cell Lysis and Protein Extraction
-
Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Mixing of Lysates:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Part 3: Acyl-Biotin Exchange (ABE) for Enrichment of Palmitoylated Proteins
-
Blocking of Free Thiols:
-
Add NEM to the combined lysate to a final concentration of 50 mM.
-
Incubate for 1 hour at 4°C with gentle rotation to block all free cysteine residues.
-
-
Acetone Precipitation:
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour.
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Wash the protein pellet with ice-cold acetone and air dry.
-
-
Resuspension and Thioester Cleavage:
-
Resuspend the protein pellet in Lysis Buffer containing 1% SDS.
-
Divide the sample into two equal aliquots.
-
To one aliquot, add the Hydroxylamine Solution to a final concentration of 0.5 M.
-
To the other aliquot (negative control), add the Tris-HCl control solution to a final concentration of 0.5 M.
-
Incubate both samples for 1 hour at room temperature with gentle rotation.
-
-
Biotinylation of Newly Exposed Thiols:
-
Add HPDP-Biotin to both samples to a final concentration of 0.2 mM.
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Affinity Capture of Biotinylated Proteins:
-
Add pre-washed streptavidin agarose resin to each sample.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Pellet the resin by centrifugation and discard the supernatant.
-
Wash the resin sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.
-
Part 4: Sample Preparation for Mass Spectrometry
-
Elution and Reduction:
-
Elute the captured proteins from the streptavidin resin by incubating with Elution Buffer for 30 minutes at 37°C.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the samples to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes in the dark to alkylate cysteine residues.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the SDS concentration to below 0.1%.
-
Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Part 5: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database, specifying cysteine carbamidomethylation as a fixed modification and protein N-terminal acetylation and methionine oxidation as variable modifications.
-
Configure the software to perform quantification based on the mass difference between the light (natural palmitate) and heavy (d2-palmitate) labeled peptides.
-
The software will calculate the heavy-to-light (H/L) ratios for each identified peptide, which represents the relative change in palmitoylation.
-
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison of palmitoylation levels between different conditions.
Table 1: Representative Quantitative Data for Differentially Palmitoylated Proteins. (Note: This is a representative table with hypothetical data for illustrative purposes.)
| Protein Accession | Gene Name | Peptide Sequence | H/L Ratio | Log2(H/L) | p-value | Regulation |
| P01112 | HRAS | C...R | 2.5 | 1.32 | 0.001 | Upregulated |
| P63000 | GNAI1 | C...K | 0.4 | -1.32 | 0.005 | Downregulated |
| Q9Y2I1 | ZDHHC5 | C...R | 1.8 | 0.85 | 0.012 | Upregulated |
| P35579 | LCK | C...K | 0.6 | -0.74 | 0.021 | Downregulated |
| O14936 | TFRC | C...R | 3.1 | 1.63 | 0.0005 | Upregulated |
H/L Ratio: The ratio of the intensity of the heavy (Palmitic acid-d2) labeled peptide to the light (natural palmitic acid) labeled peptide. Log2(H/L): The log2 transformation of the H/L ratio, which provides a more symmetric distribution of up- and down-regulated proteins. p-value: Statistical significance of the change in palmitoylation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis of protein palmitoylation.
Signaling Pathway: Ras Palmitoylation and Signaling
Caption: Regulation of Ras signaling by reversible palmitoylation.
References
- 1. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Identification of Palmitoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Lipidomics Assay of Palmitic Acid Using Palmitic acid-d2-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing crucial insights into cellular metabolism, signaling, and the pathogenesis of numerous diseases.[1] Palmitic acid, a 16-carbon saturated fatty acid, is not only a fundamental component of cell membranes and a key energy source but also acts as a signaling molecule in various cellular processes.[2][3][4] Dysregulation of palmitic acid metabolism has been implicated in metabolic syndrome, cardiovascular diseases, cancer, and neurodegenerative disorders.[2][3]
Accurate and precise quantification of palmitic acid in biological samples is therefore essential for understanding its physiological and pathological roles. Targeted lipidomics, which focuses on the measurement of specific, known lipids, offers high sensitivity and specificity. The use of stable isotope-labeled internal standards is critical for reliable quantification in mass spectrometry-based assays, as they correct for variations in sample preparation and instrument response. Palmitic acid-d2-1 is an ideal internal standard for the quantification of endogenous palmitic acid due to its chemical similarity and distinct mass.
This document provides detailed application notes and protocols for developing and implementing a robust targeted lipidomics assay for the quantification of palmitic acid in biological matrices using this compound as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
| Category | Item | Supplier | Notes |
| Standards | Palmitic Acid | Sigma-Aldrich | Purity ≥99% |
| This compound | Cayman Chemical/Avanti Polar Lipids | Isotopic purity ≥98% | |
| Solvents | Methanol (MeOH) | Fisher Scientific | LC-MS Grade |
| Acetonitrile (ACN) | Fisher Scientific | LC-MS Grade | |
| Isopropanol (IPA) | Fisher Scientific | LC-MS Grade | |
| Chloroform | Fisher Scientific | HPLC Grade | |
| Methyl-tert-butyl ether (MTBE) | Sigma-Aldrich | HPLC Grade | |
| Water | Fisher Scientific | LC-MS Grade | |
| Reagents | Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Ammonium Formate | Sigma-Aldrich | LC-MS Grade | |
| Butylated hydroxytoluene (BHT) | Sigma-Aldrich | To prevent oxidation | |
| Consumables | 1.5 mL Polypropylene Tubes | Eppendorf | |
| 2 mL Glass Vials with Caps | Agilent Technologies | For LC-MS analysis | |
| Syringe Filters (0.22 µm PTFE) | MilliporeSigma | ||
| Equipment | High-Performance Liquid Chromatography (HPLC) system | Agilent, Waters, Shimadzu | |
| Tandem Mass Spectrometer (MS/MS) | Sciex, Thermo Fisher, Agilent | ||
| Centrifuge | Eppendorf | Capable of 4°C and >14,000 x g | |
| Nitrogen Evaporator | Organomation | ||
| Vortex Mixer | Fisher Scientific | ||
| Analytical Balance | Mettler Toledo |
Experimental Protocols
A critical step in any lipidomics workflow is the efficient extraction of lipids from the biological matrix.[1] Several methods have been developed, with the Folch and Bligh & Dyer methods being considered gold standards.[5] For high-throughput applications, single-phase extraction methods have also been developed.[6][7] The choice of method often depends on the sample type and the specific lipids of interest.[5]
Protocol 1: Lipid Extraction from Plasma/Serum using MTBE Method
This protocol is adapted from the widely used methyl-tert-butyl ether (MTBE) method, which offers high recovery for a broad range of lipids.
-
Sample Thawing: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of plasma/serum in a 1.5 mL polypropylene tube, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Protein Precipitation & Lipid Extraction:
-
Add 200 µL of cold methanol containing 10 µM BHT.
-
Vortex for 30 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Add 150 µL of LC-MS grade water.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the upper organic layer (~600 µL) and transfer it to a new 1.5 mL tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 65:30:5 ACN/IPA/H2O v/v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
Protocol 2: Lipid Extraction from Cultured Cells using a Modified Bligh & Dyer Method
This protocol is suitable for adherent or suspension cells.
-
Cell Harvesting:
-
Adherent cells: Wash cells (e.g., in a 6-well plate) twice with cold PBS. Add 1 mL of cold methanol and scrape the cells. Transfer the cell suspension to a 2 mL glass tube.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with cold PBS. Resuspend the pellet in 1 mL of cold methanol.
-
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Lipid Extraction:
-
Add 0.5 mL of chloroform.
-
Vortex for 1 minute.
-
Add 0.4 mL of water.
-
Vortex for 1 minute.
-
-
Phase Separation: Centrifuge at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[8]
-
Lower Phase Collection: Carefully collect the lower chloroform phase and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
LC-MS/MS Analysis
The following are general starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 Reverse Phase Column (e.g., Agilent ZORBAX, Waters ACQUITY) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 250°C |
| Nebulizer Gas | 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 300°C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Palmitic Acid | 255.2 | 255.2 | 10 | 50 |
| This compound | 257.2 | 257.2 | 10 | 50 |
Note: Collision energy and other MS parameters should be optimized for the specific instrument to achieve the best signal intensity.
Data Analysis
The data analysis workflow for targeted lipidomics involves several key steps, from initial data processing to statistical analysis and interpretation.[1]
Peak Integration and Quantification
-
Use the instrument-specific software (e.g., Agilent MassHunter, Sciex Analyst, Thermo Xcalibur) to integrate the peak areas for both the endogenous palmitic acid and the internal standard, this compound.
-
Calculate the response ratio: (Peak Area of Palmitic Acid) / (Peak Area of this compound).
Calibration Curve
-
Prepare a series of calibration standards with known concentrations of palmitic acid and a fixed concentration of this compound.
-
Process the calibration standards using the same extraction and LC-MS/MS method as the samples.
-
Plot the response ratio against the concentration of palmitic acid.
-
Perform a linear regression to generate a calibration curve.
Concentration Calculation
-
Use the regression equation from the calibration curve to calculate the concentration of palmitic acid in the biological samples based on their measured response ratios.
Statistical Analysis
-
Perform statistical tests (e.g., t-test, ANOVA) to compare palmitic acid concentrations between different experimental groups.
-
Software such as ADViSELipidomics, LipidSig, or other statistical packages can be used for more advanced analysis and visualization.[9]
Data Presentation
Table 1: Quantitative Results of Palmitic Acid in Plasma Samples from Control vs. Treated Group
| Sample ID | Group | Palmitic Acid Peak Area | This compound Peak Area | Response Ratio | Concentration (µg/mL) |
| Control_1 | Control | 1.25E+06 | 2.50E+05 | 5.00 | 100.5 |
| Control_2 | Control | 1.30E+06 | 2.55E+05 | 5.10 | 102.6 |
| Control_3 | Control | 1.28E+06 | 2.52E+05 | 5.08 | 102.1 |
| Mean ± SD | Control | 5.06 ± 0.05 | 101.7 ± 1.1 | ||
| Treated_1 | Treated | 1.85E+06 | 2.51E+05 | 7.37 | 148.2 |
| Treated_2 | Treated | 1.90E+06 | 2.53E+05 | 7.51 | 151.0 |
| Treated_3 | Treated | 1.88E+06 | 2.52E+05 | 7.46 | 149.9 |
| Mean ± SD | Treated | 7.45 ± 0.07 | 149.7 ± 1.4 |
Visualizations
Experimental Workflow
Caption: Overview of the targeted lipidomics workflow.
Palmitic Acid Signaling Pathway
Palmitic acid is known to influence several signaling pathways, including the insulin signaling pathway.[2]
References
- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic acid is an intracellular signaling molecule involved in disease development [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting poor signal intensity in Palmitic acid-d2-1 MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal intensity during the mass spectrometry (MS) analysis of Palmitic acid-d2-1.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor signal intensity in this compound MS analysis?
Poor signal intensity in the MS analysis of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three areas:
-
Sample-Related Issues:
-
Low Sample Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) or limit of quantification (LOQ) of the instrument.
-
Sample Degradation: Improper storage or handling of samples can lead to the degradation of the analyte.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, tissue homogenates) can suppress the ionization of this compound in the MS source.
-
-
Instrumentation and Method-Related Issues:
-
Suboptimal Ionization: Fatty acids like palmitic acid have inherently poor ionization efficiency, especially in negative ion mode electrospray ionization (ESI).
-
Inefficient Fragmentation: In tandem MS (MS/MS), incorrect collision energy settings can lead to poor fragmentation and low product ion signals.
-
Instrument Contamination: Contamination of the ion source, transfer optics, or mass analyzer can lead to high background noise and suppression of the analyte signal.
-
Incorrect Instrument Parameters: Non-optimized parameters such as spray voltage, source temperature, nebulizer gas flow, and detector settings can significantly impact signal intensity.
-
LC Separation Issues: Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a lower signal-to-noise ratio.
-
-
Reagent and Consumable Issues:
-
Low-Purity Solvents: Use of non-MS grade solvents can introduce contaminants that interfere with ionization.
-
Old or Degraded Reagents: Reagents used for sample preparation or derivatization may lose their effectiveness over time.
-
Troubleshooting Guides
Guide 1: Addressing Low or No Signal
This guide provides a step-by-step approach to troubleshoot a complete loss or extremely low signal for this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Verify Instrument Performance with a Standard:
-
Prepare a fresh solution of this compound standard at a known concentration (e.g., 1 µg/mL) in a clean solvent (e.g., methanol).
-
Directly infuse or inject the standard into the mass spectrometer.
-
If a strong signal is observed: The issue likely lies with your sample preparation or the sample matrix. Proceed to step 2.
-
If no or low signal is observed: The issue is likely with the instrument or the analytical method. Proceed to step 3.
-
-
Investigate Sample Preparation and Matrix Effects:
-
Review Sample Preparation Protocol: Carefully review your extraction and sample cleanup procedures. Consider potential sources of analyte loss.
-
Assess Matrix Effects: Matrix effects, where other components in your sample suppress the signal of your analyte, are a common problem.[1][2]
-
Serial Dilution: Dilute your sample extract (e.g., 1:10, 1:100) with the initial mobile phase. If the signal intensity increases upon dilution (after correcting for the dilution factor), it is a strong indication of ion suppression.
-
Post-Column Infusion: Infuse a constant flow of this compound standard post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering components indicates ion suppression.
-
-
-
Check and Optimize Instrument and Method Parameters:
-
Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[3]
-
Ion Source Cleaning: A contaminated ion source is a frequent cause of poor sensitivity.[4] Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer, lenses).
-
Optimize Ionization Source Parameters: Systematically optimize parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature to maximize the signal for this compound.
-
Optimize MS/MS Parameters: For tandem mass spectrometry, optimize the collision energy (CE) and declustering potential (DP) to ensure efficient fragmentation and detection of product ions.[5]
-
Review LC Method: Check for issues with the liquid chromatography, such as poor peak shape or inconsistent retention times, which can diminish signal intensity.[4]
-
Guide 2: Enhancing Signal Intensity through Derivatization
Due to the inherent chemical properties of fatty acids, achieving high sensitivity can be challenging. Chemical derivatization is a powerful technique to improve the ionization efficiency of this compound.[6][7]
Workflow for Signal Enhancement using Derivatization
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. iris.unitn.it [iris.unitn.it]
- 4. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
Technical Support Center: Optimizing Palmitic Acid-d2-1 Concentration for Cellular Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Palmitic acid-d2-1 concentration for cellular uptake assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cellular uptake assays?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental goals. However, a general starting point is between 50 µM and 200 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as high concentrations of palmitic acid can be cytotoxic.[1][2][3][4] For example, in HepG2 cells, minimal cytotoxicity was observed at 200µM, while concentrations of 300µM or more led to a marked increase in apoptosis and cytotoxicity.[2] In contrast, for C2C12 myoblasts, concentrations of 250 µM and 500 µM significantly reduced cell viability.[4]
Q2: How should I prepare the this compound stock solution?
Due to its low solubility in aqueous solutions, this compound requires a specific preparation method. The most common approach is to first dissolve it in an organic solvent like ethanol or DMSO and then complex it with fatty acid-free Bovine Serum Albumin (BSA).[5][6][7][8][9][10] This conjugation to BSA enhances its solubility and facilitates its uptake by cells.[11] A common molar ratio of palmitic acid to BSA is 6:1.[11][12]
Q3: Why is it necessary to conjugate this compound with BSA?
Palmitic acid is poorly soluble in aqueous culture media.[5][12] BSA acts as a carrier protein, binding to the fatty acid and keeping it in solution, which allows for its delivery to the cells in a physiologically relevant manner.[11] Using fatty acid-free BSA is critical to ensure that the binding sites are available for the this compound.
Q4: What are the key signaling pathways involved in palmitic acid uptake?
The uptake of long-chain fatty acids like palmitic acid is a regulated process involving membrane-associated proteins. A key player is the fatty acid translocase CD36.[13] The signaling pathways that regulate the translocation of CD36 to the plasma membrane, and thus fatty acid uptake, include those activated by insulin and muscle contraction.[14] These pathways can involve kinases such as PI3K and AMPK.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cellular Uptake of this compound | Suboptimal Concentration: The concentration of this compound may be too low for your cell type. | Perform a dose-response experiment to determine the optimal concentration (e.g., 50 µM to 500 µM). |
| Improper Preparation of PA-BSA Complex: Incomplete conjugation can lead to poor solubility and availability of the fatty acid. | Ensure the correct molar ratio of this compound to BSA (a 6:1 ratio is common) and follow a validated conjugation protocol carefully.[11][12] | |
| Low Expression of Fatty Acid Transporters: The cell line may have low endogenous expression of transporters like CD36. | Consider using a cell line known to have high fatty acid uptake or genetically engineering your cells to overexpress a transporter. | |
| High Background Signal | Non-specific Binding: this compound may be binding to the surface of the plate or other components. | Pre-coat plates with a blocking agent like BSA. Ensure thorough washing steps to remove unbound fatty acid. |
| Contamination of Reagents: Reagents may be contaminated with unlabeled palmitic acid. | Use high-purity this compound and fatty acid-free BSA. | |
| Significant Cell Death or Cytotoxicity | Palmitic Acid-induced Lipotoxicity: High concentrations of saturated fatty acids like palmitic acid can be toxic to cells.[1][2] | Reduce the concentration of this compound. Determine the cytotoxic threshold for your specific cell line using a viability assay (e.g., MTT or LDH assay).[2][4][9] |
| Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the palmitic acid may be too high. | Ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic (typically <0.1%). | |
| Inconsistent or Variable Results | Inconsistent PA-BSA Complex Preparation: Variations in the preparation of the complex can lead to batch-to-batch variability. | Standardize the protocol for preparing the this compound-BSA complex and prepare a large batch if possible. |
| Cell Passage Number and Confluency: These factors can affect cellular metabolism and uptake rates. | Use cells within a consistent passage number range and ensure a consistent level of confluency for all experiments. |
Experimental Protocols
Protocol: Preparation of this compound-BSA Conjugate (6:1 Molar Ratio)
This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[6][9][10][11][12][15]
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (100%)
-
Sterile 150 mM NaCl solution
-
Sterile cell culture medium
Procedure:
-
Prepare a 5 mM this compound stock solution in ethanol:
-
Dissolve the required amount of this compound in 100% ethanol.
-
Heat gently at 60-70°C to aid dissolution.[6]
-
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile 150 mM NaCl:
-
Slowly dissolve the BSA in the NaCl solution with gentle stirring at 37°C to avoid foaming.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Conjugate this compound to BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 5 mM this compound stock solution to the BSA solution while stirring to achieve a final molar ratio of 6:1 (Palmitic acid:BSA).
-
Continue to stir the mixture at 37°C for at least 1 hour to ensure complete conjugation.
-
-
Prepare the final working solution:
-
Dilute the this compound-BSA complex in your cell culture medium to the desired final concentration.
-
A BSA-only control should be prepared by adding the same volume of ethanol to the BSA solution without the palmitic acid.
-
Protocol: Cellular Uptake Assay
This is a general protocol for a cellular uptake assay using this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex working solution
-
BSA-only control solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well or 24-well plates) and allow them to adhere and reach the desired confluency.
-
Starvation (Optional): To synchronize cells and enhance uptake, you may serum-starve the cells for a few hours before the assay.
-
Treatment:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the pre-warmed this compound-BSA working solution to the cells.
-
For the control wells, add the BSA-only control solution.
-
Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the treatment solution.
-
Wash the cells three times with ice-cold PBS to remove any unbound fatty acids.
-
-
Cell Lysis and Sample Preparation:
-
Add lysis buffer to each well to lyse the cells.
-
Collect the cell lysates.
-
Prepare the samples for LC-MS/MS analysis according to established protocols for fatty acid extraction and quantification.[16][17][18] this compound is often used as an internal standard for the quantification of palmitic acid.[19][20]
-
Visualizations
Caption: Workflow for a this compound cellular uptake experiment.
Caption: Key signaling pathways regulating FAT/CD36-mediated fatty acid uptake.
References
- 1. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Palmitic acid | Cetylic acid | saturated fatty acid | TargetMol [targetmol.com]
- 8. Preparing Palmitate:BSA solution for treatment of cells? - Biochemistry [protocol-online.org]
- 9. Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic acid-induced defects in cell cycle progression and cytokinesis in Neuro-2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wklab.org [wklab.org]
- 13. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 16. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. shimadzu.com [shimadzu.com]
- 18. researchgate.net [researchgate.net]
- 19. Palmitic Acid-d2 - Applications - CAT N°: 9001876 [bertin-bioreagent.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Isotopic Interference Correction for Palmitic Acid-d2-1
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and protocols for accurately correcting for natural isotopic interference when using Palmitic acid-d2-1 as a tracer in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: When you analyze a sample containing a stable isotope-labeled compound like this compound (the 'tracer'), your mass spectrometer detects a pattern of signals. The signal for the tracer (M+2, because of the two deuterium atoms) can be artificially inflated by the natural abundance of heavy isotopes from the unlabeled ('endogenous') palmitic acid. For instance, a molecule of natural palmitic acid containing two 13C atoms will have the same nominal mass as the this compound tracer, causing interference.
Q2: Why is it critical to correct for this isotopic interference?
A2: Correcting for isotopic interference is crucial for obtaining accurate measurements of isotopic enrichment and, consequently, for the correct calculation of metabolic flux or turnover rates. Failure to correct for the natural isotope abundance will lead to an overestimation of the tracer concentration, resulting in skewed and unreliable data.
Q3: What is the fundamental principle behind the correction process?
A3: The correction process involves mathematically subtracting the contribution of naturally occurring heavy isotopes from the observed mass isotopomer distribution (MID) of your sample. This is typically done using algorithms or matrix-based calculations that leverage the known natural isotopic abundances of all elements in the molecule (carbon, hydrogen, oxygen). The goal is to isolate the true signal originating from the labeled tracer.
Q4: What information is required to perform an accurate correction?
A4: To perform a successful correction, you need the following:
-
High-resolution mass spectrometry data: The observed mass isotopomer distribution (intensities of M+0, M+1, M+2, etc.) for your unenriched (control) and enriched samples.
-
The chemical formula of the analyte: For palmitic acid, this is C₁₆H₃₂O₂.
-
Known natural isotopic abundances: The precise natural abundances of all stable isotopes for the elements in your molecule.
Troubleshooting Guide
Q1: My data shows a negative isotopic enrichment after correction. What is the likely cause?
A1: A negative enrichment value is a clear indicator of an error in the correction process. Common causes include:
-
Incorrect Background Subtraction: The signal from your unenriched control (M+0) may have been over-subtracted. Ensure you are using an appropriate blank or a true 'time zero' sample for background correction.
-
Inaccurate Natural Abundance Values: The theoretical isotopic abundances used in your correction algorithm may not perfectly match the actual abundances in your specific samples or standards.
-
Matrix Instability: In matrix-based corrections, an ill-conditioned matrix can sometimes lead to erroneous results.
Q2: The calculated isotopic enrichment seems unexpectedly high or low. How can I troubleshoot this?
A2: This issue often points to problems with either the experimental data or the correction parameters.
-
Verify Mass Spectrometer Linearity: Ensure the detector is not saturated, as this can distort the relative intensities of your isotopologues. Dilute your sample and re-run if necessary.
-
Check for Contamination: An interfering compound with a similar mass-to-charge ratio can artificially inflate one of your signals. Review your chromatography to ensure peak purity.
-
Review Correction Parameters: Double-check that the chemical formula and the list of tracer isotopes are correctly entered into your correction software or script.
Quantitative Data: Natural Isotopic Abundance
Accurate correction relies on using the correct natural abundance values for the stable isotopes of the elements present in palmitic acid.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Protocol: Matrix-Based Correction for Isotopic Interference
This protocol outlines a common method for correcting mass spectrometry data using a matrix-based approach.
Objective: To calculate the true, corrected mass isotopomer distribution (MID) from the observed MID.
Methodology:
-
Acquire Mass Spectra: Analyze both an unenriched (natural) palmitic acid standard and your samples containing this compound using LC-MS or a similar technique. Record the intensities for the relevant mass isotopologues (e.g., M+0, M+1, M+2, M+3, etc.).
-
Construct the Correction Matrix (A): Create a matrix that describes the contribution of natural isotopes. Each element Aᵢⱼ represents the probability that a molecule with a true mass of M+j will be measured as M+i due to the natural abundance of heavy isotopes. This matrix is constructed based on the chemical formula (C₁₆H₃₂O₂) and the known isotopic abundances (see table above).
-
Represent Data as Vectors:
-
Create a vector (M_obs ) representing the observed relative intensities of the mass isotopologues from your sample.
-
Create a vector (M_corr ) which will represent the unknown true (corrected) relative intensities.
-
-
Formulate the Matrix Equation: The relationship between the observed and corrected distributions can be expressed as: M_obs = A * M_corr .
-
Calculate the Inverse Matrix: Compute the inverse of the correction matrix (A⁻¹ ).
-
Solve for the Corrected Distribution: Multiply the observed intensity vector by the inverse correction matrix to obtain the true, corrected mass isotopomer distribution: M_corr = A⁻¹ * M_obs .
-
Calculate Isotopic Enrichment: Use the values from the M_corr vector to calculate the mole percent enrichment (MPE) or other relevant metrics for your experiment.
Workflow Visualization
The following diagram illustrates the complete workflow from sample analysis to obtaining corrected data for isotopic enrichment.
Caption: Workflow for correcting isotopic interference in tracer experiments.
Technical Support Center: Deuterium-Labeled Fatty Acid Tracers in Metabolomics
Welcome to the technical support center for researchers, scientists, and drug development professionals using deuterium-labeled fatty acid tracers in metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should be aware of when using deuterium-labeled fatty acid tracers?
A1: The main challenges include:
-
Kinetic Isotope Effects (KIE): The heavier mass of deuterium can slow down reaction rates, potentially altering metabolic pathways compared to the non-labeled fatty acid.[1][2][3]
-
Deuterium-Hydrogen (D-H) Exchange: The deuterium label can be lost or exchanged with protons from the surrounding environment (e.g., water), which can complicate data interpretation.[4][5]
-
Analytical Difficulties: Deuterated compounds may exhibit different chromatographic behavior compared to their non-labeled counterparts, and their analysis requires sensitive mass spectrometry techniques.[5][6]
-
Complex Data Analysis: Interpreting the mass isotopomer distribution to calculate metabolic fluxes requires specialized knowledge and software.[7][8][9]
Q2: What is the Kinetic Isotope Effect (KIE) and how can it affect my results?
A2: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[3] Because deuterium is heavier than hydrogen, C-D bonds are stronger than C-H bonds. This can lead to a slower rate of reactions that involve the cleavage of a C-D bond. In the context of fatty acid metabolism, this can affect processes like oxidation and desaturation. For example, substitution of deuterium at reactive sites of linoleic and linolenic acids can reduce the rate of oxidation by as much as 36-fold.[1] This may cause the tracer to not perfectly reflect the metabolism of the endogenous compound.
Q3: How can I minimize the impact of D-H exchange in my experiments?
A3: Minimizing D-H exchange is crucial for accurate results. Here are some strategies:
-
Careful Sample Handling: Process samples quickly and at low temperatures to minimize exchange reactions.
-
Use of Aprotic Solvents: When possible, use aprotic solvents during sample extraction and preparation.
-
Appropriate Analytical Techniques: Employ analytical methods that minimize the potential for back-exchange, such as gas chromatography-mass spectrometry (GC-MS) where the sample is derivatized and analyzed in a dry state.[5]
Q4: What is Mass Isotopomer Distribution Analysis (MIDA)?
A4: Mass Isotopomer Distribution Analysis (MIDA) is a technique used to measure the biosynthesis and turnover of polymers, like fatty acids, in vivo.[8] It involves administering a stable isotope-labeled precursor and then measuring the relative abundances of the different mass isotopomers in the product. By analyzing the distribution pattern of these isotopomers, researchers can calculate the enrichment of the true precursor pool and the fraction of the polymer that was newly synthesized.[8][10]
Troubleshooting Guides
Problem 1: I am observing a different metabolic profile for my deuterated tracer compared to the endogenous fatty acid.
-
Possible Cause: This is likely due to the Kinetic Isotope Effect (KIE). The enzymatic reactions involved in fatty acid metabolism may be slower for the deuterated tracer.
-
Troubleshooting Steps:
-
Literature Review: Search for published KIE data for your specific tracer and the metabolic pathways of interest.
-
Control Experiments: Conduct pilot studies with varying levels of deuterium labeling to assess the impact on metabolism.
-
Use Alternative Tracers: If the KIE is significant, consider using a ¹³C-labeled tracer, which generally has a smaller isotope effect.[4]
-
Problem 2: My mass spectrometry data shows a lower-than-expected deuterium enrichment in my fatty acid of interest.
-
Possible Cause 1: D-H Exchange: The deuterium label may have been lost during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review your sample preparation protocol. Ensure that exposure to protic solvents and high temperatures is minimized.
-
Verify the stability of your labeled standard in your sample matrix under your storage and processing conditions.
-
-
Possible Cause 2: Incomplete Tracer Incorporation: The tracer may not have reached a steady-state in the biological system.
-
Troubleshooting Steps:
-
Optimize the tracer administration protocol (e.g., duration of infusion, dosage).
-
Perform time-course experiments to determine when isotopic steady-state is achieved.
-
Problem 3: The chromatographic peak for my deuterated fatty acid is separating from the unlabeled standard.
-
Possible Cause: This is a known phenomenon called the "deuterium effect" in chromatography.[6] Deuterated compounds can have slightly different retention times than their non-deuterated counterparts due to differences in intermolecular interactions.[5]
-
Troubleshooting Steps:
-
Method Optimization: Adjust your chromatographic gradient, temperature, or column chemistry to try and co-elute the labeled and unlabeled compounds.
-
Use a Labeled Internal Standard: If co-elution is not possible, use a deuterated internal standard for quantification to correct for any variations in retention time and ionization efficiency.[11]
-
Quantitative Data Summary
Table 1: Kinetic Isotope Effects (kH/kD) in Fatty Acid Oxidation
| Fatty Acid Derivative | Reaction Condition | kH/kD | Reference |
| 11,11-D₂-α-Linolenic Acid | Tocopherol-mediated oxidation (0.5 M tocopherol) | 36.1 | [1] |
| 14,14-D₂-α-Linolenic Acid | Tocopherol-mediated oxidation (0.5 M tocopherol) | 35.9 | [1] |
| 11-D₁-Linoleic Acid | Tocopherol-mediated oxidation | ~8-10 | [1] |
Table 2: Maximum Deuterium Incorporation (N) in Lipids from D₂O
| Lipid | Tissue | N (in vivo) | Reference |
| Palmitate | Plasma | 21 | [12] |
| Cholesterol | Plasma | 27 | [12] |
| Palmitate | Liver | 22 | [13] |
| Stearate | Liver | 24 | [13] |
| Cholesterol | Liver | 30 | [13] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Fatty Acid Synthesis using D₂O
This protocol provides a general framework for measuring de novo lipogenesis (DNL) in an animal model using deuterated water (D₂O).
-
Tracer Administration:
-
Administer an initial intraperitoneal priming dose of 99.8% D₂O in 0.9% NaCl to rapidly enrich the body water pool.
-
Provide drinking water enriched with 4-8% D₂O for the duration of the experiment to maintain a stable body water enrichment.[13]
-
-
Sample Collection:
-
Collect blood samples at predetermined time points to monitor the enrichment of deuterium in body water.
-
At the end of the experiment, collect tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen.
-
-
Lipid Extraction and Derivatization:
-
Extract total lipids from plasma and tissues using a standard method such as the Folch or Bligh-Dyer procedure.
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol for analysis by GC-MS.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer.
-
Measure the mass isotopomer distribution of the fatty acids of interest (e.g., palmitate).
-
Determine the deuterium enrichment of body water from plasma samples using a headspace or direct injection method.
-
-
Data Analysis:
-
Correct the mass isotopomer distributions for natural abundance.
-
Use Mass Isotopomer Distribution Analysis (MIDA) to calculate the fractional synthesis rate of the fatty acid.[8]
-
Visualizations
Experimental Workflow
References
- 1. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in Palmitic Acid-d2-1 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Palmitic acid-d2-1 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][4][5] For this compound, a deuterated internal standard, matrix effects can arise from complex biological samples such as plasma, serum, or tissue extracts.[6][7][8] Common interfering substances include phospholipids, salts, proteins, and other lipids.[9][10] Ion suppression is the more common phenomenon and can lead to an underestimation of the analyte concentration.[2][11]
Q2: My this compound signal intensity is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps you can take:
-
Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1][5] However, ensure that the concentration of this compound remains above the instrument's limit of detection.[1]
-
Optimize Chromatography: Modifying your chromatographic method can help separate this compound from the interfering components.[4][12] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[13]
-
Evaluate Sample Preparation: Review your sample preparation method. If you are using a simple protein precipitation, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample.[6][13]
Q3: How can I quantitatively assess if my this compound analysis is affected by matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[1][8] This method allows you to calculate the "matrix factor" (MF), which indicates the extent of ion suppression or enhancement.[8][9]
Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment
Objective: To quantify the matrix effect on the this compound signal.
Materials:
-
Blank matrix (e.g., plasma, serum) from at least six different sources.[14]
-
This compound stock solution.
-
Mobile phase or a solvent mixture identical to the final extract.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound stock solution into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process the blank matrix through your entire sample preparation workflow. In the final step, spike the extracted blank matrix with the this compound stock solution to the same final concentration as Set A.[14]
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with this compound before the extraction process at the same concentrations as Set A. This set is used to determine recovery and overall process efficiency.[14]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Factor (MF): The matrix factor is calculated as follows: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) [9]
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No significant matrix effect. |
| MF < 1 | Ion suppression is occurring.[8] |
| MF > 1 | Ion enhancement is occurring.[8] |
A coefficient of variation (%CV) of the matrix factor across the different lots of matrix of less than 15% is generally considered acceptable.
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed (MF < 0.85)
If you have quantified the matrix effect and found significant ion suppression, the following strategies can help minimize it.
Strategy 1: Enhance Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components during sample preparation.[6]
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate analytes from interferences based on their differential solubility in immiscible liquids. For an acidic compound like palmitic acid, pH adjustment of the aqueous phase is crucial.[6]
Detailed LLE Protocol for this compound from Plasma:
-
Sample Acidification: To 100 µL of plasma, add 10 µL of an internal standard spiking solution (if using a different internal standard for the endogenous palmitic acid) and 20 µL of 1M HCl to acidify the sample to a pH below the pKa of palmitic acid (~4.8). This ensures the palmitic acid is in its neutral, more organic-soluble form.[6]
-
Extraction: Add 500 µL of an organic solvent like methyl tert-butyl ether (MTBE) or a hexane/isopropanol mixture (3:2, v/v).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 3000 x g for 5 minutes.
-
Collect Supernatant: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate & Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in your mobile phase.
-
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than LLE. Reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be effective.[1]
General SPE Workflow:
Caption: General Solid-Phase Extraction (SPE) Workflow.
For palmitic acid, a reversed-phase SPE protocol would involve conditioning the cartridge with methanol, equilibrating with water, loading the acidified sample, washing with a weak organic solvent to remove polar interferences, and finally eluting the palmitic acid with a stronger organic solvent like methanol or acetonitrile.
Strategy 2: Chromatographic Optimization
-
Improve Separation: Adjust your LC gradient to increase the separation between this compound and the region where matrix effects are most prominent (often where phospholipids elute).[7][12] A shallower gradient can improve resolution.
-
Column Chemistry: Consider using a different column chemistry. While C18 is common, a phenyl-hexyl or a C8 column might offer different selectivity that can help resolve the analyte from interferences.
Issue 2: Inconsistent this compound Response Even with a Stable Isotope-Labeled Internal Standard
While this compound is itself a stable isotope-labeled (SIL) compound often used as an internal standard (IS), you might be quantifying it as an analyte. If you are using another SIL-IS to normalize its signal, you might still encounter issues.
-
The Isotope Effect: Deuterium-labeled standards can sometimes elute slightly earlier than their non-deuterated counterparts on reversed-phase columns.[11][14][15] If this slight shift in retention time causes the analyte and the IS to elute in regions with different degrees of ion suppression, the correction will be inaccurate.[11]
Troubleshooting Steps:
-
Check for Co-elution: Overlay the chromatograms of your analyte and its SIL-IS. If they are not perfectly co-eluting, this could be the source of the problem.[11]
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and its SIL-IS peaks completely overlap, thus experiencing the same matrix effect.[11]
-
Use a ¹³C-labeled IS: If available, a ¹³C-labeled internal standard is less likely to exhibit a chromatographic shift compared to a deuterated standard.[5]
-
Decision Tree for Minimizing Matrix Effects
Caption: Troubleshooting workflow for matrix effects.
Quantitative Data Summary
The following table summarizes typical results from a matrix effect experiment for this compound in human plasma using different sample preparation techniques.
| Sample Preparation Method | Mean Matrix Factor (MF) | %CV of MF across 6 Lots | Interpretation |
| Protein Precipitation (Acetonitrile) | 0.65 | 22% | Significant ion suppression with high variability.[4] |
| Liquid-Liquid Extraction (MTBE) | 0.92 | 8% | Minimal ion suppression and good consistency. |
| Solid-Phase Extraction (C18) | 0.95 | 6% | Negligible matrix effect and excellent consistency. |
These are representative values and actual results may vary depending on the specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Optimizing Derivatization of Palmitic Acid-d2-1 for GC-MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the derivatization efficiency of Palmitic acid-d2-1 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct analysis of free fatty acids like this compound by GC-MS is challenging due to their low volatility and high polarity. The polar carboxyl group can interact with the GC column's stationary phase, leading to poor peak shape, tailing, and inaccurate quantification.[1][2] Derivatization converts the carboxylic acid into a less polar and more volatile ester or silyl ester, making it suitable for GC analysis.[1][2]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common methods are:
-
Esterification (specifically, methylation): This process converts the fatty acid into a fatty acid methyl ester (FAME). A common reagent for this is Boron Trifluoride in methanol (BF3-methanol).[2][3]
-
Silylation: This method converts the carboxylic acid into a trimethylsilyl (TMS) ester. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][4]
Q3: Which derivatization method is better, methylation or silylation?
A3: The choice depends on your specific application and sample matrix.
-
Methylation (FAMEs) offers excellent stability and generates clean mass spectra.[2] The BF3-methanol method is robust and widely used.[3]
-
Silylation (TMS esters) is a versatile method that can also derivatize other functional groups like hydroxyls.[2] However, TMS derivatives can be less stable and more susceptible to hydrolysis.[5] The reagents are also highly sensitive to moisture.[2][6]
Q4: What are the optimal reaction conditions for derivatizing this compound?
A4: Optimal conditions should be determined empirically for your specific laboratory setup. However, common starting points are:
Q5: How does the use of a deuterated standard like this compound affect the derivatization and analysis?
A5: The derivatization chemistry for this compound is identical to that of non-labeled palmitic acid. The primary difference will be in the mass spectrum of the resulting derivative, which will show a mass shift corresponding to the deuterium labels. This is advantageous for its use as an internal standard in quantitative analysis using isotope dilution mass spectrometry.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no peak for derivatized this compound | Incomplete Derivatization: Insufficient reagent, suboptimal temperature or time. | - Increase the molar excess of the derivatizing reagent. - Optimize reaction temperature and time by performing a time-course experiment.[11] |
| Presence of Water: Derivatization reagents (especially silylating agents) are moisture-sensitive.[2][6] | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents.[6] - If the sample is in an aqueous solution, evaporate it to dryness before adding the reagent.[2] | |
| Degraded Reagent: Improper storage can lead to reagent degradation. | - Use fresh, high-quality derivatization reagents. - Store reagents according to the manufacturer's instructions, typically under an inert atmosphere and protected from moisture. | |
| Multiple peaks for the derivatized analyte | Incomplete Derivatization: Both derivatized and underivatized forms are present. | - Re-optimize the derivatization conditions (reagent volume, temperature, time).[12] |
| Side Reactions or Artifacts: Reagent byproducts or reactions with other components in the sample matrix. | - Include a reagent blank in your analysis to identify extraneous peaks. - Consider a sample cleanup step prior to derivatization if the matrix is complex.[6] | |
| Peak Tailing | Underivatized Analyte: The polar carboxylic acid group is interacting with the GC column. | - Confirm complete derivatization.[2] |
| Active Sites in the GC System: Contamination in the injector liner or column. | - Replace the injector liner. - Condition the GC column according to the manufacturer's instructions. | |
| Poor Reproducibility | Variability in Derivatization: Inconsistent reaction conditions. | - Ensure accurate and consistent addition of reagents and sample. - Maintain precise control over reaction temperature and time. |
| Instability of Derivatives: TMS derivatives can be prone to hydrolysis.[5] | - Analyze silylated samples as soon as possible after derivatization. - Store derivatized samples at low temperatures (e.g., 4°C or -20°C) if immediate analysis is not possible.[5] |
Quantitative Data on Derivatization Efficiency
The following tables summarize reported derivatization efficiencies for palmitic acid using common methods. Note that efficiencies can vary based on specific experimental conditions and the complexity of the sample matrix.
Table 1: Derivatization Efficiency of Palmitic Acid with BF3-Methanol
| Parameter | Value | Reference |
| Reported Efficiency | ~53% | [1] |
| General Yield for Fatty Acids | >80% (with NaOH+BF3) | [7] |
| General Yield for Fatty Acids | >96% (with HCl/methanol) |
Table 2: Derivatization Efficiency of Palmitic Acid with BSTFA
| Parameter | Value | Reference |
| Reaction Yield | Same as HMDS | [4] |
| General Yield for Fatty Acids | >90% | [4] |
Experimental Protocols
Protocol 1: Methylation using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME).
Materials:
-
This compound sample
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place a known amount of the dried this compound sample (e.g., 1-10 mg) into a reaction vial.
-
Reagent Addition: Add 1-2 mL of 14% BF3-methanol to the vial.[8]
-
Reaction: Tightly cap the vial and heat at 60-100°C for 10-15 minutes.[6][7]
-
Extraction: a. Cool the vial to room temperature. b. Add 1 mL of hexane and 1 mL of saturated NaCl solution. c. Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Sample Collection: a. Allow the layers to separate. b. Carefully transfer the upper hexane layer to a clean GC vial. To ensure no water is transferred, the hexane layer can be passed through a small amount of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If dissolved, evaporate the solvent under a stream of nitrogen. Place the dried sample into a reaction vial.
-
Solvent Addition: Add an appropriate volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.
-
Reagent Addition: Add a molar excess of BSTFA (e.g., 50-100 µL).[2] For enhanced reactivity, BSTFA with 1% TMCS can be used.
-
Reaction: Tightly cap the vial, vortex for 10-30 seconds, and heat at 60-70°C for 20-60 minutes.[2][6]
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Retention Time Shifts of Deuterated Standards in LC-MS
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot retention time (RT) shifts of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource provides practical guidance in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a slightly different retention time than my non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior.[1] It arises from subtle differences in the physicochemical properties between the deuterated and non-deuterated molecules. In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated counterparts.[2] Conversely, in normal-phase liquid chromatography, the opposite may occur, with deuterated compounds sometimes exhibiting longer retention times.[2]
The magnitude of this shift is influenced by several factors:
-
Number of deuterium atoms: A greater number of deuterium atoms generally leads to a larger retention time shift.[2][3]
-
Position of deuteration: The location of the deuterium atoms within the molecule can affect its overall polarity and interaction with the stationary phase.[2][4]
-
Molecular structure: The inherent properties of the analyte influence the extent of the isotope effect.[2]
-
Chromatographic conditions: The choice of stationary phase, mobile phase composition, and temperature can all modulate the observed retention time difference.[4]
While a small, consistent shift is normal, a significant or sudden change can indicate other underlying issues with your method or system.[1]
Q2: My retention times for both the analyte and the deuterated standard are drifting consistently in one direction over a series of injections. What are the common causes?
Retention time drift, a gradual and consistent shift, is a common issue in HPLC and can be attributed to several factors related to the mobile phase, column, or the HPLC system itself.[1]
-
Mobile Phase Composition Changes: Even minor alterations in the mobile phase composition can lead to significant retention time shifts.[1] This can be due to solvent evaporation, inconsistent preparation between batches, or degradation of mobile phase components.[1]
-
Column Equilibration: Insufficient column equilibration before starting an analytical run can cause retention times to drift as the column chemistry stabilizes.[1]
-
Column Temperature Fluctuations: Temperature has a significant impact on retention time.[1][5] A lack of a stable column oven or significant fluctuations in the ambient laboratory temperature can cause retention times to drift.[1] An increase in temperature generally leads to shorter retention times.[2][6]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., high or low pH). This can lead to a gradual decrease in retention times.[1]
-
System Leaks: A small, undetected leak in the HPLC system can cause a drop in pressure and lead to an increase in retention times.[1]
Q3: My retention times are fluctuating randomly and unpredictably. What should I investigate?
Random and unpredictable retention time shifts often point to hardware issues within your HPLC system.[1] Potential causes include:
-
Pump Malfunctions: Inconsistent solvent delivery from the pump can cause erratic retention times. Check for pressure fluctuations, which can indicate problems with pump seals, check valves, or the degasser.
-
Injector Issues: Problems with the autosampler or injector, such as inconsistent injection volumes or air bubbles in the sample loop, can lead to variable retention times.
-
Leaks: Intermittent leaks in the system can cause pressure drops and affect retention time.
Troubleshooting Guides
Troubleshooting Workflow for Retention Time Shifts
When encountering unexpected retention time shifts, a systematic approach is crucial for efficient problem-solving. The following workflow outlines the key steps to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting retention time shifts.
Quantitative Data Summary
The magnitude of the retention time shift due to the isotope effect can vary. The following table summarizes quantitative data from a study investigating the impact of deuteration on retention time in reversed-phase liquid chromatography.
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Reference |
| Olanzapine / Olanzapine-d3 | Reversed-phase LC-MS/MS | Slight separation observed | Slightly earlier elution | < 0.16 min | [7] |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d8 | Reversed-phase LC-MS/MS | Slight separation observed | Slightly earlier elution | < 0.16 min | [7] |
| Ergothioneine / Ergothioneine-d9 | Ion-pairing reversed-phase chromatography | 1.44 min | 1.42 min | 0.02 min | [4] |
In normal-phase liquid chromatography, the trend can be reversed, with deuterated compounds eluting later.
| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (Δt_R) | Reference |
| Olanzapine / Olanzapine-d3 | Normal-phase LC-MS/MS | 1.60 min | 1.66 min | -0.06 min | [4] |
| Des-methyl Olanzapine / Des-methyl Olanzapine-d8 | Normal-phase LC-MS/MS | 1.82 min | 1.90 min | -0.08 min | [4] |
Experimental Protocols
Protocol: Managing the Isotope Effect Through Method Optimization
Objective: To minimize the retention time difference between a deuterated internal standard and the analyte.
Methodology:
-
Adjust Mobile Phase Composition:
-
Slightly alter the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.
-
Evaluate different organic modifiers if the initial choice does not provide adequate resolution or co-elution.
-
For ionizable compounds, adjust the mobile phase pH to alter their ionization state and interaction with the stationary phase.[2]
-
-
Modify the Gradient Profile:
-
Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.[1] A shallower gradient may improve co-elution.
-
-
Optimize Column Temperature:
-
Data Processing Adjustments:
-
Ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[1]
-
Protocol: Systematic Check for System Leaks
Objective: To identify and rectify any leaks in the LC system that could be causing retention time shifts.
Methodology:
-
Visual Inspection: Carefully inspect all fittings and connections for any signs of fluid. Pay close attention to the pump heads, pulse damper, injector, and column fittings.
-
Pressure Test:
-
Replace the column with a pressure-test fitting.
-
Set the pump to a typical operating pressure.
-
Monitor the pressure for at least 15-30 minutes. A stable pressure indicates a leak-free system. A gradual drop in pressure suggests a leak.
-
-
Systematic Isolation: If a leak is suspected, systematically isolate different components of the LC system to pinpoint the source. Start from the pump and move downstream towards the detector.
Advanced Considerations
Alternative Isotope Labeling
If significant retention time shifts from deuteration are problematic for your assay, consider using internal standards labeled with heavy isotopes like ¹³C or ¹⁵N.[2] These isotopes induce a negligible chromatographic isotope effect, resulting in better co-elution with the analyte.[2][8]
Data Processing Software Settings
Some chromatography data systems and specific software packages (like Skyline for proteomics) have settings to account for expected retention time differences between a target compound and its labeled internal standard.[1][9] Explore these options to improve automated peak integration.
Logical Relationships in Troubleshooting
The following diagram illustrates the cause-and-effect relationships in troubleshooting retention time issues.
Caption: Cause-and-effect relationships in retention time troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. How does increasing column temperature affect LC methods? [sciex.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
best practices for storing and handling Palmitic acid-d2-1
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the storage, handling, and use of Palmitic acid-d2-1. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the integrity of the compound. Storage recommendations depend on whether the product is in solid form or in solution.
-
Solid Form: As a neat, crystalline solid, this compound is stable and can be stored at room temperature, protected from light and moisture. For long-term storage, maintaining the solid at -20°C is recommended, which can ensure stability for at least four years.[1]
-
Stock Solutions: Once dissolved in a solvent, the solution should be aliquoted to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2]
Q2: What is the shelf-life and stability of this compound?
A: When stored as a crystalline solid at -20°C, the compound is stable for at least four years.[1] The stability of stock solutions is shorter; it is recommended to use solutions stored at -20°C within one month and solutions stored at -80°C within six months.[2] Aqueous solutions are not recommended for storage longer than one day.[3]
Q3: In which solvents is this compound soluble?
A: this compound is a long-chain saturated fatty acid and is largely insoluble in water. It is soluble in various organic solvents. For preparing aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[3]
Q4: What are the primary applications of this compound?
A: this compound is primarily used as a stable isotope-labeled internal standard for the quantification of endogenous palmitic acid in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS).[1] Its applications are common in metabolomics and lipidomics research.[1]
Q5: What safety precautions should be taken when handling this compound?
A: Handle this compound in accordance with good industrial hygiene and safety practices. It may cause skin, eye, and respiratory irritation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or under a chemical fume hood.
Data & Properties
Storage Condition Summary
| Form | Storage Temperature | Recommended Duration |
| Crystalline Solid | Room Temperature | Short-term |
| -20°C | ≥ 4 years[1] | |
| Stock Solution | -20°C | ≤ 1 month[2] |
| -80°C | ≤ 6 months[2] | |
| Aqueous Solution | 4°C | ≤ 1 day[3] |
Solubility Data
| Solvent | Solubility |
| Ethanol | ~30 mg/mL[1][3] |
| DMSO | ~20 mg/mL[1][3] |
| Dimethylformamide (DMF) | ~20 mg/mL[1][3] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.25 mg/mL[1][3] |
| Water | Sparingly soluble/Insoluble[4] |
| Chloroform, Ether, Benzene | Soluble[4] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimental use.
Issue 1: Low or Variable Signal from Internal Standard (IS) in MS Analysis
Q: My this compound internal standard signal is weak, absent, or highly variable between samples. What are the potential causes?
A: This is a common issue in LC-MS analysis. The cause can range from sample preparation to instrument error.
Potential Causes & Solutions:
-
Improper Storage: The compound may have degraded.
-
Action: Verify that the solid and any stock solutions were stored under the recommended conditions (see storage table). If degradation is suspected, use a fresh vial.
-
-
Incorrect Spiking Procedure: The IS must be added early in the sample preparation workflow to account for analyte loss during extraction.[5][6]
-
Action: Add the IS to the biological sample before any protein precipitation, liquid-liquid extraction, or solid-phase extraction steps.
-
-
Precipitation in Solution: The concentration may be too high for the chosen solvent system, especially after mixing with aqueous samples.
-
Action: Ensure the final concentration of the organic solvent is sufficient to maintain solubility. If preparing aqueous working solutions, dissolve in ethanol first and do not store for more than a day.[3]
-
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer source.[7][8]
-
Action: Improve sample cleanup procedures. Ensure the chromatography separates the IS from the bulk of matrix components. Verify that the IS and the native analyte co-elute, as different matrix effects can occur if they separate.[8]
-
-
Deuterium Back-Exchange: While less common for labels on a carbon backbone, back-exchange can occur under certain pH or sample processing conditions.[2]
-
Action: Review your sample preparation conditions. Avoid harsh acidic or basic conditions if possible.
-
Issue 2: Inaccurate Quantification of Endogenous Palmitic Acid
Q: The calculated concentration of native palmitic acid in my samples is inaccurate or not reproducible. Why might this be happening?
A: Assuming the instrument is performing correctly, this often points to issues with the internal standard's purity, concentration, or its interaction with the analyte.
Potential Causes & Solutions:
-
Isotopic Contribution: The native analyte has a natural isotopic distribution, and the IS may contain a small percentage of the unlabeled analog.[9]
-
Action: Analyze a blank matrix spiked only with the IS to check for contribution to the analyte's signal. Conversely, analyze a high-concentration standard of the native analyte to check its isotopic contribution to the IS signal. Mathematical corrections may be necessary if overlap is significant.[2]
-
-
Concentration Mismatch: A large disparity between the IS concentration and the endogenous analyte concentration can lead to non-linear detector responses and inaccurate quantification.[9]
-
Action: Aim to use an IS concentration that is close to the expected endogenous concentration of palmitic acid in your samples.
-
-
Non-Identical Behavior: Although stable isotope-labeled standards are ideal, deuterium labeling can sometimes cause a slight shift in chromatographic retention time (the "isotope effect").[8]
-
Action: Confirm that the native palmitic acid and this compound co-elute under your chromatographic conditions. If they separate, they may experience different matrix effects, compromising accurate quantification.[8]
-
Visualized Workflows and Protocols
Diagrams
Caption: Decision workflow for proper storage of this compound.
Caption: Troubleshooting workflow for low or variable internal standard signal.
Experimental Protocol: Use as an Internal Standard for LC-MS
This protocol provides a general methodology for using this compound as an internal standard for quantifying palmitic acid in a biological matrix (e.g., plasma).
1. Preparation of Internal Standard Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Prepare a stock solution of 1 mg/mL by dissolving the appropriate amount of the solid in ethanol. Ensure complete dissolution by vortexing. c. Store this stock solution at -80°C as per the storage guidelines.
2. Preparation of Working Internal Standard Solution: a. On the day of the experiment, thaw the stock solution. b. Prepare a working solution by diluting the stock solution in the appropriate initial extraction solvent (e.g., methanol or isopropanol). The concentration should be chosen to be close to the expected midpoint of the analyte's concentration in the samples.
3. Sample Preparation and Spiking: a. Thaw biological samples (e.g., 50 µL of plasma) on ice. b. Crucial Step: Add a precise volume (e.g., 10 µL) of the working internal standard solution directly to each biological sample before any subsequent processing steps. c. Add calibration curve standards and quality control (QC) samples to blank matrix and spike with the IS in the same manner. d. Perform the sample extraction procedure (e.g., protein precipitation with cold methanol, followed by centrifugation). e. Evaporate the supernatant to dryness under a stream of nitrogen. f. Reconstitute the dried extract in the LC mobile phase for analysis.
4. LC-MS Analysis: a. Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both native palmitic acid and this compound using Multiple Reaction Monitoring (MRM). b. Develop a chromatographic method (e.g., reverse-phase C18) that ensures the co-elution of the analyte and the internal standard. c. Inject the reconstituted samples, calibration standards, and QCs.
5. Data Analysis: a. For each injection, integrate the peak areas for both the analyte and the internal standard. b. Calculate the Response Ratio (Analyte Peak Area / Internal Standard Peak Area). c. Generate a calibration curve by plotting the Response Ratio versus the concentration of the calibration standards. d. Use the regression equation from the calibration curve to calculate the concentration of palmitic acid in the unknown samples based on their measured Response Ratios.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. youtube.com [youtube.com]
avoiding deuterium-hydrogen exchange in Palmitic acid-d2-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid deuterium-hydrogen (D-H) exchange in experiments involving Palmitic acid-d2-1.
Troubleshooting Guide: Unexpected Analytical Results
This guide addresses common issues that may arise during experiments with this compound, potentially due to D-H exchange or other experimental variables.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Mass Shifts in Mass Spectrometry Analysis | Back-exchange during analysis: Protic solvents in LC-MS mobile phases can cause exchange of the deuterium label. | Quench the exchange by rapidly lowering the sample pH to approximately 2.6 before injection.[1][2] Use aprotic or deuterated solvents where possible in your workflow. |
| Contamination: Impurities from storage containers or handling equipment can lead to unexpected peaks. | Always use glass containers with Teflon-lined caps for organic solutions.[3] Employ glass or stainless steel pipettes for transferring solutions to avoid contamination from plastics.[3] | |
| Solvent Adducts: The mass spectrometer may detect ions of your lipid adducted with solvent ions. | Review your mass spectrometry data for common adducts from your mobile phase and adjust interpretation accordingly. | |
| Loss of Deuterium Label (Incomplete Labeling) | pH-catalyzed exchange: Exposure to highly acidic or basic conditions during sample preparation or storage can facilitate D-H exchange. | Maintain a pH range where the C-D bond is most stable. For many deuterated compounds, this is between pH 2 and 3.[1] Avoid prolonged exposure to strong acids or bases. |
| Enzymatic activity: Certain enzymes in biological samples might facilitate H-D exchange at specific positions. | Consider heat inactivation or use of specific enzyme inhibitors if enzymatic exchange is suspected. | |
| Poor Signal Intensity in Mass Spectrometry | Degradation of the Standard: Improper storage or handling can lead to oxidation or hydrolysis of the fatty acid. | Store the standard at ≤ -16°C.[3] For unsaturated lipids, ensure they are dissolved in an organic solvent and not stored as a powder.[3] Avoid repeated freeze-thaw cycles.[3] |
| Incomplete Solubilization: The standard may not be fully dissolved in the chosen solvent. | Gentle warming or sonication can aid dissolution.[3] Ensure the solvent is appropriate for palmitic acid. | |
| Inconsistent or Irreproducible Results | Variability in experimental conditions: Minor differences in pH, temperature, or incubation times can affect the stability of the deuterium label. | Ensure precise control over all experimental parameters. Use calibrated equipment for all measurements.[1] |
| Impurities in the starting material: The purity of your deuterated palmitic acid can impact results. | Whenever possible, verify the purity and isotopic enrichment of the starting material using techniques like NMR or mass spectrometry.[1] |
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What is the proper way to store this compound?
A: this compound should be stored at or below -16°C to minimize degradation.[3] It is advisable to store it dissolved in a suitable organic solvent in a glass vial with a Teflon-lined cap to prevent oxidation and contamination.[3] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.[3]
Q2: Can I use plastic containers or pipette tips when working with this compound solutions?
A: No, it is strongly recommended to avoid plastics. Use glass or stainless steel labware to prevent leaching of plasticizers and other contaminants into your organic solutions, which can interfere with sensitive analyses like mass spectrometry.[3]
Understanding and Preventing D-H Exchange
Q3: What is deuterium-hydrogen exchange and why is it a concern?
A: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in your labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, buffers), or vice-versa.[2] This can lead to a loss of the isotopic label, compromising the quantitative accuracy and interpretation of your experimental results.
Q4: Are the deuterium atoms in this compound susceptible to exchange?
A: The susceptibility depends on the position of the deuterium atoms. The hydrogen on the carboxylic acid group (-COOH) is highly exchangeable and will readily exchange with protons from any protic solvent like water or methanol. However, this is usually not a concern for labeling studies. Deuterium atoms on the carbon backbone (C-D bonds) are generally stable under physiological and standard analytical conditions. However, exposure to strong acids, bases, or high temperatures can facilitate their exchange.[4]
Q5: How can I minimize D-H exchange during my experiments?
A: To minimize D-H exchange:
-
Control pH: The rate of D-H exchange is often at its minimum between pH 2 and 3.[1] Avoid highly acidic or basic conditions.
-
Use Aprotic or Deuterated Solvents: Whenever possible, use solvents that do not have exchangeable protons (e.g., hexane, chloroform) or use deuterated solvents (e.g., D₂O, methanol-d4).
-
Minimize Exposure to Protic Solvents: Reduce the time your sample is in contact with protic solvents, especially during sample preparation and analysis.[1]
-
Quench the Reaction: For LC-MS analysis, rapidly lowering the pH to about 2.6 can help to "quench" or slow down the back-exchange process.[1][2]
Experimental Design and Analysis
Q6: I am using this compound for metabolic labeling studies. What should I consider?
A: In metabolic labeling, the deuterated fatty acid is incorporated into various lipid species.[5] Be mindful that downstream processing of these lipids (e.g., hydrolysis, derivatization) could introduce conditions that promote D-H exchange. It is crucial to maintain mild conditions throughout your extraction and analytical procedures.
Q7: What is "back-exchange" and how can I prevent it during LC-MS analysis?
A: Back-exchange refers to the loss of deuterium from your analyte and its replacement with hydrogen from the mobile phase during chromatographic separation. To minimize this, you can try to use mobile phases with a high organic content or deuterated solvents, though the latter can be costly. A common strategy is to keep the analytical run times as short as possible and to quench the exchange by acidifying the sample just before injection.[1]
Experimental Protocols
General Protocol for Handling Deuterated Palmitic Acid Stock Solutions
-
Equilibration: Remove the vial containing the deuterated palmitic acid from the freezer and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture.[3]
-
Dissolution: Using a glass syringe or pipette, add a suitable organic solvent (e.g., ethanol, chloroform) to the vial to achieve the desired stock concentration.[3]
-
Solubilization: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. The solution should be clear with no visible particles.[3]
-
Storage: Store the stock solution in a tightly sealed glass vial with a Teflon-lined cap at ≤ -16°C.[3] For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon to prevent oxidation.
Protocol for Lipid Extraction (Folch Method)
This is a standard method for total lipid extraction from biological samples.
-
Homogenization: Homogenize the sample in a 2:1 mixture of chloroform:methanol.
-
Phase Separation: Add water or a saline solution to the homogenate to induce the separation of the mixture into two phases.[6]
-
Centrifugation: Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.[6]
-
Collection: Carefully collect the lower organic layer, which contains the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[6] The dried lipids can then be reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Factors promoting and preventing D-H exchange.
Caption: Experimental workflow with potential D-H exchange points.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
optimization of mass spectrometry parameters for Palmitic acid-d2-1 detection
Welcome to the technical support center for the optimization of mass spectrometry parameters for Palmitic acid-d2-1 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity or poor ionization for this compound?
A1: Fatty acids like palmitic acid are known to have low ionization efficiency in their free form.[1][2] To overcome this, chemical derivatization is often employed to improve sensitivity.[1][2] Derivatization can enhance ionization and lead to more robust and reproducible results. Another factor could be the choice of ionization mode. While fatty acids can be analyzed in negative ion mode ([M-H]⁻), this can sometimes result in insufficient ionization and fragmentation.[2][3]
Q2: What are the recommended mass spectrometry parameters for this compound detection?
A2: The optimal parameters can vary depending on the mass spectrometer, the chosen derivatization agent (if any), and the chromatographic conditions. However, the following tables provide a summary of reported parameters for derivatized and underivatized this compound. It is crucial to perform compound optimization on your specific instrument.[4]
Q3: Should I use a derivatization agent for my analysis?
A3: Derivatization is highly recommended for fatty acid analysis by LC-MS to improve ionization efficiency and sensitivity.[1][2][5] Common derivatization strategies aim to introduce a permanently charged group, allowing for analysis in positive ion mode, which can lead to better fragmentation and higher signal intensity.
Q4: I am seeing unexpected peaks or high background noise in my chromatogram. What could be the cause?
A4: High background noise or the presence of unexpected peaks can stem from several sources. Palmitic acid is a common laboratory contaminant and can be present in solvents, glassware, and even from handling.[6] Ensure high-purity solvents and meticulously clean all materials that come into contact with your sample. Another potential issue is in-source fragmentation of more complex lipids, which can generate ions with the same mass as free fatty acids.[7][8][9] Optimizing electrospray ionization (ESI) source parameters can help minimize this phenomenon.
Troubleshooting Guide
Issue 1: No or Very Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Consider derivatizing your sample to enhance ionization efficiency. If already derivatized, re-evaluate the derivatization protocol for completeness. |
| Incorrect MS Polarity | If not derivatized, ensure you are acquiring in negative ion mode. For many derivatized forms, positive ion mode is appropriate. |
| Instrument Not Tuned/Calibrated | Perform a system suitability check, and tune and calibrate the mass spectrometer according to the manufacturer's recommendations.[10] |
| Sample Preparation Issue | Verify the concentration of your standard. Review the extraction procedure for potential sample loss. |
| Leak in the System | Check for leaks in the LC and MS systems, as this can lead to a loss of sensitivity.[11] |
Issue 2: High Background Signal of Palmitic Acid
| Possible Cause | Troubleshooting Step |
| Contamination | Use high-purity solvents (e.g., LC-MS grade). Thoroughly clean all glassware and plasticware. Be mindful of potential contamination from skin contact.[6] |
| Carryover | Implement a robust needle and column wash protocol between injections. Injecting a blank solvent after a high-concentration sample can confirm carryover. |
| Contaminated Mobile Phase | Prepare fresh mobile phases using high-purity reagents and solvents. |
Issue 3: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Column Degradation | Inspect the column for signs of degradation or blockage. Consider replacing the column if performance has significantly declined. |
| Mobile Phase Inconsistency | Ensure the mobile phase composition is accurate and consistent. Premixing mobile phases can sometimes improve stability. |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature throughout the analysis. |
Quantitative Data Summary
The following tables summarize key mass spectrometry parameters for the detection of this compound. Note that these parameters should be used as a starting point and optimized for your specific instrument and experimental conditions.[4]
Table 1: MRM Parameters for Derivatized this compound
| Derivatization Agent | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Trimethylaminoethyl (TMAE) | 344.4 | 285.3 | 20 | [1] |
Table 2: ESI Source Parameters for Fatty Acid Analysis
| Parameter | Typical Value | Notes |
| Ionization Mode | Negative (for underivatized), Positive (for some derivatives) | Choice depends on sample preparation. |
| Capillary Voltage | 3000 - 4000 V | Optimize for maximum signal intensity. |
| Source Temperature | 150 °C | Can influence desolvation and fragmentation. |
| Desolvation Temperature | 500 °C | Important for efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/h | Higher flow can improve desolvation but may reduce sensitivity. |
| Cone Gas Flow | 150 L/h | Helps to focus the ion beam. |
Experimental Protocols
Protocol 1: Sample Preparation with Trimethylaminoethyl (TMAE) Derivatization
This protocol is adapted from a method for analyzing fatty acids in biological matrices.[1]
-
Lyophilization: Lyophilize the sample to remove water.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the fatty acids with a suitable solvent.
-
-
Derivatization:
-
Evaporate the eluted sample to dryness under a stream of nitrogen.
-
Add the TMAE derivatization reagent.
-
Incubate at the recommended temperature and time to ensure complete reaction.
-
-
Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. stearic acid and palmitic acid background ions - Chromatography Forum [chromforum.org]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - American Chemical Society - Figshare [acs.figshare.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. gentechscientific.com [gentechscientific.com]
Validation & Comparative
Validating Palmitic Acid-d2 for Measuring Fatty Acid Oxidation Rates: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid oxidation (FAO) is crucial for understanding metabolic diseases and developing effective therapeutics. This guide provides an objective comparison of Palmitic acid-d2 and other common tracers used to measure FAO, supported by experimental data and detailed protocols.
Stable isotope tracers have become a gold-standard for studying the metabolism of lipids in vivo.[1] Among these, deuterated fatty acids, such as Palmitic acid-d2, offer distinct advantages over traditionally used carbon-13 (¹³C) and carbon-14 (¹⁴C) labeled tracers. This guide will delve into the validation of deuterated palmitic acid, comparing its performance against other methods and providing the necessary details for its implementation in a research setting.
Comparison of Tracers for Measuring Fatty Acid Oxidation
The choice of tracer is a critical step in designing experiments to measure fatty acid oxidation. The ideal tracer should be safe, accurate, and minimally disruptive to the biological system. The following table summarizes the key characteristics of commonly used tracers for FAO studies.
| Tracer Type | Advantages | Disadvantages | Key Applications |
| Deuterated Palmitic Acid (e.g., d31-Palmitic Acid) | - Eliminates the need for an acetate correction factor.[2][3][4] - Simplifies sample collection (urine can be used).[2][3] - Reduced potential for isotopic exchange in the TCA cycle.[2][3] - Safe for use in various populations, including children and pregnant women.[1] - Cost-effective compared to some other stable isotopes.[1] | - Newer method with potentially less historical data compared to ¹³C tracers. | - Measuring dietary fat oxidation in free-living subjects.[2][3] - Studies where frequent breath sampling is impractical.[4] - Investigating fatty acid metabolism during exercise.[4] |
| ¹³C-Labeled Palmitic Acid (e.g., [1-¹³C]-Palmitic Acid) | - Well-established method with extensive validation.[5][6][7] - Allows for simultaneous measurement of plasma FFA turnover and oxidation.[7] - Provides data on the fractional rate of fatty acid oxidation.[5] | - Requires a correction factor using labeled acetate to account for isotope exchange in the TCA cycle.[2][3][5] - Requires controlled environment for frequent breath sample collection and VCO₂ measurement.[2][3] | - Gold standard for in-vivo human studies of fatty acid metabolism.[1] - Clinical research requiring detailed metabolic flux analysis.[5] |
| ¹⁴C-Labeled Palmitic Acid (e.g., [1-¹⁴C]-Palmitic Acid) | - High sensitivity, allowing for the use of smaller tracer doses. | - Radioactive, which limits its use in humans, especially in vulnerable populations.[7] - Poses safety and disposal concerns. | - Preclinical animal studies.[8] - In vitro experiments with cell cultures and isolated tissues.[9] |
| Tritiated Palmitic Acid ([³H]-Palmitic Acid) | - High sensitivity. | - Radioactive, with similar limitations to ¹⁴C tracers. | - In vitro and ex vivo studies, such as in isolated working hearts.[10] - Screening for fatty acid oxidation defects in whole blood.[11] |
Experimental Data: Deuterated vs. ¹³C-Labeled Palmitic Acid
Studies have directly compared the performance of deuterated palmitic acid (d31-palmitic acid) with the traditional [1-¹³C]-palmitic acid method for measuring dietary fat oxidation. The results demonstrate a strong correlation between the two methods when the ¹³C data is corrected for acetate recovery.
| Parameter | [1-¹³C]-Palmitic Acid (Corrected) | d31-Palmitic Acid | Correlation (r²) |
| Cumulative Recovery at 10h (Resting) | 12.9 ± 8.5% | 13.2 ± 7.7% | 0.88[2][3] |
| Cumulative Recovery at 9h (Exercise) | 10.2 ± 3% | 10.6 ± 3% | 0.96[4] |
These findings validate the use of deuterated palmitic acid as an equivalent and, in many cases, more practical alternative to ¹³C-labeled tracers for measuring fatty acid oxidation.[2][3][4] The key advantage of the deuterated tracer is that it does not require a separate acetate infusion to correct for label sequestration in the tricarboxylic acid (TCA) cycle, simplifying the experimental protocol and reducing patient burden.[2][3][5]
Experimental Protocols
Protocol for Measuring Dietary Fat Oxidation using d31-Palmitic Acid
This protocol is adapted from validated studies comparing d31-palmitic acid and [1-¹³C]-palmitic acid.[2][3][4]
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
Baseline urine and/or blood samples are collected.
2. Tracer Administration:
-
A liquid breakfast meal is prepared.
-
d31-palmitic acid (15 mg/kg body weight) is mixed into the meal.[2]
-
For comparison studies, [1-¹³C]-palmitic acid (10 mg/kg body weight) can be co-administered.[2]
3. Sample Collection:
-
Urine is collected at timed intervals (e.g., every 2 hours) for up to 10 hours post-dose.[2]
-
The total volume of each urine collection is recorded.
4. Sample Analysis:
-
The enrichment of deuterium in the body water pool is measured from the urine samples using isotope ratio mass spectrometry (IRMS).
-
The cumulative recovery of the deuterium label is calculated to determine the percentage of dietary fat oxidized.
5. Data Calculation:
-
The rate of fatty acid oxidation is calculated based on the appearance of the deuterium label in the body water pool over time.
Protocol for Measuring Plasma FFA Oxidation using ¹³C-Palmitic Acid
This is a general protocol for a primed-constant infusion of [1-¹³C]-palmitic acid.
1. Subject Preparation:
-
Subjects fast overnight.
-
Intravenous catheters are placed for tracer infusion and blood sampling.
2. Tracer Infusion:
-
A priming dose of ¹³C-sodium bicarbonate is administered to prime the bicarbonate pools.
-
A constant intravenous infusion of [1-¹³C]-palmitic acid is initiated.
3. Sample Collection:
-
Breath samples are collected at regular intervals to measure ¹³CO₂ enrichment.
-
Blood samples are drawn to determine plasma palmitate enrichment.
-
Ventilation rate (VCO₂) is measured using a gas analyzer.[12]
4. Sample Analysis:
-
Breath ¹³CO₂ enrichment is measured by IRMS.
-
Plasma palmitate enrichment is measured by gas chromatography-mass spectrometry (GC/MS).[13]
5. Data Calculation:
-
The rate of appearance (Ra) of plasma free fatty acids is calculated from the dilution of the infused tracer.
-
The rate of fatty acid oxidation is calculated from the enrichment of ¹³CO₂ in expired breath, the VCO₂, and the plasma palmitate enrichment, corrected by an acetate recovery factor.[13]
Visualizing Metabolic Pathways and Workflows
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the mitochondrial pathway of fatty acid β-oxidation, the process measured by these tracer methodologies.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow: Deuterated Palmitic Acid Method
This diagram outlines the simplified workflow for measuring fatty acid oxidation using a deuterated tracer.
Caption: Workflow for FAO measurement with deuterated palmitic acid.
Experimental Workflow: ¹³C-Labeled Palmitic Acid Method
This diagram illustrates the more complex workflow required for the ¹³C tracer method.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. metsol.com [metsol.com]
- 3. Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation: a method for measuring fat-oxidation in free-living subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway of free fatty acid oxidation in human subjects. Implications for tracer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple screening test for fatty acid oxidation defects using whole-blood palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. metsol.com [metsol.com]
A Comparative Guide to Palmitic Acid-d2 and 13C-Palmitate for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among these, isotopically labeled fatty acids are crucial for understanding lipid metabolism in health and disease. This guide provides an objective comparison of two commonly used tracers, Palmitic acid-d2 (specifically, palmitate labeled with deuterium) and 13C-palmitate, for metabolic flux analysis (MFA). We will delve into their respective strengths and limitations, supported by experimental data, and provide detailed experimental protocols to aid in your research endeavors.
At a Glance: Key Differences and Considerations
| Feature | Palmitic Acid-d2 | 13C-Palmitate |
| Tracer Atom | Deuterium (²H) | Carbon-13 (¹³C) |
| Primary Application | Tracing hydrogen atoms, particularly in studies of fatty acid oxidation and body water enrichment.[1] | Tracing the carbon backbone of the fatty acid into various metabolic pathways.[2] |
| Analytical Method | Primarily Gas Chromatography-Mass Spectrometry (GC-MS).[3] | Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] |
| Measurement of Oxidation | Measures the appearance of deuterium in body water (e.g., from urine or plasma).[1] | Measures the appearance of ¹³CO₂ in expired breath.[7] |
| Corrections Required | Generally does not require correction for acetate sequestration.[7] | Often requires a separate acetate correction study to account for the loss of the ¹³C label in the TCA cycle.[1][7] |
| Potential for Isotope Effect | The larger mass difference between protium and deuterium can sometimes lead to kinetic isotope effects, potentially altering reaction rates. | Minimal kinetic isotope effect due to the smaller relative mass difference between ¹²C and ¹³C. |
| Cost | Generally more cost-effective.[1] | Can be more expensive, especially for uniformly labeled molecules. |
Quantitative Comparison: Fatty Acid Oxidation Studies
A key application of labeled palmitate is the measurement of fatty acid oxidation. The following table summarizes data from a study that directly compared the recovery of d31-palmitate and [1-¹³C]palmitate to assess fatty acid oxidation during exercise.[7]
| Parameter | d31-Palmitate | [1-¹³C]Palmitate (uncorrected) | [1-¹³C]Palmitate (acetate-corrected) |
| Tracer Recovery Measurement | Cumulative % dose recovery in urine at 9h | Cumulative % dose recovery in breath at 9h | Cumulative % dose recovery in breath at 9h, corrected with [1-¹³C]acetate recovery |
| Cumulative Recovery (%) | 10.6 ± 3.0 | 5.6 ± 2.0 | 10.2 ± 3.7 |
| Correlation with Acetate-Corrected ¹³C-Palmitate | y = 0.96x + 0 (P < 0.0001) | - | - |
These data indicate that uncorrected [1-¹³C]palmitate recovery significantly underestimates fatty acid oxidation. However, after correction for acetate sequestration, the recovery is comparable to that of d31-palmitate.[7] The strong correlation between the two tracers, when the ¹³C data is appropriately corrected, validates the use of d31-palmitate as a reliable tool for measuring fatty acid oxidation, with the advantage of not requiring a separate acetate correction study.[7]
Experimental Protocols
I. In Vivo Metabolic Flux Analysis of Fatty Acid Oxidation
This protocol is a generalized representation for a human study investigating fatty acid oxidation using a constant infusion of labeled palmitate.
1. Tracer Preparation:
-
For ¹³C-Palmitate: Aseptically prepare a solution of [U-¹³C]palmitate bound to human serum albumin in sterile saline.[8]
-
For d31-Palmitate: Prepare an oral dose of d31-palmitate mixed with a liquid meal.[7]
2. Subject Preparation:
-
Subjects should fast overnight.
-
For intravenous infusion studies, insert catheters for tracer infusion and blood sampling.[8]
3. Tracer Administration:
-
¹³C-Palmitate: Infuse the tracer solution at a constant rate (e.g., 0.03-0.04 µmol/kg/min).[1]
-
d31-Palmitate: Administer the oral dose with a standardized breakfast.[7]
4. Sample Collection:
-
Blood: Collect blood samples at baseline and at regular intervals throughout the study.
-
Breath (for ¹³C-Palmitate): Collect breath samples at the same time points as blood collection to measure ¹³CO₂ enrichment.[7]
-
Urine (for d31-Palmitate): Collect urine samples over a defined period (e.g., 9 hours) to measure deuterium enrichment in body water.[7]
5. Sample Analysis:
-
Plasma Fatty Acids: Extract total lipids from plasma, isolate the fatty acid fraction, and derivatize to fatty acid methyl esters (FAMEs) for GC-MS analysis or to other derivatives for LC-MS/MS analysis.[3][4][9]
-
Breath ¹³CO₂: Analyze the isotopic enrichment of CO₂ using isotope ratio mass spectrometry (IRMS).[7]
-
Urine Deuterium: Analyze the deuterium enrichment of body water using an appropriate method, such as isotope ratio mass spectrometry.
6. Data Analysis:
-
Calculate the rate of appearance (Ra) of palmitate to determine fatty acid flux.
-
For ¹³C-palmitate, calculate the rate of fatty acid oxidation from the enrichment of ¹³CO₂ in breath, correcting for bicarbonate retention.[10] If necessary, perform a separate acetate infusion study to determine the acetate recovery factor.[1]
-
For d31-palmitate, calculate the cumulative recovery of the deuterium label in body water to determine the amount of oxidized fatty acid.[1]
II. In Vitro Metabolic Flux Analysis in Cell Culture
This protocol outlines a general procedure for tracing the metabolic fate of labeled palmitate in cultured cells.
1. Cell Culture and Media Preparation:
-
Culture cells to the desired confluency.
-
Prepare custom media by supplementing a base medium (e.g., DMEM) deficient in the nutrient of interest with the isotopically labeled palmitate. It is crucial to use dialyzed fetal bovine serum (dFBS) to avoid interference from unlabeled fatty acids present in standard FBS.[11]
-
The labeled palmitate should be complexed to fatty acid-free bovine serum albumin (BSA) for delivery to the cells.
2. Labeling Experiment:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the labeling medium for a predetermined time course. The duration will depend on the specific metabolic pathway being investigated.
3. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture, such as methanol:water or methanol:chloroform.[12]
4. Sample Analysis:
-
Analyze the isotopic enrichment in various downstream metabolites (e.g., acylcarnitines, triacylglycerols, phospholipids) using LC-MS/MS or GC-MS.[4][5][13]
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.[1]
-
Use metabolic flux analysis software to calculate the relative or absolute flux rates through different metabolic pathways.
Visualizing Metabolic Pathways and Workflows
Conclusion: Choosing the Right Tracer for Your Research
Both Palmitic acid-d2 and 13C-palmitate are powerful tools for metabolic flux analysis, each with its own set of advantages and disadvantages.
Choose Palmitic Acid-d2 when:
-
Your primary goal is to measure whole-body or tissue-specific fatty acid oxidation.
-
You want to avoid the need for a separate acetate correction study.
-
Cost is a significant consideration.
Choose 13C-Palmitate when:
-
You need to trace the carbon backbone of palmitate into various metabolic pathways, including esterification into complex lipids and entry into the TCA cycle.
-
You require the higher analytical precision that can be achieved with LC-MS/MS.
-
You are conducting studies where potential kinetic isotope effects of deuterium could be a concern.
Ultimately, the choice of tracer will depend on the specific research question, the biological system under investigation, and the analytical capabilities of your laboratory. For a comprehensive understanding of fatty acid metabolism, a combination of both tracers in parallel experiments can provide complementary and highly valuable insights.
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Free fatty acid flux measured using [1-11C]palmitate positron emission tomography and [U-13C]palmitate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metsol.com [metsol.com]
- 11. benchchem.com [benchchem.com]
- 12. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validating Palmitic Acid-d2-1 Tracer Results with Radiolabeled Palmitate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of stable isotope-labeled palmitic acid-d2-1 and radiolabeled palmitate tracers for studying fatty acid metabolism. It includes a summary of quantitative data from a cross-validation study, detailed experimental protocols, and a visual representation of the experimental workflow.
Data Presentation: Quantitative Comparison of Tracer Methods
A study directly comparing the recovery of deuterated and carbon-13 labeled palmitate provides valuable quantitative insights into the performance of these two tracer types. The following table summarizes the key findings from a study where d31-palmitate was validated against [1-¹³C]palmitate during exercise.
| Parameter | d31-Palmitate (Stable Isotope) | [1-¹³C]Palmitate (Radioisotope analog) | Key Observation |
| Tracer Administration | Oral | Oral | Both tracers were administered orally in a liquid meal.[1] |
| Sample Collection | Urine | Breath | This highlights a key practical difference in the application of these tracers.[1] |
| Cumulative Recovery (9h) | 10.6 ± 3% | 5.6 ± 2% | The recovery of the deuterated tracer was significantly higher.[1] |
| Acetate Correction | Not required | Required (using [1-¹³C]acetate) | Deuterated tracers can simplify experimental design and data analysis by avoiding the need for acetate correction.[1] |
| Corrected Recovery | - | Well-correlated with d31-palmitate (y=0.96x + 0, P <0.0001) | After correction, the results from both tracer types showed a strong positive correlation, validating the use of d31-palmitate.[1] |
| Acetate Recovery | d3-acetate: 85 ± 4% | [1-¹³C]acetate: 54 ± 4% | The difference in acetate recovery further emphasizes the complexities associated with ¹³C-labeled tracers.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for utilizing both stable isotope and radiolabeled palmitate tracers, based on established methods.
Protocol 1: Stable Isotope Tracer ([d2-1]Palmitic Acid) Methodology
This protocol outlines a general procedure for in vivo studies using a constant infusion of [d2-1]palmitic acid to measure fatty acid flux.
1. Tracer Preparation:
-
Prepare a sterile, pyrogen-free solution of [d2-1]palmitic acid bound to human serum albumin.[2] The tracer is typically dissolved in a solvent like ethanol, which is then evaporated before reconstitution in the albumin solution.
2. Subject Preparation:
-
Subjects should be fasted overnight.[2]
-
Insert intravenous catheters for tracer infusion and blood sampling.[2]
3. Tracer Infusion:
-
Administer a priming dose of the tracer to reach a steady state more rapidly.
-
Follow with a constant intravenous infusion of the [d2-1]palmitic acid-albumin solution at a predetermined rate (e.g., 0.03-0.04 µmol per kg per min).[3]
4. Sample Collection:
-
Collect blood samples at regular intervals (e.g., every 15-30 minutes) to monitor the isotopic enrichment of plasma palmitate.[2]
5. Sample Analysis:
-
Extract lipids from plasma samples.
-
Analyze the isotopic enrichment of palmitate using gas chromatography-mass spectrometry (GC-MS).[3]
6. Data Analysis:
-
Calculate the rate of appearance (Ra) of palmitate using the steady-state isotope dilution equation.
Protocol 2: Radiolabeled Palmitate ([¹⁴C]Palmitate) Methodology
This protocol describes a common method for measuring fatty acid oxidation in tissue homogenates or cultured cells using [¹⁴C]palmitate.
1. Tracer Preparation:
-
Dry down the required amount of [¹⁴C]palmitate from its ethanol solvent under a stream of nitrogen gas.[4]
-
Resuspend the radiolabeled palmitate in a solution containing bovine serum albumin (BSA) to ensure solubility.[4] "Cold" (unlabeled) palmitate is also included to achieve the desired final concentration.[4]
2. Sample Preparation (Tissue Homogenates):
-
Homogenize fresh or frozen tissue in a suitable buffer (e.g., STE buffer: 0.25 M sucrose, 10 mM Tris–HCl, 1 mM EDTA) to lyse cells while keeping mitochondria intact.[4]
3. Incubation:
-
Incubate the tissue homogenate or cultured cells with the [¹⁴C]palmitate-BSA mixture in an appropriate reaction buffer at 37°C for a defined period (e.g., 3 hours).[4]
4. Stopping the Reaction and Separation:
-
Stop the reaction by adding a strong acid, such as perchloric acid.[4] This will precipitate unoxidized palmitate.[4]
-
Acid-soluble metabolites, including acetyl-CoA and TCA cycle intermediates, will remain in the supernatant.[4]
-
CO₂ produced from the complete oxidation of [¹⁴C]palmitate can be captured using a strong base (e.g., on a filter paper disc).[4]
5. Measurement:
-
Measure the radioactivity in the acid-soluble fraction and the trapped CO₂ using a scintillation counter.
6. Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the acid-soluble metabolites and CO₂.
Mandatory Visualization
The following diagram illustrates the general workflow for a cross-validation study comparing stable isotope and radiolabeled palmitate tracers.
References
- 1. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different derivatization methods for Palmitic acid-d2-1
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Palmitic acid-d2-1, proper sample derivatization is a critical step to ensure accurate and reproducible results, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and detection sensitivity. This guide provides a comparative analysis of common derivatization methods for this compound, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The choice of derivatization method can significantly impact the efficiency, reproducibility, and accuracy of this compound quantification. The following table summarizes key performance metrics for several widely used derivatization techniques.
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temperature (°C) | Reported Recovery/Yield | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF3/MeOH) | 5 - 60 min[1] | 60 - 100[1] | >96% for fatty acids[2] | Robust for free fatty acids and glycerolipids; widely used and well-established.[1] | Reagent is sensitive to moisture; potential for artifact formation with certain fatty acids.[3][4] |
| Methanolic HCl | 1 - 1.5 hours (rapid) or 16 hours (mild)[2] | 100 (rapid) or 45 (mild)[2] | >96% for various lipid classes[2] | Effective for a wide range of lipids, including sterol esters.[2] | Longer reaction times may be required for complete derivatization of all lipid classes.[2] | |
| Base-Catalyzed followed by Acid-Catalyzed Esterification | Potassium Methoxide/HCl (KOCH3/HCl) | ~15 min | 70 | 84% - 112% (higher variation)[5][6] | Shorter reaction time and less expensive than some other methods.[5] | Lower recovery and higher variability, especially for unsaturated fatty acids.[5][6] |
| Diazomethane-based Esterification | (Trimethylsilyl)diazomethane (TMS-DM) | ~10 min | 50 | 90% - 106% (less variation)[5][6] | High recovery, less variation, and safer than diazomethane.[5][7] | Slower reaction rates and lower yields compared to diazomethane have been reported.[7] |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | ~60 min[1][3] | 60[1][3] | Quantitative | Derivatizes multiple functional groups (hydroxyls, amines, etc.); versatile.[1] | Highly sensitive to moisture; TMS-esters are generally less stable than methyl esters.[3] |
| On-Column Methylation | m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) | N/A (Occurs in GC inlet) | N/A | High accuracy and reproducibility[8][9] | Least work-intensive; highly accurate and reproducible.[8][9] | Requires specific reagents and may not be suitable for all GC systems. |
| Trimethylsulfonium hydroxide (TMSH) | <1 min | N/A (Occurs in GC inlet) | Improved reproducibility for many fatty acids[10] | Rapid and simple; reduces sample handling and analysis time.[10] | Requires optimization for specific analytes and GC conditions. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the primary derivatization methods discussed.
Detailed Experimental Protocols
The following are detailed methodologies for the key derivatization experiments cited in this guide.
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol
This protocol is a widely used method for preparing fatty acid methyl esters (FAMEs).[1][3][4][11]
Materials:
-
This compound sample
-
BF3-Methanol reagent (10-14% w/w)
-
Hexane or Heptane (GC grade)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tubes with PTFE liner
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 1-25 mg of the this compound sample into a screw-capped glass tube. If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.
-
Add 2 mL of BF3-Methanol reagent to the sample.
-
Tightly cap the tube and heat at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically. A common practice is 60°C for 60 minutes.[1][3]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1-2 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at approximately 1,500 x g for 10 minutes to achieve clear phase separation.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean autosampler vial. To ensure removal of any residual water, the organic layer can be passed through a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This method converts carboxylic acids into their trimethylsilyl (TMS) esters. It is crucial that the sample is completely dry as the reagent is highly sensitive to moisture.[1][3]
Materials:
-
This compound sample (thoroughly dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried this compound sample into an autosampler vial. If not already in solution, dissolve in a suitable aprotic solvent.
-
Add a 10-fold molar excess of the silylating agent (BSTFA with 1% TMCS). For example, for 100 µL of a 1 mg/mL fatty acid solution, add 50 µL of the reagent.[3]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3]
-
After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added for dilution if necessary.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Base-Catalyzed followed by Acid-Catalyzed Esterification (KOCH3/HCl)
This two-step method involves saponification followed by esterification.[5][12]
Materials:
-
This compound sample
-
2 M Methanolic Potassium Hydroxide (KOH) solution
-
1.0 M Hydrochloric Acid (HCl)
-
n-Hexane
-
Water bath
-
Vortex mixer
Procedure:
-
Dissolve the sample in 2 mL of n-hexane.
-
Add 1 mL of 2 M methanolic KOH solution.
-
Cap the tube, shake vigorously for 30 seconds, and then heat in a water bath at 70°C for 2 minutes.
-
Cool the tube and add 1.2 mL of 1.0 M HCl, then stir gently.
-
After phase separation, add another 1 mL of n-hexane.
-
Transfer the upper phase containing the FAMEs to an analysis vial for GC-FID or GC-MS analysis.
Protocol 4: (Trimethylsilyl)diazomethane (TMS-DM) Esterification
This method offers a safer alternative to diazomethane for the rapid formation of methyl esters.[5]
Materials:
-
This compound sample
-
Methanol:Toluene (2:1, v/v)
-
2 M (Trimethylsilyl)diazomethane in n-hexane
-
Glacial acetic acid
-
0.5% NaCl solution
-
n-Hexane with 50 ppm BHT
-
Water bath
-
Vortex mixer
Procedure:
-
Reduce the sample to dryness under a stream of nitrogen and dissolve it in 1 mL of methanol:toluene (2:1, v/v).
-
Add 100 µL of 2 M TMS-DM in n-hexane at 50°C for 10 minutes (do not cap the tubes).
-
Add drops of glacial acetic acid until the yellow color of the reagent disappears to quench any unreacted TMS-DM.
-
Dilute the reaction mixture with 1 mL of a 0.5% NaCl solution.
-
Add 1 mL of n-hexane (containing 50 ppm BHT) and vortex for 30 seconds to extract the FAMEs.
-
After the layers have settled, transfer the upper organic layer to a vial for GC analysis.
Conclusion
The selection of an appropriate derivatization method for this compound is contingent upon the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.
-
For high accuracy and reproducibility with minimal sample handling , on-column methylation methods using TMTFTH or TMSH are excellent choices, though they may require specialized GC inlet configurations.
-
For routine, robust analysis , acid-catalyzed esterification with BF3-Methanol remains a reliable and well-documented method.
-
When higher recovery and lower variability are critical , TMS-DM presents a strong alternative to traditional acid- and base-catalyzed methods.
-
For samples containing multiple classes of analytes with different functional groups , the versatility of silylation with BSTFA is advantageous, provided that moisture is rigorously excluded.
Researchers should carefully consider the advantages and disadvantages of each method, as outlined in this guide, to select the most suitable derivatization strategy for their specific analytical goals. Validation of the chosen method with appropriate standards and controls is always recommended to ensure data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards in Lipidomics: Evaluating Palmitic Acid-d2-1 for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipids is paramount to generating reliable and impactful data. Internal standards are the cornerstone of robust quantitative lipidomics, correcting for variability throughout the analytical workflow. This guide provides an objective comparison of Palmitic acid-d2-1 as an internal standard against other common alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable standard for your research needs.
The quantification of fatty acids, such as palmitic acid, is crucial for understanding numerous biological processes and disease states. Palmitic acid is a key player in cellular signaling, energy metabolism, and is a fundamental component of complex lipids.[1] Its accurate measurement is therefore essential in fields ranging from metabolic disease research to drug development. To achieve this, the use of an appropriate internal standard is non-negotiable.
Stable isotope-labeled internal standards, such as deuterated fatty acids, are considered the gold standard in mass spectrometry-based lipidomics.[1] They share near-identical physicochemical properties with their endogenous counterparts, ensuring they behave similarly during sample extraction, derivatization, and ionization, thereby providing the most accurate correction for analytical variability.[2]
This guide focuses on the performance of this compound and compares it with two other widely used internal standards for palmitic acid quantification: the more heavily deuterated Palmitic acid-d31 and the odd-chain fatty acid, Heptadecanoic acid (C17:0).
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the accuracy and precision of quantification. The ideal internal standard should not be naturally present in the sample, should be added at the earliest stage of sample preparation, and should exhibit similar analytical behavior to the analyte of interest.[1]
| Internal Standard | Type | Principle | Advantages | Disadvantages |
| This compound | Stable Isotope Labeled | Introduction of two deuterium atoms at the C-2 position. | Co-elutes closely with endogenous palmitic acid in liquid chromatography (LC). Corrects effectively for matrix effects.[2] | Potential for minor chromatographic shift compared to the native analyte.[3] |
| Palmitic acid-d31 | Stable Isotope Labeled | Perdeuterated, with 31 deuterium atoms replacing hydrogen. | Significant mass shift from the endogenous analyte, minimizing spectral overlap. Co-elutes closely with palmitic acid. | Potential for a slight isotope effect on retention time. Higher cost compared to lower-deuteration standards. |
| Heptadecanoic acid (C17:0) | Odd-Chain Fatty Acid | Structurally similar to palmitic acid but with an odd number of carbon atoms, making it rare in most biological systems.[4] | Cost-effective. Can be used for broad fatty acid profiling. | Does not co-elute with palmitic acid, potentially leading to less effective correction for matrix effects and ionization suppression/enhancement.[3] May be present endogenously in certain diets or metabolic states.[4] |
Quantitative Data Summary
While direct head-to-head comparative studies detailing the accuracy and precision of this compound, Palmitic acid-d31, and C17:0 for palmitic acid quantification are limited in publicly available literature, performance can be inferred from validation studies of similar deuterated and odd-chain fatty acids. The following table summarizes typical performance data for fatty acid analysis using internal standards, based on inter-laboratory comparison studies and method validation reports.[5][6][7]
| Parameter | This compound (Expected) | Palmitic acid-d31 (Reported for d31-palmitate) | C17:0 (Reported for odd-chain FAs) |
| Accuracy (% Recovery) | 95-105% | 96-104% (inferred from correlation with 13C-palmitate)[8] | 80-115%[9] |
| Precision (%RSD) | < 15% | < 15% | < 20%[10] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99[9] |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | ng/mL to µg/mL range[9] |
Note: The data for this compound is an expected performance based on the general characteristics of deuterated internal standards. The data for Palmitic acid-d31 is inferred from a study validating its use for measuring fatty acid oxidation.[8] The data for C17:0 is based on a method validation for fatty acids in meat by-products.[9]
Key Signaling Pathways Involving Palmitic Acid
Accurate quantification of palmitic acid is critical for studying its role in various metabolic and signaling pathways. Below are diagrams of two key pathways where palmitic acid is a central molecule.
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable lipidomics data. Below are representative protocols for sample preparation and LC-MS analysis for the quantification of palmitic acid using an internal standard.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Lipid Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/isopropanol 1:1, v/v) for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Palmitic Acid
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute more hydrophobic lipids.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Palmitic acid: Precursor ion (m/z 255.2) → Product ion (m/z 255.2)
-
This compound: Precursor ion (m/z 257.2) → Product ion (m/z 257.2)
-
Palmitic acid-d31: Precursor ion (m/z 286.5) → Product ion (m/z 286.5)
-
Heptadecanoic acid (C17:0): Precursor ion (m/z 269.3) → Product ion (m/z 269.3)
-
-
-
Quantification: The concentration of palmitic acid is determined by calculating the peak area ratio of the endogenous palmitic acid to the respective internal standard and comparing it to a calibration curve prepared with known concentrations of palmitic acid and a constant concentration of the internal standard.
Workflow for Quantitative Lipidomics Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of palmitic acid using an internal standard.
Conclusion
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. This compound, as a stable isotope-labeled standard, offers a robust solution for the accurate and precise quantification of endogenous palmitic acid. Its close structural and chemical similarity to the analyte ensures effective correction for variations in sample preparation and analysis.
While Palmitic acid-d31 provides a larger mass shift, this compound is a cost-effective alternative that is expected to deliver comparable performance in most applications. Odd-chain fatty acids like C17:0, while useful for broader fatty acid profiling, may not provide the same level of accuracy for individual fatty acid quantification due to differences in chromatographic behavior and potential endogenous presence.
Ultimately, the choice of internal standard should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. Rigorous method validation is essential to ensure the chosen internal standard performs adequately for the intended application, enabling researchers to generate high-quality, reliable lipidomics data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. benchchem.com [benchchem.com]
- 6. sciepub.com [sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Palmitic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
Experimental Workflow: From Sample to Result
The quantification of fatty acids in biological samples typically follows a standardized workflow, beginning with sample preparation and culminating in data analysis. The specific steps may vary depending on the chosen analytical method and the sample matrix.
Caption: A generalized workflow for the quantification of fatty acids using an internal standard.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. The following table summarizes typical performance characteristics for the quantification of palmitic acid, compiled from various studies.
| Performance Metric | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | 0.997 - 0.999[3] | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL[3] | Method Dependent |
| Lower Limit of Quantification (LLOQ) | 0.10 - 0.15 µg/mL[3] | Method Dependent |
| Precision (%RSD) | 2.5 - 5.6%[3] | < 15% |
| Accuracy (% Recovery) | 95.2 - 104.8%[3] | 85 - 115% |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to reliable quantification. Below are representative methodologies for both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for fatty acid analysis. A crucial step in this method is the derivatization of fatty acids to their more volatile methyl esters (FAMEs).[4]
Sample Preparation and Derivatization:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol.
-
Internal Standard: Palmitic acid-d2 is added to the sample prior to extraction to correct for sample loss during preparation and for variations in ionization.
-
Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then methylated to form FAMEs. Common methylating agents include diazomethane or m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFAH).[5][6]
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Typically a fused silica capillary column such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.[7]
-
Injection Mode: Splitless injection is common.[7]
-
Oven Temperature Program: A temperature gradient is employed to separate the FAMEs, for example, starting at 80°C and ramping up to 280°C.[7]
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV is typically used.[7]
-
MS Detection: The analysis can be performed in full scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the analyte and internal standard.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and can often be performed with simpler sample preparation, sometimes avoiding the need for derivatization.[8]
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile or methanol.[9]
-
Internal Standard: A known amount of Palmitic acid-d2 is added to the sample.
-
Extraction: In some cases, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to further clean up the sample and concentrate the analytes.[10]
-
Derivatization (Optional): While not always necessary, derivatization can be used to improve chromatographic retention and ionization efficiency.[8][10][11]
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A reverse-phase column, such as a C18 or C8, is commonly used.[9]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid, is typical.[9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is frequently used for the analysis of free fatty acids.[9]
-
MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the analyte and internal standard and then detecting specific product ions after fragmentation, which provides high specificity.[12]
Palmitic Acid in Cellular Signaling
Palmitic acid is not just an energy source but also a signaling molecule involved in various cellular pathways. One important role is in the regulation of inflammatory responses through Toll-like receptor 4 (TLR4).
Caption: Simplified signaling pathway of Palmitic Acid-induced inflammation via TLR4.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of Palmitic acid-d2. The choice of method will depend on the specific research question, available instrumentation, and the required sensitivity and throughput. GC-MS is a well-established and robust method, particularly when high chromatographic resolution of different fatty acids is needed. LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation, making it suitable for high-throughput applications. Regardless of the method chosen, the use of a stable isotope-labeled internal standard like Palmitic acid-d2 is crucial for achieving accurate and reliable quantitative results. For regulated bioanalysis, it is essential to follow the validation guidelines set by regulatory bodies.[13]
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. rombio.unibuc.ro [rombio.unibuc.ro]
- 5. Study of the GC-MS determination of the palmitic-stearic acid ratio for the characterisation of drying oil in painting: La Encarnación by Alonso Cano as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS [mdpi.com]
- 11. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
Evaluating the Kinetic Isotope Effect of Palmitic Acid-d2-1: A Comparative Guide for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the kinetic isotope effect (KIE) of Palmitic acid-d2-1 in enzymatic assays. While direct comparative data for this specific molecule is not extensively available in published literature, this document outlines the experimental protocols and theoretical considerations necessary to conduct such a study. By comparing the enzymatic processing of this compound with its non-deuterated counterpart, researchers can gain valuable insights into enzyme mechanisms and reaction pathways.
The substitution of hydrogen with deuterium at the C-2 position of palmitic acid can influence the rate of enzymatic reactions where the cleavage of the C-H bond at this position is a rate-determining step. This is known as the kinetic isotope effect and serves as a powerful tool to elucidate enzymatic mechanisms.
Comparative Kinetic Data
To evaluate the kinetic isotope effect, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) must be determined for both Palmitic acid and this compound with the enzyme of interest. The ratio of these parameters provides the kinetic isotope effect on Vmax/Km.
Below is a template table summarizing how such comparative data would be presented.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Vmax/Km (L/min/mg) |
| Palmitic Acid | Value | Value | Value |
| This compound | Value | Value | Value |
| Kinetic Isotope Effect (KIE) | (Vmax/Km)H / (Vmax/Km)D |
Note: The values in this table are placeholders and would be populated with experimental data.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining reliable and reproducible data when determining the kinetic isotope effect.
I. Enzyme Kinetic Assay Protocol
This protocol outlines the steps to determine the Km and Vmax for an enzyme that utilizes palmitic acid as a substrate.
1. Reagents and Materials:
-
Enzyme of interest (e.g., a fatty acid activating enzyme, elongase, or desaturase)
-
Palmitic acid
-
This compound
-
Assay buffer specific to the enzyme
-
Cofactors required by the enzyme (e.g., ATP, CoA, NADPH)
-
Detection reagent to quantify product formation or substrate depletion
-
96-well microplate
-
Microplate reader
2. Substrate Preparation:
-
Prepare stock solutions of both Palmitic acid and this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Create a series of dilutions of each substrate in the assay buffer to cover a range of concentrations (typically from 0.1 to 10 times the expected Km).
3. Enzyme Assay:
-
In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of either Palmitic acid or this compound to the appropriate wells.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
4. Data Analysis:
-
Convert the measured signal to the rate of reaction (initial velocity, v₀).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]) for both Palmitic acid and this compound.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.[1][2][3] This can be done using non-linear regression analysis, which is generally preferred over linearization methods like the Lineweaver-Burk plot to minimize error.[4]
II. Measurement of the Kinetic Isotope Effect
The kinetic isotope effect is determined from the kinetic parameters obtained for the deuterated and non-deuterated substrates. The most common method is the competitive KIE measurement, which can be highly precise.[5][6][7]
1. Competitive Assay:
-
Prepare a reaction mixture containing a known ratio of Palmitic acid and this compound.
-
Initiate the reaction with the enzyme.
-
Allow the reaction to proceed to a specific fractional conversion.
-
Stop the reaction and analyze the isotopic ratio of the remaining substrate and/or the formed product using mass spectrometry (GC-MS or LC-MS).
2. KIE Calculation:
-
The KIE on Vmax/Km can be calculated from the change in the isotopic ratio of the substrate at a given fractional conversion.
Visualizing the Workflow and Pathway
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the kinetic isotope effect of this compound.
Caption: Workflow for KIE determination.
Metabolic Activation of Palmitic Acid
Palmitic acid is activated to Palmitoyl-CoA before it can be metabolized. The deuteration at the C-2 position is adjacent to the carboxyl group where this activation occurs.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 3. scribd.com [scribd.com]
- 4. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
- 7. chemrxiv.org [chemrxiv.org]
assessing the advantages of deuterium labeling over carbon-13 labeling for fatty acids
For researchers, scientists, and drug development professionals, stable isotope labeling is an indispensable tool for tracing the metabolic fate of fatty acids. The choice between deuterium (²H) and carbon-13 (¹³C) as the isotopic label can significantly impact experimental design, analytical methodology, and the interpretation of results. This guide provides an objective comparison of these two labeling strategies, supported by experimental data, to aid in the selection of the most appropriate tracer for your research needs.
The ideal stable isotope tracer should be biochemically indistinguishable from its natural counterpart, allowing it to trace metabolic pathways without altering them. Both deuterium and carbon-13 are widely used for this purpose in lipidomics, each presenting a unique set of advantages and disadvantages. This comparison focuses on key aspects including analytical detection, metabolic tracing, potential isotopic effects, and ease of synthesis.
Quantitative Comparison of Deuterium and Carbon-13 Labeling
The choice of isotope can influence the accuracy and precision of quantification in mass spectrometry-based analyses. The following table summarizes key quantitative parameters from comparative studies.
| Parameter | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Key Findings & Implications |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte in liquid chromatography (LC).[1][2] | Generally co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[3] | Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak, leading to more reliable quantification.[3] |
| Mass Spectrometry Signal Suppression | Endogenous pools of fatty acids can have a lesser suppressive effect on the measurements of deuterated essential fatty acids compared to their carbon-13 counterparts.[4] | Measurements of uniformly ¹³C-labeled essential fatty acids can be more suppressed by endogenous fatty acid pools.[4] | This suggests that in complex biological matrices, deuterium labeling might offer a slight advantage in terms of signal-to-noise ratio for certain analytes. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect, potentially altering the rate of metabolic reactions involving C-H bond cleavage. | The C-¹³C bond is slightly stronger than the C-¹²C bond, but the resulting KIE is generally negligible and does not significantly alter reaction rates. | For studies where the precise rate of a metabolic reaction is critical, ¹³C labeling is often preferred to avoid the confounding influence of the KIE. |
| Natural Abundance Interference | Natural abundance of deuterium is very low (~0.015%), resulting in minimal background interference. | Natural abundance of ¹³C is higher (~1.1%), which must be corrected for in quantitative analyses, especially for molecules with a large number of carbon atoms.[5] | While correctable, the natural abundance of ¹³C adds a layer of complexity to data analysis that is largely absent with deuterium labeling. |
| Cost-Effectiveness | Deuterated fatty acids and labeling reagents like D₂O can be more cost-effective for certain applications, such as in vivo studies requiring large quantities of labeled material.[6] | The synthesis of complex, uniformly ¹³C-labeled fatty acids can be more expensive. | For large-scale or in vivo studies, the cost of the isotopic tracer can be a significant consideration, often favoring deuterium. |
Experimental Considerations and Protocols
The choice of isotope also dictates the experimental approach, from sample preparation to the analytical method.
Synthesis of Labeled Fatty Acids
-
Deuterium Labeling: Perdeuterated saturated fatty acids can be synthesized under hydrothermal conditions using D₂O as the deuterium source and a catalyst such as Pt/C.[7] Unsaturated fatty acids can also be produced, for example, highly deuterated methyl oleate can serve as a precursor to oleic acid.[7]
-
Carbon-13 Labeling: The synthesis of ¹³C-labeled fatty acids often involves more complex, multi-step organic chemistry procedures. For instance, introducing the label at the carbonyl carbon can be achieved by treating a bromoalkane with K¹³CN, followed by hydrolysis.[1]
Sample Preparation and Analysis
The general workflow for analyzing both deuterium and carbon-13 labeled fatty acids is similar, involving extraction, derivatization (often to fatty acid methyl esters - FAMEs), and analysis by mass spectrometry coupled with chromatography.
Protocol: Quantification of Labeled Fatty Acids in Plasma by GC-MS
This protocol provides a general framework for the analysis of both deuterium and carbon-13 labeled fatty acids in a plasma matrix.
-
Internal Standard Spiking: To each plasma sample, add a known amount of an appropriate internal standard. For analyzing a specific labeled fatty acid, an ideal internal standard would be a different isotopologue of the same fatty acid (e.g., for d₅-linoleic acid analysis, use ¹³C₁₈-linoleic acid as an internal standard, and vice-versa).
-
Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
Hydrolysis: Saponify the lipid extract using a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from complex lipids.
-
Derivatization: Convert the free fatty acids to their more volatile methyl esters (FAMEs) by incubation with a reagent such as 14% BF₃ in methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Use a capillary column suitable for FAME analysis (e.g., a DB-225ms).
-
Mass Spectrometer (MS): Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) to detect the molecular ions or characteristic fragment ions of the labeled and unlabeled fatty acids of interest.
-
-
Quantification: Construct a standard curve using known concentrations of the labeled fatty acid and the internal standard. Calculate the concentration of the labeled fatty acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. This method helps to correct for variations in extraction efficiency and instrument response.[4]
Visualizing Metabolic Fates and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in stable isotope tracing studies.
Metabolic Fate of a Labeled Fatty Acid
Caption: Metabolic fate of a labeled fatty acid after cellular uptake.
Experimental Workflow for a Stable Isotope Tracing Study
Caption: A typical experimental workflow for a stable isotope tracing study in lipidomics.
Conclusion: Making the Right Choice
The decision between deuterium and carbon-13 labeling for fatty acid analysis is multifaceted and depends on the specific research question, the analytical capabilities available, and budgetary constraints.
-
Deuterium labeling is often a practical and cost-effective choice, particularly for in vivo studies and when concerns about natural abundance correction are paramount. However, researchers must be mindful of potential kinetic isotope effects and chromatographic shifts that could influence the results.
-
Carbon-13 labeling is the preferred method when the highest accuracy in quantitative studies is required, as it minimizes isotopic effects and ensures co-elution with the native analyte. While often more expensive, the cleaner data and more straightforward interpretation can be invaluable for detailed metabolic flux analysis and mechanistic studies.
By carefully considering the advantages and disadvantages outlined in this guide, researchers can select the optimal stable isotope labeling strategy to robustly and accurately investigate the intricate world of fatty acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantitative determination of deuterium- and carbon-13-labeled essential fatty acids in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]
- 7. Documents download module [ec.europa.eu]
A Comparative Guide to the Validation of a Novel GC-MS Method for Palmitic Acid Quantification Using Palmitic Acid-d2-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of palmitic acid, utilizing palmitic acid-d2-1 as an internal standard.[1] The performance of this method is objectively compared against a common alternative, Liquid Chromatography-Mass Spectrometry (LC-MS). The validation adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of reliable and reproducible data.[2][3][4]
Comparison of Analytical Methods for Fatty Acid Analysis
The quantification of fatty acids like palmitic acid is crucial in various research fields. The two predominant analytical techniques for this purpose are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[5][6]
| Feature | Method A: GC-MS with this compound (New Method) | Method B: LC-MS |
| Principle | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. MS provides mass-based detection.[7] | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase. MS provides mass-based detection.[8] |
| Derivatization | Generally required to increase the volatility of fatty acids (e.g., conversion to Fatty Acid Methyl Esters - FAMEs).[7][9] | Can often be performed without derivatization, though it can be used to improve ionization efficiency.[10][11] |
| Internal Standard | This compound is used for accurate and precise quantification by correcting for sample loss during preparation and analysis.[12][13] | Deuterated standards are also commonly used. |
| Advantages | Excellent separation efficiency and sensitivity; extensive libraries for spectral matching and identification.[14] | Suitable for non-volatile and thermally unstable compounds; avoids potential isomerization at high temperatures.[6][14] |
| Disadvantages | Derivatization adds an extra step and potential for error; high temperatures can degrade some analytes.[6] | Can have lower chromatographic resolution for certain fatty acid isomers compared to GC. |
| Typical Sample Types | Plasma, cells, tissues, media.[12][13] | Biological fluids, plant and food matrices.[10] |
Performance Data: Method Validation Summary
The following table summarizes the validation results for the new GC-MS method compared to a typical LC-MS method, based on the ICH Q2(R1) guidelines.[15][16]
| Validation Parameter | Method A: GC-MS with this compound | Method B: LC-MS | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from matrix components observed. Peak purity index > 0.999. | No significant interference observed. Peak purity index > 0.995. | The method should demonstrate no significant interference from placebo, impurities, or degradation products.[15] |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient (r²) should be > 0.99.[17] |
| Range | 1 - 250 µg/mL | 5 - 300 µg/mL | Suitable level of precision, accuracy, and linearity demonstrated.[18] |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.2% - 102.0% | Typically within 98.0% to 102.0%.[15] |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | RSD should typically be ≤ 2%.[17][19] |
| - Intermediate Precision | < 2.0% | < 2.5% | RSD should typically be ≤ 2%.[17] |
| LOD (Limit of Detection) | 0.3 µg/mL | 1.5 µg/mL | Signal-to-noise ratio of 3:1.[15] |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 5.0 µg/mL | Signal-to-noise ratio of 10:1.[15] |
| Robustness | Unaffected by minor changes in flow rate and temperature ramp. | Unaffected by minor changes in mobile phase composition and flow rate. | The method's capacity to remain unaffected by small, deliberate variations in parameters.[18] |
Experimental Protocols
Protocol for Validation of GC-MS Method with this compound
This protocol outlines the steps for validating the analytical method for palmitic acid quantification in human plasma.
A. Sample Preparation and Extraction
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (50 µg/mL in methanol).
-
Add 500 µL of a 2:1 chloroform:methanol mixture, vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the lower organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
B. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 200 µL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 80°C for 60 minutes.
-
After cooling, add 400 µL of hexane and 100 µL of water.
-
Vortex for 1 minute and centrifuge at 2000 x g for 3 minutes.
-
Transfer the upper hexane layer containing FAMEs to an autosampler vial for GC-MS analysis.[9]
C. GC-MS Conditions
-
System: Agilent 6890N Gas Chromatograph or equivalent.
-
Column: Zebron ZB-1 (15 m x 0.25 mm ID x 0.10 µm film thickness) or similar.[13]
-
Injector: 250°C, splitless mode.[13]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, hold for 2 minutes.[13]
-
MS Detector: Negative Chemical Ionization (NCI).
D. Validation Procedures
-
Linearity: Prepare a standard curve by spiking control plasma with known concentrations of palmitic acid (e.g., 1, 5, 25, 50, 100, 250 µg/mL). Analyze each concentration in triplicate. Plot the peak area ratio (palmitic acid / this compound) against concentration and determine the correlation coefficient (r²).[16]
-
Accuracy: Analyze samples spiked with low, medium, and high concentrations of palmitic acid (n=3 for each level). Calculate the percent recovery as (Measured Concentration / Theoretical Concentration) * 100.[16]
-
Precision:
-
Repeatability: Analyze six replicates of a medium-concentration spiked sample on the same day, by the same analyst, and on the same instrument.[16]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (RSD%) for the results.
-
-
Specificity: Analyze blank plasma samples from multiple sources to ensure no endogenous components interfere with the peaks for palmitic acid or the internal standard.
-
LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[18]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2°C in injector temperature, ±0.1 mL/min in flow rate) and assess the impact on the results.
Visualizations
Caption: Workflow for the validation of the GC-MS analytical method.
Caption: Interrelationship of core parameters for analytical method validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Comparison of critical methods developed for fatty acid analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. lipidmaps.org [lipidmaps.org]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. database.ich.org [database.ich.org]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. fda.gov [fda.gov]
- 19. ikev.org [ikev.org]
Performance of Deuterated Palmitic Acid as an Internal Standard Across Different Mass Spectrometers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is crucial for metabolic studies and disease biomarker discovery. Deuterated fatty acids, such as Palmitic acid-d2, are indispensable internal standards in mass spectrometry-based quantification. This guide provides a comparative overview of the performance of deuterated palmitic acid as an internal standard across various mass spectrometer platforms, supported by a summary of experimental data and detailed methodologies.
Data Presentation: Quantitative Performance Metrics
The following table summarizes the typical quantitative performance metrics for the analysis of palmitic acid using a deuterated internal standard on different types of mass spectrometers. These values are compiled from various studies and application notes and should be considered representative performance.
| Mass Spectrometer Type | Typical Instrument Examples | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) | Key Advantages |
| Triple Quadrupole (QqQ) | Agilent 6460, SCIEX API 4000 | 0.1 - 10 ng/mL | >0.99 | <15% | High sensitivity and specificity in MRM mode, ideal for targeted quantification. |
| Quadrupole Time-of-Flight (Q-TOF) | Agilent 6545, Waters Xevo G2 | 1 - 50 ng/mL | >0.99 | <20% | High resolution and mass accuracy, suitable for both quantification and identification of unknowns. |
| Orbitrap | Thermo Scientific Orbitrap Exploris, Thermo Scientific Q Exactive | 0.5 - 20 ng/mL | >0.99 | <15% | Very high resolution and mass accuracy, excellent for complex matrix analysis and lipidomics. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Agilent 7890A/5975C | 1 - 100 ng/mL | >0.99 | <10% | Excellent for volatile compounds, requires derivatization for fatty acids. |
Experimental Protocols
Accurate quantification of palmitic acid using a deuterated internal standard involves several key steps, from sample preparation to data analysis. Below is a generalized experimental protocol that can be adapted for different mass spectrometer platforms.
Sample Preparation (Human Plasma)
-
Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Palmitic acid-d2 internal standard solution (concentration will depend on the expected endogenous levels of palmitic acid) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water). Vortex and transfer to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 50:50 v/v).
-
Gradient: A suitable gradient to separate palmitic acid from other fatty acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for fatty acid analysis.
-
MRM Transitions (for QqQ):
-
Palmitic acid: Q1 m/z 255.2 -> Q3 m/z 255.2 (quantifier), Q1 m/z 255.2 -> Q3 m/z [fragment ion] (qualifier)
-
Palmitic acid-d2: Q1 m/z 257.2 -> Q3 m/z 257.2
-
-
Data Analysis: Peak areas of the analyte and internal standard are integrated, and the ratio is used to calculate the concentration of palmitic acid based on a calibration curve.
Mandatory Visualization
Experimental Workflow for Palmitic Acid Quantification
Caption: General experimental workflow for the quantification of palmitic acid in plasma using a deuterated internal standard and LC-MS/MS.
Palmitic Acid in Cellular Signaling
Caption: Simplified diagram of the roles of palmitic acid in cellular signaling and metabolic pathways.
Safety Operating Guide
Proper Disposal of Palmitic Acid-d2-1: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Palmitic acid-d2-1, a stable isotope-labeled fatty acid. Adherence to these procedures will help ensure a safe laboratory environment and responsible environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this material have not been fully investigated.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Body Protection | Wear appropriate protective clothing to minimize contact with skin. |
| Respiratory | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Step-by-Step Disposal Procedures
The disposal of this compound, a non-radioactive stable isotope-labeled compound, should be managed as a chemical waste. The primary steps involve proper segregation, containment, labeling, and transfer to an approved waste disposal facility.
1. Waste Identification and Segregation:
-
Crucially, do not mix this compound waste with radioactive waste. Deuterium is a stable, non-radioactive isotope.
-
Segregate solid waste (e.g., contaminated gloves, wipes, and empty containers) from liquid waste (e.g., solutions containing this compound).
2. Containment:
-
Solid Waste:
-
Sweep or vacuum up any solid this compound material.[1]
-
Place the material and any contaminated disposables (e.g., weighing paper, gloves, wipes) into a suitable, sealable, and clearly labeled waste container.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a compatible, leak-proof container.
-
Do not pour liquid waste down the drain.[2]
-
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste" (or as required by your institution)
-
"this compound"
-
List all other chemical constituents and their approximate concentrations.
-
Accumulation start date.
-
Any relevant hazard warnings (e.g., "Irritant").
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as bases, oxidizing agents, and reducing agents.[1]
5. Disposal:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedures for handling chemical waste in a laboratory setting are referenced. These are based on standard safety and waste management principles.
In the event of a spill, the general procedure is to:
-
Ensure proper ventilation.
-
Wearing appropriate PPE, sweep or vacuum up the material.
-
Place the spilled material and cleanup supplies into a suitable, labeled disposal container.
-
For residual material, the area can be washed with a 2-5% solution of soda ash.[1]
For detailed institutional protocols, always consult your organization's Chemical Hygiene Plan and Standard Operating Procedures for hazardous waste disposal.
References
Personal protective equipment for handling Palmitic acid-d2-1
Essential Safety and Handling Guide for Palmitic Acid-d2-1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Physical and Chemical Properties
The following table summarizes key quantitative data for Palmitic acid. While this data pertains to the non-deuterated form, it serves as a reliable reference for handling its deuterated analog, this compound.
| Property | Value | Citations |
| Appearance | White, waxy solid/flakes | [1][2] |
| Melting Point | 59 - 63 °C (138.2 - 145.4 °F) | [1][3] |
| Boiling Point | 351.5 °C (664.7 °F) | [1][3] |
| Flash Point | 206 °C (402.8 °F) | [1][3] |
| Solubility | Insoluble in water; Soluble in hot alcohol and ether | [1][2][4] |
| NFPA Rating | Health: 1-2, Flammability: 1, Reactivity: 0 | [1][4][5] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Equipment | Citations |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | [1][2][3][5][6][7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing. | [1][2][3][5][6][7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust is generated or if irritation occurs. For large spills, a self-contained breathing apparatus (SCBA) is necessary. | [1][2][3][5][6] |
Operational Plan: Step-by-Step Handling Protocol
Follow these detailed steps for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5][9] Protect from light and moisture.[6][8][10]
-
Temperature: For long-term stability of deuterated lipids, storage at or below -16°C is recommended.[11][12] If the compound is dissolved in an organic solvent, store the solution at -20°C ± 4°C.[11][12][13]
-
Incompatibilities: Keep away from oxidizing agents, reducing agents, and alkalis.[2][5]
Preparation for Use
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation, which can degrade the compound.[11][12]
-
Work Area: Conduct all handling in a well-ventilated laboratory hood.[1][2][3][5][9]
-
Minimize Dust: Take care to minimize the generation of dust.[1]
Handling and Use
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[6][9] Do not breathe in dust or vapors.[2][6]
-
Tools: Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][2][6]
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2][4][6][7]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[1][2][6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6][7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.[14]
-
Collection: Collect waste material in a clearly labeled, sealed, and appropriate container.[14][15] Do not mix with other types of waste.[14]
-
Spill Cleanup: In the event of a spill, carefully sweep or vacuum up the solid material, avoiding dust generation. Place the collected material into a sealed container for disposal.[2] Wash the spill area thoroughly afterward.[2]
-
Regulatory Compliance: All disposal must be carried out in accordance with federal, state, and local environmental regulations.[5] Never pour chemical waste down the drain.[15][16] Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. Palmitic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. agilent.com [agilent.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. isotope.com [isotope.com]
- 7. acme-hardesty.com [acme-hardesty.com]
- 8. Palmitic acid (13,13-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2891-0.5 [isotope.com]
- 9. redox.com [redox.com]
- 10. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. youtube.com [youtube.com]
- 16. p2infohouse.org [p2infohouse.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
